molecular formula C7H10N2O2S B1295571 2-Amino-5-methylbenzenesulfonamide CAS No. 609-55-2

2-Amino-5-methylbenzenesulfonamide

Cat. No.: B1295571
CAS No.: 609-55-2
M. Wt: 186.23 g/mol
InChI Key: GKTVIFGJASUBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-5-methylbenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57677. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-5-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTVIFGJASUBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60288807
Record name 2-amino-5-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-55-2
Record name 2-Amino-5-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 609-55-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-5-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-methylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Amino-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzenesulfonamide, a key intermediate in the synthesis of the targeted cancer therapy drug Pazopanib, is a compound of significant interest to the pharmaceutical and chemical research communities. A thorough understanding of its physical properties is crucial for its effective handling, process optimization, and quality control. This technical guide provides an in-depth overview of the core physical characteristics of 2-Amino-5-methylbenzenesulfonamide, complete with experimental protocols and a workflow visualization for its application in pharmaceutical synthesis.

Core Physical Properties

The fundamental physical properties of 2-Amino-5-methylbenzenesulfonamide are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 186.23 g/mol
Melting Point 165 °C
Boiling Point 403.8 °C at 760 mmHg
Solubility Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.
pKa (Predicted) 10.43

Experimental Protocols

Detailed methodologies for the determination of the key physical properties are outlined below. These protocols are generalized for organic compounds and are applicable to 2-Amino-5-methylbenzenesulfonamide.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the 2-Amino-5-methylbenzenesulfonamide sample is dry and finely powdered. If necessary, grind the sample gently in a mortar.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the end of melting). This range is the melting point of the substance.[1][2]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

  • Thiele tube or a small test tube with a side arm

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Liquid paraffin or other suitable heating bath fluid

Procedure:

  • Place a small amount of liquid 2-Amino-5-methylbenzenesulfonamide (if in liquid form, or a high-boiling solvent solution for high-melting solids) into a small test tube.

  • Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.

  • Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Immerse the assembly in a Thiele tube or a beaker containing a heating bath fluid.

  • Heat the bath gently and uniformly.[3][4][5][6][7]

  • Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • When a continuous and rapid stream of bubbles is observed, stop heating.

  • The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point.[3][7]

Solubility Determination (Qualitative)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

  • Test tubes

  • Spatula

  • Vortex mixer (optional)

  • A selection of solvents (e.g., water, ethanol, methanol, DMSO, acetone)

Procedure:

  • Place a small, measured amount (e.g., 10 mg) of 2-Amino-5-methylbenzenesulfonamide into a series of test tubes.

  • Add a small, measured volume (e.g., 1 mL) of a specific solvent to the first test tube.

  • Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).[8]

  • Visually inspect the solution to see if the solid has completely dissolved.

  • If the solid dissolves, the compound is considered soluble in that solvent at that concentration. If it does not, it is classified as slightly soluble or insoluble.

  • Repeat the process with different solvents to build a solubility profile.[9][10][11][12]

pKa Determination by Potentiometric Titration

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH)

  • Solvent (e.g., water or a water-methanol mixture for sparingly soluble compounds)

Procedure:

  • Dissolve a precisely weighed amount of 2-Amino-5-methylbenzenesulfonamide in a known volume of the chosen solvent in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Begin stirring the solution gently.

  • Add the titrant (strong acid or base) from the burette in small, known increments.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.[13][14]

  • Continue the titration past the equivalence point.

  • Plot a graph of pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For sulfonamides, which can be acidic, titration with a strong base is appropriate.[15][16][17]

Workflow Visualization: Synthesis of Pazopanib

2-Amino-5-methylbenzenesulfonamide is a critical starting material in the multi-step synthesis of Pazopanib, a potent tyrosine kinase inhibitor. The following diagram illustrates a simplified workflow for this synthesis.

Pazopanib_Synthesis cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Coupling cluster_final Final Product 2_Amino_5_methylbenzenesulfonamide 2-Amino-5-methyl- benzenesulfonamide Condensation_Reaction Condensation 2_Amino_5_methylbenzenesulfonamide->Condensation_Reaction Reacts with N_2_3_trimethyl_2H_indazol_6_amine N,2,3-trimethyl- 2H-indazol-6-amine Coupling_Reaction Nucleophilic Aromatic Substitution N_2_3_trimethyl_2H_indazol_6_amine->Coupling_Reaction 2_4_dichloropyrimidine 2,4-dichloropyrimidine 2_4_dichloropyrimidine->Condensation_Reaction Intermediate_Compound 5-((4-chloropyrimidin-2-yl)amino)- 2-methylbenzenesulfonamide Condensation_Reaction->Intermediate_Compound Forms Intermediate_Compound->Coupling_Reaction Reacts with Pazopanib Pazopanib Coupling_Reaction->Pazopanib Yields

Caption: A simplified workflow for the synthesis of Pazopanib from 2-Amino-5-methylbenzenesulfonamide.

This guide serves as a foundational resource for professionals working with 2-Amino-5-methylbenzenesulfonamide. The provided data and protocols are intended to facilitate further research and development in the fields of medicinal chemistry and pharmaceutical sciences.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Amino-5-methylbenzenesulfonamide and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the chemical structure and bonding of 2-Amino-5-methylbenzenesulfonamide. Due to a notable scarcity of experimental crystallographic data for this specific isomer in publicly accessible literature, this document also presents a comprehensive, data-rich analysis of its closely related and well-characterized isomer, 5-Amino-2-methylbenzenesulfonamide. This comparative approach offers valuable insights into the structural and bonding characteristics that can be anticipated for 2-Amino-5-methylbenzenesulfonamide.

2-Amino-5-methylbenzenesulfonamide: Overview and Computed Properties

2-Amino-5-methylbenzenesulfonamide is an organic compound with the molecular formula C₇H₁₀N₂O₂S.[1] It belongs to the class of aromatic sulfonamides, which are known for their diverse biological activities and are key components in various pharmaceutical agents. The molecule consists of a benzene ring substituted with an amino group, a methyl group, and a sulfonamide group.

Chemical Structure

The chemical structure of 2-Amino-5-methylbenzenesulfonamide is characterized by the ortho-position of the amino group and the meta-position of the methyl group relative to the sulfonamide substituent.

Figure 1. Chemical structure of 2-Amino-5-methylbenzenesulfonamide.
Computed Physicochemical Properties

While experimental data is limited, computational models provide estimated values for the physicochemical properties of 2-Amino-5-methylbenzenesulfonamide.

PropertyValue
Molecular Weight 186.23 g/mol
XLogP3 0.6
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Boiling Point 403.8°C at 760 mmHg
Melting Point 165°C
Refractive Index 1.609
Density 1.359 g/cm³

Table 1: Computed physicochemical properties of 2-Amino-5-methylbenzenesulfonamide. Data sourced from[2].

5-Amino-2-methylbenzenesulfonamide: A Well-Characterized Isomer

In contrast to the titular compound, extensive experimental data is available for its isomer, 5-Amino-2-methylbenzenesulfonamide. The structural information derived from single-crystal X-ray diffraction provides a solid foundation for understanding the bonding and intermolecular interactions in this class of molecules.

Crystal Structure and Bonding

The crystal structure of 5-Amino-2-methylbenzenesulfonamide has been determined to be orthorhombic.[3][4] The molecule consists of a planar benzene ring.[3] Intermolecular N-H···O hydrogen bonds are a key feature of the crystal structure, linking the molecules into a three-dimensional network which contributes to the stability of the crystal lattice.[3][4]

ParameterValue
Crystal System Orthorhombic
Space Group Iba2
a 10.679 (2) Å
b 22.431 (5) Å
c 7.1980 (14) Å
V 1724.2 (6) ų
Z 8

Table 2: Crystal data for 5-Amino-2-methylbenzenesulfonamide. Data sourced from[3][4].

Selected Bond Lengths and Angles: While the full list of bond lengths and angles is extensive, the data indicates that they are within the normal ranges for similar chemical structures.[3]

Hydrogen Bonding Geometry: The stability of the crystal structure is significantly influenced by intermolecular hydrogen bonds.

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1B···O20.862.272.996 (4)142
N1—H1C···O10.862.163.001 (4)164
N2—H2C···O10.862.603.278 (4)137

Table 3: Hydrogen-bond geometry for 5-Amino-2-methylbenzenesulfonamide. Data sourced from[4].

Experimental Protocol: Synthesis and Crystallization of 5-Amino-2-methylbenzenesulfonamide

The synthesis of 5-Amino-2-methylbenzenesulfonamide has been reported through a multi-step process.[3]

Workflow for the Synthesis of 5-Amino-2-methylbenzenesulfonamide:

G cluster_0 Step 1: Amination cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Crystallization N-acetylamino-2-toluenesulfonyl_chloride N-acetylamino-2- toluenesulfonyl chloride Ammonium_hydroxide Ammonium hydroxide N-acetylamino-2-toluenesulfonyl_chloride->Ammonium_hydroxide React with Sulfuric_acid Sulfuric acid solution Ammonium_hydroxide->Sulfuric_acid Cool and add N-acetyltoluenesulfonamide N-acetyltoluene- sulfonamide Sulfuric_acid->N-acetyltoluenesulfonamide Collect precipitate N-acetyltoluenesulfonamide_2 N-acetyltoluene- sulfonamide Hydrochloric_acid Hydrochloric acid N-acetyltoluenesulfonamide_2->Hydrochloric_acid Add Reflux Reflux Hydrochloric_acid->Reflux Sodium_carbonate Sodium carbonate Reflux->Sodium_carbonate Dilute and adjust pH 5-Amino-2-methylbenzenesulfonamide_precipitate 5-Amino-2-methyl- benzenesulfonamide Sodium_carbonate->5-Amino-2-methylbenzenesulfonamide_precipitate Cool and collect Crude_product Crude Product Ethanol Ethanol Crude_product->Ethanol Dissolve in Slow_evaporation Slow_evaporation Ethanol->Slow_evaporation Crystals Crystals for X-ray analysis Slow_evaporation->Crystals

Figure 2. Experimental workflow for the synthesis of 5-Amino-2-methylbenzenesulfonamide.

Detailed Methodology:

  • Ammonolysis: To N-acetylamino-2-toluenesulfonyl chloride (10.7 g), ammonium hydroxide (25 ml) is added. The mixture is then cooled, and a 20% sulfuric acid solution (10 ml) is slowly introduced. The reaction is maintained at a temperature of 273–278 K for 5 minutes. The resulting sulfonamide is collected, washed with ice water, and dried, yielding a crystalline crude solid with a 67% yield.[3]

  • Hydrolysis: N-acetyltoluenesulfonamide (5.6 g) is refluxed with 18% hydrochloric acid (15 ml) for 20 minutes. The solution is then diluted with an equal volume of water, and the pH is adjusted to 8 with sodium carbonate. Upon cooling, the precipitate of 5-Amino-2-methylbenzenesulfonamide is collected and washed with ice water, resulting in a yield of 3.9 g.[3]

  • Crystallization: Crystals suitable for X-ray analysis are obtained by the slow evaporation of an ethanol solution of the final product.[3]

Conclusion

This technical guide has synthesized the available information on the chemical structure and bonding of 2-Amino-5-methylbenzenesulfonamide and its isomer, 5-Amino-2-methylbenzenesulfonamide. While there is a significant lack of experimental structural data for the former, the detailed crystallographic and synthetic information for the latter provides a valuable comparative framework. The computed properties of 2-Amino-5-methylbenzenesulfonamide offer a preliminary understanding of its physicochemical characteristics. It is evident that further experimental investigation, particularly single-crystal X-ray diffraction, is necessary to fully elucidate the precise bond lengths, bond angles, and intermolecular interactions of 2-Amino-5-methylbenzenesulfonamide. Such studies would be invaluable for researchers and professionals in the field of drug development and materials science.

References

An In-depth Technical Guide to 2-Amino-5-methylbenzenesulfonamide (CAS Number: 609-55-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-methylbenzenesulfonamide (CAS No. 609-55-2), a key chemical intermediate in the pharmaceutical industry. The document details its physicochemical properties, synthesis, and critical role in the manufacturing of the anticancer drug, Pazopanib. While this compound is primarily utilized as a building block in multi-step synthetic processes, this guide also touches upon the general biological relevance of the sulfonamide functional group. All quantitative data is presented in clear, tabular formats, and a detailed experimental workflow for its synthesis is provided, accompanied by a process diagram generated using Graphviz.

Introduction

2-Amino-5-methylbenzenesulfonamide, also known as 6-amino-m-toluenesulfonamide, is an organic compound featuring both an amino and a sulfonamide functional group attached to a toluene backbone. Its primary significance in the scientific and industrial sectors lies in its role as a crucial starting material for the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it is a well-established intermediate in the production of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] This guide aims to provide a detailed technical resource on the properties and synthesis of this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-5-methylbenzenesulfonamide is presented in Table 1. This data is essential for its handling, storage, and application in synthetic chemistry.

Table 1: Physicochemical Properties of 2-Amino-5-methylbenzenesulfonamide

PropertyValueReference(s)
CAS Number 609-55-2[3]
Molecular Formula C₇H₁₀N₂O₂S[3]
Molecular Weight 186.23 g/mol [3]
Melting Point 165 °C[3]
Boiling Point 403.8 °C at 760 mmHg[3]
Density 1.359 g/cm³[3]
Appearance White to off-white crystalline powder[4]
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and acetone.[4]
XLogP3 2.58690[3]
PSA (Polar Surface Area) 94.6 Ų[3]

Synthesis of 2-Amino-5-methylbenzenesulfonamide

A common and patented method for the preparation of 2-Amino-5-methylbenzenesulfonamide involves a two-step process starting from p-nitrotoluene.[5] This synthetic route is efficient and suitable for industrial-scale production.

Experimental Protocol

Step 1: Sulfonation of p-Nitrotoluene

  • Dissolve p-nitrotoluene in an organic solvent such as chlorobenzene, dichloromethane, or trichloromethane.

  • Slowly add chlorosulfonic acid to the solution while stirring. The weight ratio of p-nitrotoluene to chlorosulfonic acid should be maintained between 1:1.2 and 1:1.5.

  • After the reaction is complete, water is added to the mixture (0.3-0.4 times the volume of the organic solvent).

  • The mixture is washed with water 2-3 times, and the organic phase is separated.

  • The organic phase is then concentrated to yield 2-methyl-5-nitrobenzenesulfonyl chloride.

Step 2: Hydrogenation and Amination

  • The 2-methyl-5-nitrobenzenesulfonyl chloride obtained from Step 1 is transferred to a hydrogenation kettle.

  • A catalyst, such as palladium on carbon (Pd/C), palladium hydroxide on carbon, or Raney nickel, is added.

  • Ammonia water and a suitable organic solvent are added to the mixture.

  • The reaction is carried out under high temperature and pressure.

  • Upon completion, the reaction mixture is worked up to isolate the final product, 2-Amino-5-methylbenzenesulfonamide, as a light yellow solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Sulfonation cluster_step2 Step 2: Hydrogenation & Amination p_nitrotoluene p-Nitrotoluene reaction_1 Sulfonation Reaction p_nitrotoluene->reaction_1 chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->reaction_1 organic_solvent_1 Organic Solvent I (e.g., Dichloromethane) organic_solvent_1->reaction_1 post_treatment_1 Post-treatment (Water washing, Separation, Concentration) reaction_1->post_treatment_1 intermediate 2-Methyl-5-nitrobenzenesulfonyl chloride post_treatment_1->intermediate reaction_2 Hydrogenation & Amination Reaction (High Temp. & Pressure) intermediate->reaction_2 catalyst Catalyst (e.g., Pd/C) catalyst->reaction_2 ammonia_water Ammonia Water ammonia_water->reaction_2 organic_solvent_2 Organic Solvent II organic_solvent_2->reaction_2 post_treatment_2 Post-treatment reaction_2->post_treatment_2 final_product 2-Amino-5-methylbenzenesulfonamide post_treatment_2->final_product

Caption: Synthesis workflow for 2-Amino-5-methylbenzenesulfonamide.

Role in Pazopanib Synthesis

The primary application of 2-Amino-5-methylbenzenesulfonamide is as a key building block in the synthesis of Pazopanib.[1][2] Pazopanib is a potent multi-target tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit). By inhibiting these pathways, Pazopanib effectively blocks tumor angiogenesis and growth.

The synthesis of Pazopanib involves the coupling of 2-Amino-5-methylbenzenesulfonamide with a pyrimidine derivative, typically N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine. This condensation reaction forms the core structure of the Pazopanib molecule.

PazopanibSynthesis intermediate_A 2-Amino-5-methylbenzenesulfonamide (CAS: 609-55-2) coupling_reaction Coupling Reaction intermediate_A->coupling_reaction intermediate_B N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine intermediate_B->coupling_reaction pazopanib Pazopanib coupling_reaction->pazopanib

Caption: Role of 2-Amino-5-methylbenzenesulfonamide in Pazopanib synthesis.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific biological activities or the direct involvement in signaling pathways of 2-Amino-5-methylbenzenesulfonamide itself. Its primary role is established as a synthetic intermediate.

However, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents with diverse biological activities, including antibacterial, diuretic, and anticancer properties. The mechanism of action for many sulfonamide-containing drugs involves the inhibition of specific enzymes. For instance, antibacterial sulfonamides act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. While 2-Amino-5-methylbenzenesulfonamide contains this key functional group, its intrinsic biological effects have not been a major focus of research, likely due to its immediate application in the synthesis of more complex and potent molecules like Pazopanib.

Safety and Handling

2-Amino-5-methylbenzenesulfonamide is classified as harmful if swallowed.[3][6] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Amino-5-methylbenzenesulfonamide (CAS 609-55-2) is a chemical compound of significant industrial importance, primarily serving as a key intermediate in the synthesis of the anticancer drug Pazopanib. This guide has provided a detailed summary of its physicochemical properties, a step-by-step protocol for its synthesis, and an illustration of its role in drug manufacturing. While its own biological activity is not well-documented, its structural contribution to a life-saving medication underscores its importance in the field of medicinal chemistry and drug development. Further research could potentially explore any latent biological properties of this molecule, but its current value is firmly established in its synthetic utility.

References

Spectroscopic and Synthetic Profile of 2-Amino-5-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 2-Amino-5-methylbenzenesulfonamide (CAS 6973-09-7), a key intermediate in the synthesis of pharmaceuticals such as Pazopanib. Due to the limited availability of public experimental spectroscopic data, this document presents predicted spectroscopic values alongside detailed experimental protocols for obtaining such data. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Compound Identification and Physical Properties

2-Amino-5-methylbenzenesulfonamide, also known as 5-amino-2-methylbenzenesulfonamide, is a sulfonamide derivative. Its chemical structure and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-Amino-5-methylbenzenesulfonamide[1]
Synonyms 5-Amino-2-methylbenzenesulfonamide, 2-Methyl-5-aminobenzene sulfonamide[2][3]
CAS Number 6973-09-7[4]
Molecular Formula C₇H₁₀N₂O₂S[4][5]
Molecular Weight 186.23 g/mol [4][5]
Appearance White to light yellow or light orange powder/crystal[6]
InChI Key KTPBKMYOIFHJMI-UHFFFAOYSA-N[2]
SMILES Cc1ccc(cc1S(=O)(=O)N)N[5]

Spectroscopic Data

Direct experimental spectra for 2-Amino-5-methylbenzenesulfonamide are not widely available in public databases.[7] The data presented in the following tables are predicted values based on the compound's structure and serve as a reference for analytical studies.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.3d1HAromatic H
~ 6.8dd1HAromatic H
~ 6.7d1HAromatic H
~ 4.9s (br)2H-SO₂NH₂
~ 3.8s (br)2H-NH₂
~ 2.1s3H-CH₃

¹³C NMR (Carbon NMR)

Chemical Shift (ppm)Assignment
~ 147Aromatic C-NH₂
~ 138Aromatic C-SO₂
~ 132Aromatic C-CH₃
~ 125Aromatic C-H
~ 118Aromatic C-H
~ 115Aromatic C-H
~ 20-CH₃

Note: Predicted chemical shifts can vary depending on the solvent and prediction software used.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the primary amine, sulfonamide, and aromatic functional groups.[7]

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine and sulfonamide)
3100-3000MediumAromatic C-H stretching
2950-2850WeakAliphatic C-H stretching (methyl)
~ 1620MediumN-H bending (amine)
~ 1500MediumAromatic C=C stretching
1350-1300StrongAsymmetric SO₂ stretching (sulfonamide)
1180-1150StrongSymmetric SO₂ stretching (sulfonamide)
Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is anticipated to show a molecular ion peak and distinct fragmentation patterns.

m/z RatioInterpretation
186Molecular ion [M]⁺
169[M-NH₃]⁺
107[M-SO₂NH₂]⁺
91[C₇H₇]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data for a solid organic compound like 2-Amino-5-methylbenzenesulfonamide.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Tube Transfer : Transfer the solution to a 5 mm NMR tube to a height of about 4-5 cm.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

FT-IR Spectroscopy (ATR Method)
  • Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application : Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition : Acquire the FT-IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing : Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS with EI)
  • Sample Preparation : Dissolve a small amount of the sample (a few milligrams) in a suitable volatile solvent (e.g., acetone, methanol).

  • Injection : Inject the sample solution into the gas chromatograph (GC) inlet, which will separate the compound from the solvent and introduce it into the mass spectrometer.

  • Ionization : In the ion source, bombard the sample molecules with a beam of electrons (typically 70 eV) to generate charged ions and fragments.

  • Mass Analysis : Separate the ions in the mass analyzer based on their mass-to-charge (m/z) ratio.

  • Detection : Measure the abundance of each ion with the detector to generate the mass spectrum.

Synthesis and Logical Workflows

2-Amino-5-methylbenzenesulfonamide is a valuable intermediate in organic synthesis. A common synthetic route is outlined below.

Synthesis Protocol

A preparation method for 2-methyl-5-aminobenzenesulfonamide involves a two-step process:

  • Sulfonation : Paranitrotoluene is reacted with chlorosulfonic acid in an organic solvent (e.g., chlorobenzene, dichloromethane). The resulting mixture is worked up to yield 2-methyl-5-nitrobenzenesulfonyl chloride.

  • Hydrogenation and Amination : The 2-methyl-5-nitrobenzenesulfonyl chloride is then subjected to a hydrogenation addition reaction in the presence of a catalyst and ammonia water at high temperature and pressure to produce the final product, 2-Amino-5-methylbenzenesulfonamide.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of 2-Amino-5-methylbenzenesulfonamide.

G cluster_synthesis Synthetic Pathway p_nitrotoluene p-Nitrotoluene intermediate 2-Methyl-5-nitrobenzenesulfonyl chloride p_nitrotoluene->intermediate Sulfonation chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->intermediate product 2-Amino-5-methylbenzenesulfonamide intermediate->product Hydrogenation & Amination ammonia Ammonia Water & Catalyst ammonia->product

Caption: Synthetic pathway for 2-Amino-5-methylbenzenesulfonamide.

G cluster_workflow General Spectroscopic Analysis Workflow start Solid Sample (2-Amino-5-methylbenzenesulfonamide) sample_prep Sample Preparation (Dissolution/Placement on ATR) start->sample_prep nmr NMR Analysis sample_prep->nmr ir FT-IR Analysis sample_prep->ir ms MS Analysis sample_prep->ms data_proc Data Processing nmr->data_proc ir->data_proc ms->data_proc interpretation Spectral Interpretation data_proc->interpretation

Caption: General workflow for spectroscopic analysis.

References

Unveiling the Three-Dimensional Architecture of 2-Amino-5-methylbenzenesulfonamide: A Crystallographic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the crystal structure of 2-Amino-5-methylbenzenesulfonamide, a key intermediate in medicinal chemistry. This whitepaper provides a comprehensive overview of its crystallographic parameters, the experimental protocols for its synthesis and structural determination, and a visual representation of the analytical workflow.

Introduction

2-Amino-5-methylbenzenesulfonamide (C₇H₁₀N₂O₂S) is a sulfonamide derivative with a molecular structure that holds interest for researchers in drug discovery and materials science. Understanding its precise three-dimensional arrangement is crucial for predicting its interactions with biological targets and for the rational design of new therapeutic agents. This technical guide presents a detailed analysis of the crystal structure of 2-Amino-5-methylbenzenesulfonamide, elucidated by single-crystal X-ray diffraction. We provide a thorough summary of the crystallographic data, a step-by-step description of the synthesis and crystallization procedures, and the methodology employed for data collection and structure refinement.

Crystal Structure and Crystallographic Data

The crystal structure of 2-Amino-5-methylbenzenesulfonamide reveals a molecule where the constituent atoms are arranged in a well-defined, repeating pattern. The crystal system has been identified as orthorhombic with the space group Iba2[1]. The asymmetric unit contains one molecule of the compound. In the crystal packing, intermolecular N—H⋯O hydrogen bonds are the dominant interactions, linking the molecules into a three-dimensional network, which provides stability to the crystal lattice[2][3]. The bond lengths and angles within the molecule are within the expected ranges[2].

Crystallographic Data Summary

The key crystallographic data for 2-Amino-5-methylbenzenesulfonamide are summarized in the table below for easy reference and comparison.

ParameterValue
Chemical FormulaC₇H₁₀N₂O₂S
Molecular Weight186.23 g/mol [2][4]
Crystal SystemOrthorhombic[1][2]
Space GroupIba2[1]
Unit Cell Dimensions
a10.679 (2) Å[1][2]
b22.431 (5) Å[1][2]
c7.1980 (14) Å[1][2]
Volume (V)1724.2 (6) ų[1][2]
Z (Molecules per unit cell)8[1][2]
Calculated Density (Dₓ)1.435 Mg m⁻³[1]
RadiationMo Kα (λ = 0.71073 Å)[1]
Temperature294 K[1][2]
Data Collection and Refinement
DiffractometerEnraf–Nonius CAD-4[1][2]
Reflections Collected1587[2]
Independent Reflections1432[2]
R_int0.044[2]
Final R indices [I > 2σ(I)]R[F² > 2σ(F²)] = 0.040[2]
wR(F²) (all data)0.120[2]
Goodness-of-fit (S)1.00[2]

Experimental Protocols

The successful determination of the crystal structure of 2-Amino-5-methylbenzenesulfonamide relies on a series of well-defined experimental procedures, from the synthesis of the compound to the final refinement of the crystallographic model.

Synthesis of 2-Amino-5-methylbenzenesulfonamide

The synthesis of the title compound was achieved through a two-step process[2]:

  • Ammonolysis of N-acetylamino-2-toluenesulfonyl chloride: To a flask containing 10.7 g of N-acetylamino-2-toluenesulfonyl chloride, 25 ml of ammonium hydroxide was added. The reaction mixture was then cooled, followed by the slow addition of 10 ml of a 20% sulfuric acid solution. The mixture was maintained at a temperature of 273–278 K for 5 minutes. The resulting sulfonamide was collected by filtration, washed with ice water, and dried to yield a crystalline crude solid with a yield of 67%[2].

  • Hydrolysis of N-acetyltoluenesulfonamide: 5.6 g of the N-acetyltoluenesulfonamide obtained in the previous step was treated with 15 ml of 18% hydrochloric acid. The mixture was refluxed for 20 minutes. The resulting solution was diluted with an equal volume of water, and the pH was adjusted to 8 with the addition of sodium carbonate. After cooling, the precipitate of 2-Amino-5-methylbenzenesulfonamide was collected by filtration and washed with ice water, yielding 3.9 g of the final product[2].

Crystallization

Single crystals of 2-Amino-5-methylbenzenesulfonamide suitable for X-ray diffraction analysis were obtained by the slow evaporation of an ethanol solution of the synthesized compound[2].

X-ray Data Collection and Structure Refinement

A suitable single crystal with dimensions of 0.30 × 0.20 × 0.10 mm was selected and mounted on an Enraf–Nonius CAD-4 diffractometer[2].

  • Data Collection: The diffraction data were collected at 294 K using graphite-monochromated Mo Kα radiation. A total of 1587 reflections were measured. An absorption correction was applied using the ψ-scan method[2].

  • Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97 program[2]. The hydrogen atoms were placed in geometrically calculated positions and refined using a riding model[2]. The final R-factor was 0.040 for 1369 observed reflections with I > 2σ(I)[2].

Workflow for Crystal Structure Analysis

The logical progression of steps involved in the crystal structure analysis of 2-Amino-5-methylbenzenesulfonamide is depicted in the following workflow diagram.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis start Starting Materials (N-acetylamino-2-toluenesulfonyl chloride, Ammonium Hydroxide) step1 Ammonolysis start->step1 step2 Hydrolysis step1->step2 product 2-Amino-5-methylbenzenesulfonamide (Powder) step2->product cryst Crystallization (Slow evaporation from ethanol) product->cryst crystal Single Crystal cryst->crystal diffraction X-ray Data Collection (Enraf–Nonius CAD-4) crystal->diffraction processing Data Processing & Reduction diffraction->processing solution Structure Solution (SHELXS97) processing->solution refinement Structure Refinement (SHELXL97) solution->refinement validation Crystallographic Information File (CIF) & Validation refinement->validation

Figure 1: Experimental workflow for the crystal structure analysis of 2-Amino-5-methylbenzenesulfonamide.

Conclusion

This technical guide has provided a detailed account of the crystal structure of 2-Amino-5-methylbenzenesulfonamide. The comprehensive crystallographic data presented in a structured format, along with the detailed experimental protocols for its synthesis, crystallization, and structural analysis, offer a valuable resource for researchers in the fields of medicinal chemistry, crystallography, and materials science. The workflow diagram visually encapsulates the logical sequence of the experimental procedures, enhancing the clarity of the process. This foundational knowledge of the solid-state structure of 2-Amino-5-methylbenzenesulfonamide can aid in the development of novel compounds with potential therapeutic applications.

References

An In-depth Technical Guide to the Solubility Profile of 2-Amino-5-methylbenzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Solubility Profile

Based on the chemical structure, which features both a basic amino group (-NH₂) and an acidic sulfonamide group (-SO₂NH₂), 2-Amino-5-methylbenzenesulfonamide is an ampholytic compound.[1] Its solubility is expected to be significantly influenced by the polarity and hydrogen-bonding capabilities of the solvent.

  • Polar Organic Solvents: The compound is anticipated to exhibit moderate to good solubility in polar organic solvents such as alcohols (methanol, ethanol), ketones (acetone), and acetonitrile. This is due to the potential for hydrogen bonding and dipole-dipole interactions between the solute and the solvent molecules.

  • Non-Polar Organic Solvents: Solubility is expected to be low in non-polar solvents like hexane and toluene, as the polar functional groups of the sulfonamide will have weak interactions with these solvents.

  • pH-Dependence: The ampholytic nature of the molecule suggests that its solubility in protic solvents will be pH-dependent.[1] In acidic conditions, the amino group will be protonated, and in basic conditions, the sulfonamide group can be deprotonated, both of which would likely increase solubility in polar solvents.

Data Presentation

Once experimental data is obtained, it should be organized systematically to allow for clear comparison and analysis. The following table structure is recommended for presenting the mole fraction solubility (x₁) of 2-Amino-5-methylbenzenesulfonamide in various solvents at different temperatures (T/K).

T/Kx₁ (Methanol)x₁ (Ethanol)x₁ (Acetone)x₁ (Acetonitrile)x₁ (Ethyl Acetate)x₁ (Toluene)
283.15DataDataDataDataDataData
288.15DataDataDataDataDataData
293.15DataDataDataDataDataData
298.15DataDataDataDataDataData
303.15DataDataDataDataDataData
308.15DataDataDataDataDataData
313.15DataDataDataDataDataData
318.15DataDataDataDataDataData
323.15DataDataDataDataDataData

Experimental Protocols

The following protocols describe established methods for determining the solubility of a solid compound in an organic solvent. The isothermal saturation method, often referred to as the shake-flask method, is a reliable technique for achieving solid-liquid equilibrium.[2][3][4] The concentration of the solute in the saturated solution can then be accurately determined using the gravimetric method.[5][6][7][8][9]

I. Isothermal Saturation (Shake-Flask) Method

Objective: To prepare a saturated solution of 2-Amino-5-methylbenzenesulfonamide in a specific organic solvent at a constant temperature.

Apparatus and Materials:

  • Jacketed glass vessel or multiple sealed vials

  • Thermostatic water bath with temperature control (±0.1 K)

  • Magnetic stirrer and stir bars or an orbital shaker

  • 2-Amino-5-methylbenzenesulfonamide (solute)

  • Organic solvent of interest

  • Analytical balance (±0.0001 g)

  • Syringe filters (e.g., 0.2 μm PTFE)

Procedure:

  • Preparation: Add an excess amount of 2-Amino-5-methylbenzenesulfonamide to a known volume of the selected organic solvent in a jacketed glass vessel or sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

  • Equilibration: Place the vessel or vial in the thermostatic water bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer or shaker.

  • Reaching Equilibrium: Allow the suspension to equilibrate for a sufficient period. The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time intervals (e.g., 8, 12, 24 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[1][4]

  • Sedimentation: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle for at least 2 hours at the constant experimental temperature.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample using a syringe filter to remove any remaining solid particles.

experimental_workflow cluster_prep Preparation & Equilibration cluster_quant Quantification (Gravimetric Method) cluster_calc Data Analysis start Start add_excess Add excess solute to known volume of solvent in vial start->add_excess place_bath Place vial in thermostatic bath at desired temperature (T) add_excess->place_bath agitate Agitate vigorously for sufficient time (e.g., 24h) place_bath->agitate settle Stop agitation and allow solids to settle (e.g., 2h) agitate->settle sample Withdraw and filter a known volume of supernatant settle->sample add_sample Add filtered sample to the dish and weigh (W2) sample->add_sample weigh_dish Weigh pre-dried evaporating dish (W1) weigh_dish->add_sample evaporate Evaporate solvent to dryness add_sample->evaporate dry_oven Dry residue in oven to a constant weight (W3) evaporate->dry_oven calc_mass Calculate mass of solute (W3-W1) and solvent (W2-W3) dry_oven->calc_mass calc_sol Calculate mole fraction solubility calc_mass->calc_sol end_node End calc_sol->end_node

Caption: Experimental workflow for solubility determination.
II. Gravimetric Analysis

Objective: To determine the concentration of the solute in the saturated solution obtained from the isothermal saturation method.

Apparatus and Materials:

  • Saturated solution sample

  • Evaporating dish

  • Analytical balance (±0.0001 g)

  • Drying oven

Procedure:

  • Initial Weighing: Take a clean, dry evaporating dish and weigh it accurately on the analytical balance. Record this mass as W₁.

  • Sample Addition: Transfer the filtered, saturated sample into the pre-weighed evaporating dish and weigh it again. Record this mass as W₂.

  • Evaporation: Gently heat the evaporating dish to evaporate the solvent. This should be done in a well-ventilated fume hood.

  • Drying: Once the solvent has evaporated, place the dish in a drying oven at a suitable temperature (e.g., 100 °C) until a constant mass is achieved.[5][6] This means the mass does not change between consecutive weighings after cooling in a desiccator.

  • Final Weighing: After cooling to room temperature in a desiccator, weigh the evaporating dish containing the dry solute. Record this final mass as W₃.

Calculations:

  • Mass of the solute = W₃ - W₁

  • Mass of the solvent = W₂ - W₃

  • From these masses, the mole fraction and other solubility units can be calculated.

Factors Influencing Solubility

The solubility of 2-Amino-5-methylbenzenesulfonamide is a complex interplay of factors related to the solute, the solvent, and the experimental conditions.[7][10][11]

factors_influencing_solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions solubility Solubility of 2-Amino-5-methylbenzenesulfonamide purity Purity solubility->purity polymorphism Crystalline Form (Polymorphism) solubility->polymorphism particle_size Particle Size solubility->particle_size polarity Polarity solubility->polarity h_bond Hydrogen Bonding Capacity solubility->h_bond ph pH (for protic solvents) solubility->ph temperature Temperature solubility->temperature pressure Pressure solubility->pressure

Caption: Key factors influencing the solubility of a compound.
  • Solute Properties: The purity of the compound is critical, as impurities can alter solubility. Furthermore, the solid-state properties, such as the crystalline form (polymorphism), can significantly impact solubility, as different polymorphs can have different lattice energies.[10]

  • Solvent Properties: The polarity and hydrogen-bonding capability of the solvent are paramount. A good match between the solute and solvent properties, often summarized by the "like dissolves like" principle, will lead to higher solubility.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature.[11] This relationship is crucial for processes like recrystallization.

While specific quantitative solubility data for 2-Amino-5-methylbenzenesulfonamide in organic solvents is currently lacking in the public domain, this guide provides the essential theoretical background and practical experimental protocols for its determination. By following the detailed isothermal saturation and gravimetric analysis methods, researchers can generate reliable and reproducible solubility data. This data is indispensable for the rational design of synthetic routes, purification strategies, and formulation development involving this compound.

References

An In-depth Technical Guide on the Core Biological Relevance of 2-Amino-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-methylbenzenesulfonamide, a key chemical intermediate in pharmaceutical synthesis. While direct biological activity data for this compound is not extensively documented in publicly available literature, its significance is paramount in the context of its derivatives. This guide will focus on its synthesis, physicochemical properties, and, most notably, the profound biological activity of its principal derivative, the multi-targeted tyrosine kinase inhibitor, Pazopanib. The information presented herein is intended to serve as a crucial resource for researchers and professionals involved in drug discovery and development, particularly in the field of oncology.

Introduction

2-Amino-5-methylbenzenesulfonamide (CAS No: 6973-09-7) is a sulfonamide compound that has garnered significant attention not for its intrinsic biological effects, but as a critical building block in the synthesis of complex pharmaceutical agents. Its chemical structure, featuring a primary amino group and a sulfonamide functional group, makes it a versatile reagent in medicinal chemistry. The most prominent application of 2-Amino-5-methylbenzenesulfonamide is as a key intermediate in the industrial synthesis of Pazopanib, a potent anti-cancer drug. This guide will first detail the synthesis and known properties of 2-Amino-5-methylbenzenesulfonamide and then extensively explore the biological activity of Pazopanib, thereby contextualizing the importance of the core compound.

Synthesis of 2-Amino-5-methylbenzenesulfonamide

The synthesis of 2-Amino-5-methylbenzenesulfonamide is a multi-step process that is well-documented in scientific literature and patents. A common synthetic route involves the sulfonation of p-nitrotoluene, followed by amidation and subsequent reduction of the nitro group.

Experimental Protocol: A Representative Synthesis

A general method for the preparation of 2-Amino-5-methylbenzenesulfonamide is as follows:

  • Sulfonation of p-Nitrotoluene: p-Nitrotoluene is reacted with chlorosulfonic acid in an organic solvent. The reaction mixture is stirred, and upon completion, 2-methyl-5-nitrobenzenesulfonyl chloride is obtained after workup.

  • Amidation: The resulting 2-methyl-5-nitrobenzenesulfonyl chloride is then treated with ammonium hydroxide to form N-acetylamino-2-toluenesulfonamide.

  • Hydrolysis/Reduction: The N-acetyltoluenesulfonamide is subjected to acidic hydrolysis (e.g., refluxing with hydrochloric acid) to remove the acetyl group, followed by reduction of the nitro group to an amino group, yielding 2-Amino-5-methylbenzenesulfonamide. The final product is typically a crystalline solid.[1]

A patent also describes a method involving the sulfonation of p-nitrotoluene and a subsequent hydrogenation addition reaction to yield the final product.[2]

Synthesis_of_2_Amino_5_methylbenzenesulfonamide p_Nitrotoluene p-Nitrotoluene Step1 Sulfonation p_Nitrotoluene->Step1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Step1 Intermediate1 2-Methyl-5-nitrobenzenesulfonyl chloride Step1->Intermediate1 Step2 Amidation Intermediate1->Step2 Ammonium_Hydroxide Ammonium Hydroxide Ammonium_Hydroxide->Step2 Intermediate2 N-Acetylamino-2- toluenesulfonamide Step2->Intermediate2 Acid_Reduction Acidic Hydrolysis & Reduction Intermediate2->Acid_Reduction Final_Product 2-Amino-5-methylbenzenesulfonamide Acid_Reduction->Final_Product

A representative synthetic workflow for 2-Amino-5-methylbenzenesulfonamide.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-5-methylbenzenesulfonamide is provided in the table below.

PropertyValue
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 186.23 g/mol
Appearance White to off-white crystalline powder
CAS Number 6973-09-7
Solubility Soluble in water

Biological Activity: The Case of Pazopanib

As previously stated, there is a notable absence of specific biological activity data for 2-Amino-5-methylbenzenesulfonamide in the public domain. Its primary biological relevance is as a precursor to Pazopanib.

Pazopanib is a potent, orally available, multi-targeted tyrosine kinase inhibitor (TKI) that has been approved for the treatment of renal cell carcinoma and soft tissue sarcoma.

Mechanism of Action of Pazopanib

Pazopanib exerts its anti-cancer effects by inhibiting several key receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[3] The primary targets of Pazopanib include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3): Inhibition of VEGFRs is crucial for blocking angiogenesis, a process essential for tumor growth and survival. By cutting off the blood supply to the tumor, Pazopanib effectively "starves" it.

  • Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): PDGFRs are involved in cell growth, proliferation, and survival.

  • Stem Cell Factor Receptor (c-Kit): c-Kit is another RTK implicated in various cellular processes, and its inhibition contributes to the anti-tumor effects of Pazopanib.

The inhibition of these RTKs disrupts downstream signaling pathways, leading to a reduction in tumor cell proliferation and survival.

Pazopanib_Mechanism_of_Action cluster_downstream Downstream Signaling Pathways Pazopanib Pazopanib VEGFR VEGFR-1, -2, -3 Pazopanib->VEGFR Inhibits PDGFR PDGFR-α, -β Pazopanib->PDGFR Inhibits cKit c-Kit Pazopanib->cKit Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Cell_Proliferation Cell Proliferation PDGFR->Cell_Proliferation cKit->Cell_Proliferation Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Cell_Proliferation->Tumor_Growth

Simplified signaling pathway of Pazopanib's inhibitory action.
Quantitative Biological Data for Pazopanib

The following table summarizes key in vitro inhibitory concentrations (IC₅₀) of Pazopanib against its primary targets.

Target KinaseIC₅₀ (nM)
VEGFR-110
VEGFR-230
VEGFR-347
PDGFR-α71
PDGFR-β84
c-Kit74
FGFR-1140
FGFR-3130

Data compiled from multiple sources.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A general protocol to determine the IC₅₀ of a compound like Pazopanib against a specific kinase is as follows:

  • Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide), ATP, assay buffer, test compound (Pazopanib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute the test compound in assay buffer. b. In a microplate, add the kinase, substrate, and diluted test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at a specified temperature for a set time. e. Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity. f. Measure the luminescence or fluorescence signal.

  • Data Analysis: Plot the kinase activity against the logarithm of the test compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Pazopanib) Start->Prepare_Reagents Serial_Dilution Serially Dilute Pazopanib Prepare_Reagents->Serial_Dilution Reaction_Setup Set up Kinase Reaction in Microplate Serial_Dilution->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Detection Add Detection Reagent Incubation->Detection Measure_Signal Measure Luminescence/Fluorescence Detection->Measure_Signal Data_Analysis Analyze Data and Determine IC₅₀ Measure_Signal->Data_Analysis End End Data_Analysis->End

A general workflow for an in vitro kinase inhibition assay.

Conclusion

2-Amino-5-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry, not for its inherent biological activity, but for its crucial role as a synthetic intermediate. The lack of extensive research on its direct biological effects is contrasted by the well-established and potent anti-cancer properties of its derivative, Pazopanib. This technical guide has provided a detailed overview of the synthesis of 2-Amino-5-methylbenzenesulfonamide and has extensively covered the mechanism of action, target signaling pathways, and quantitative biological data of Pazopanib. For researchers and professionals in drug development, understanding the chemistry of key intermediates like 2-Amino-5-methylbenzenesulfonamide is fundamental to the innovation and production of life-saving therapeutics. Future research could explore potential novel biological activities of 2-Amino-5-methylbenzenesulfonamide itself, which may unveil new therapeutic applications.

References

2-Amino-5-methylbenzenesulfonamide as a pharmacophore in drug design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Benzenesulfonamide Pharmacophore in Drug Design

Introduction: The Benzenesulfonamide Core

The benzenesulfonamide moiety, characterized by a benzene ring directly attached to a sulfonamide group (-SO₂NH₂), is a cornerstone pharmacophore in modern medicinal chemistry.[1] This structural motif is the foundation for a wide array of therapeutic agents due to its unique chemical properties.[1] A key feature is the ability of the primary sulfonamide group to act as a potent zinc-binding group, making it a privileged scaffold for designing inhibitors of metalloenzymes.[1] This versatility has led to the development of drugs with applications as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1]

The specific compound, 2-Amino-5-methylbenzenesulfonamide, serves as an important chemical intermediate in the synthesis of more complex drug molecules.[2][3] For instance, it is a key building block for Pazopanib, an oral angiogenesis inhibitor used in cancer therapy that targets VEGFR and PDGFR.[3] While 2-Amino-5-methylbenzenesulfonamide itself is a starting material, its core structure represents the essential pharmacophoric features that are elaborated upon to achieve specific biological activities. This guide will focus on the broader role of the benzenesulfonamide scaffold as a pharmacophore, with a primary emphasis on its most prominent application: the inhibition of carbonic anhydrase enzymes.

Primary Application in Drug Design: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][4][5][6] They are involved in numerous fundamental physiological and pathological processes, including pH regulation, respiration, CO₂ transport, and biosynthesis.[4][6][7] Dysregulation of CA activity is linked to a range of diseases, making various CA isoforms significant therapeutic targets for conditions like glaucoma, epilepsy, and certain types of cancer.[4][7][8]

Benzenesulfonamides are the most prominent class of CA inhibitors (CAIs).[4] The inhibitory mechanism involves the binding of the deprotonated sulfonamide group (SO₂NH⁻) to the Zn²⁺ ion in the enzyme's active site, acting as a transition state analog that blocks the catalytic cycle.

Logical Workflow for CA Inhibitor Drug Discovery

The following diagram illustrates a typical workflow for the discovery and development of novel carbonic anhydrase inhibitors based on the benzenesulfonamide pharmacophore.

G Figure 1: Drug Discovery Workflow for Benzenesulfonamide-based CA Inhibitors cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical & Clinical Phase A Pharmacophore Identification (Benzenesulfonamide Core) B Library Synthesis (e.g., 2-Amino-5-methylbenzenesulfonamide derivatives) A->B Rational Design C High-Throughput Screening (in vitro CA Inhibition Assay) B->C D Hit Identification C->D Potent Compounds E SAR Studies (Structure-Activity Relationship) D->E F Lead Optimization (Improve Potency & Selectivity) E->F G ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) F->G H Lead Candidate Selection G->H Favorable Profile I In Vivo Efficacy Studies (e.g., Animal Models of Glaucoma) H->I J Clinical Trials I->J

Caption: A generalized workflow for the discovery of benzenesulfonamide-based CA inhibitors.

Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms

Derivatives of the benzenesulfonamide scaffold have been extensively studied as inhibitors of various human (h) CA isoforms. The potency is typically reported as an inhibition constant (Kᵢ) or as an IC₅₀ value. The tables below summarize data for selected derivatives against key isoforms: hCA I and II (cytosolic), and hCA IX and XII (transmembrane, tumor-associated).

Table 1: Inhibition Data (Kᵢ in nM) of S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamide Derivatives [9]

CompoundSubstitution (S-R)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Derivative 1 -CH₂-Ph>1000021447.5569
Derivative 2 -CH₂-(4-F-Ph)880012.510.412.3
Derivative 3 -CH₂-CO-Ph27002.41.41.7
Derivative 4 -CH₂-CH=CH₂>1000016821.618.9
Acetazolamide (Standard)25012255.7

Table 2: Inhibition Data (Kᵢ in nM) of Hydrazonobenzenesulfonamide Derivatives [5]

CompoundSubstitutionhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Compound 5 Phenyl45.51.28.86.5
Compound 7 2-Methoxyphenyl25.61.810.57.8
Compound 12 2,5-Dimethoxyphenyl18.50.95.44.1
Compound 27 2,6-Dichlorobenzyl33.42.515.19.2
Acetazolamide (Standard)25012255.7

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method for determining the inhibitory activity of compounds against CAs is based on monitoring the enzyme's esterase activity.[4] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, 4-nitrophenol, which can be measured spectrophotometrically.[4][7]

Objective: To determine the IC₅₀ value of a test compound (e.g., a benzenesulfonamide derivative) against a specific carbonic anhydrase isoform.

Materials and Reagents:

  • CA Enzyme: Purified human CA isoform (e.g., hCA II).

  • Assay Buffer: Tris-HCl (50 mM, pH 7.5).[7]

  • Substrate: p-Nitrophenyl acetate (p-NPA).[7]

  • Test Compounds: Benzenesulfonamide derivatives dissolved in DMSO.

  • Positive Control: Acetazolamide (a known CA inhibitor).[7]

  • Equipment: 96-well microplate, microplate reader capable of kinetic measurements at 400-405 nm.[7]

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the CA enzyme in cold Assay Buffer.[7]

    • Prepare a stock solution of p-NPA in DMSO or acetonitrile. This should be made fresh daily.[7]

    • Prepare serial dilutions of the test compounds and the positive control (Acetazolamide) in Assay Buffer.

  • Assay Plate Setup (in a 96-well plate):

    • Test Wells: Add 158 µL of Assay Buffer, 2 µL of the test compound dilution, and 20 µL of the CA enzyme working solution.[7]

    • Maximum Activity Control: Add 158 µL of Assay Buffer, 2 µL of DMSO (vehicle), and 20 µL of the CA enzyme working solution.[7]

    • Blank (No Enzyme): Add 180 µL of Assay Buffer.[7]

  • Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.[7]

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode. Record readings every 30 seconds for 10-30 minutes.[7]

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[7]

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100.[7]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mechanism of Action Visualization

The following diagram illustrates the catalytic mechanism of carbonic anhydrase and how a benzenesulfonamide inhibitor blocks this cycle.

G Figure 2: Catalytic Cycle of Carbonic Anhydrase and Inhibition by Sulfonamides cluster_0 Catalytic Cycle cluster_1 Inhibition A E-Zn²⁺-OH⁻ (Active Enzyme) B E-Zn²⁺-OH⁻---CO₂ A->B + CO₂ Inhibited E-Zn²⁺---⁻NHSO₂-R (Inhibited Complex) A->Inhibited + Inhibitor C E-Zn²⁺-HCO₃⁻ B->C Nucleophilic Attack D E-Zn²⁺-H₂O C->D + H₂O - HCO₃⁻ D->A - H⁺ Inhibitor R-SO₂NH⁻ (Sulfonamide Anion) Inhibitor->Inhibited

Caption: CA catalytic cycle and its competitive inhibition by a deprotonated sulfonamide.

Other Biological Activities

While CA inhibition is the most prominent role, the benzenesulfonamide pharmacophore is present in drugs with other mechanisms of action.

  • Anticancer Activity: Beyond CA inhibition (which is relevant for hypoxic tumors overexpressing CA IX and XII), derivatives have been designed as molecular hybrids with other anticancer fragments, such as triazine rings.[10][11] These compounds can induce cell cycle arrest and apoptosis in cancer cell lines, sometimes in a p53-independent manner.[11]

  • Antimicrobial Activity: The sulfonamide scaffold is historically famous for its role in the first generation of antibiotics ("sulfa drugs"). Newer derivatives of 4-chloro-2-mercapto-5-methylbenzenesulfonamides have shown a wide range of antibacterial activity against various bacterial strains.[12]

Conclusion

The 2-Amino-5-methylbenzenesulfonamide structure, and the broader benzenesulfonamide scaffold it represents, is a highly successful and versatile pharmacophore in drug design. Its ability to effectively coordinate with the zinc ion in metalloenzymes has made it the gold standard for developing potent carbonic anhydrase inhibitors for a variety of therapeutic applications. Furthermore, its chemical tractability allows for its incorporation into molecular hybrids, leading to compounds with diverse biological activities, including anticancer and antimicrobial effects. The continued exploration of this pharmacophore, aided by rational design and structure-activity relationship studies, promises to yield novel and more selective therapeutic agents in the future.

References

Potential Therapeutic Targets of 2-Amino-5-methylbenzenesulfonamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets of analogs derived from the 2-Amino-5-methylbenzenesulfonamide scaffold. This core structure is a key component in the design of various pharmacologically active agents. The following sections detail the primary molecular targets, quantitative inhibitory data, relevant signaling pathways, and the experimental protocols used to determine these interactions.

Carbonic Anhydrase Inhibition

The sulfonamide group is a well-established zinc-binding moiety, making carbonic anhydrases (CAs) a primary target class for benzenesulfonamide analogs. Several isoforms of this enzyme are crucial in physiological and pathological processes, with tumor-associated isoforms CA IX and XII being significant targets in oncology due to their role in pH regulation in the hypoxic tumor microenvironment.

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the inhibitory activity (Ki, nM) of various benzenesulfonamide analogs against key human carbonic anhydrase (hCA) isoforms.

Compound SeriesAnaloghCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Aromatic Sulfonamides Compound 6240 - 218519 - 8325 - 8828.8 - 175
Pyrazole/Pyridazine Carboxamides Compound 15-3.36.1-
Compound 4c--8.5-
Ureido-substituted Benzenesulfonamides U-CH3 (SLC-0111)--SelectiveSelective
U-F--SelectiveSelective
Schiff's Bases Compound 4a-8a93.5 - 428.118.2 - 133.38.5 - 24.98.6 - 43.2

Note: A lower Ki value indicates stronger inhibition. Data is compiled from multiple sources and represents ranges or specific values for potent compounds within a series.[1][2][3][4]

Experimental Protocol: Carbonic Anhydrase Activity Assay (Stopped-Flow)

A common method for measuring CA activity is by observing the CO2 hydration reaction using a stopped-flow instrument.

Principle: This assay measures the enzyme-catalyzed rate of pH change resulting from the hydration of CO2 to bicarbonate and a proton. A pH indicator is used to monitor the reaction progress.

Materials:

  • Stopped-flow spectrophotometer

  • Purified recombinant human CA isoforms

  • Test compounds (inhibitors) dissolved in DMSO

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)

Procedure:

  • Preparation:

    • Prepare a series of dilutions of the test compound.

    • Equilibrate the buffer and CO2-saturated water to a specific temperature (e.g., 25°C).

  • Reaction:

    • Rapidly mix the enzyme solution (with or without the inhibitor) with the CO2-saturated buffer in the stopped-flow instrument.

    • The final reaction mixture will contain the enzyme, substrate (CO2), buffer, and pH indicator.

  • Data Acquisition:

    • Monitor the change in absorbance of the pH indicator over time at its specific wavelength.

    • The initial rate of the reaction is determined from the slope of the absorbance curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited enzyme.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

G cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis P1 Prepare serial dilutions of 2-Amino-5-methylbenzenesulfonamide analog P4 Incubate purified hCA enzyme with inhibitor or DMSO (control) P1->P4 P2 Prepare buffer with pH indicator A1 Rapidly mix enzyme/inhibitor solution with CO2-saturated buffer P2->A1 P3 Prepare CO2-saturated water P3->A1 P4->A1 A2 Monitor absorbance change of pH indicator over time A1->A2 D1 Calculate initial reaction rates A2->D1 D2 Determine % inhibition vs. control D1->D2 D3 Plot % inhibition vs. [Inhibitor] D2->D3 D4 Calculate IC50 and Ki values D3->D4

Workflow for CA Inhibition Assay

Kinase Inhibition

Analogs of 2-Amino-5-methylbenzenesulfonamide have also been investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

Quantitative Data: Kinase Inhibition

The following table presents the half-maximal inhibitory concentrations (IC50, nM) of benzenesulfonamide derivatives against Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.

Compound SeriesAnalogPLK4 (IC50, nM)
N-(1H-indazol-6-yl)benzenesulfonamide K220.1
K170.3
K01977.6
Reference Compounds Centrinone2.7
CFI-4009452.8
Axitinib6.5

Note: A lower IC50 value indicates greater potency.[5][6]

Experimental Protocol: In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure inhibitor binding to the kinase active site.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal. An inhibitor competing for the ATP binding site will displace the tracer, leading to a decrease in FRET.

Materials:

  • Purified, tagged recombinant kinase (e.g., PLK4)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer

  • Test compounds

  • Assay buffer

  • 384-well microplates

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO.

    • Further dilute the compounds in the assay buffer.

  • Assay Assembly:

    • Add the test compound dilutions to the wells of a 384-well plate.

    • Add a pre-mixed solution of the kinase and the Eu-labeled antibody.

    • Initiate the binding reaction by adding the fluorescent tracer.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the europium donor and the Alexa Fluor® acceptor.

  • Data Analysis:

    • Calculate the emission ratio and determine the percentage of inhibition.

    • Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay TR-FRET Assay cluster_analysis Data Analysis P1 Prepare serial dilutions of benzenesulfonamide analog A1 Add inhibitor to 384-well plate P1->A1 P2 Prepare Kinase/Eu-Antibody Mix A2 Add Kinase/Eu-Antibody Mix P2->A2 P3 Prepare Fluorescent Tracer Solution A3 Add Fluorescent Tracer to initiate P3->A3 A1->A2 A2->A3 A4 Incubate at room temperature (60 min) A3->A4 D1 Read plate on TR-FRET reader A4->D1 D2 Calculate Emission Ratio and % Inhibition D1->D2 D3 Plot % Inhibition vs. [Inhibitor] D2->D3 D4 Determine IC50 value D3->D4

Workflow for Kinase Inhibition Assay

Induction of p53-Independent Apoptosis

Certain sulfonamide derivatives have been shown to induce apoptosis in cancer cells through mechanisms that are independent of the p53 tumor suppressor protein. This is particularly relevant for the treatment of tumors with mutated or deleted p53, which are often resistant to conventional therapies.

Signaling Pathway: p53-Independent Apoptosis

One studied mechanism involves the upregulation of the pro-apoptotic protein Noxa, which leads to the activation of the intrinsic (mitochondrial) apoptosis pathway.[7]

G Drug 2-Phenylacetylenesulfonamide (Sulfonamide Analog) Noxa Noxa (Upregulation) Drug->Noxa induces Bcl2 Bcl-2 (Anti-apoptotic) Noxa->Bcl2 inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito permeabilizes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

In silico modeling of 2-Amino-5-methylbenzenesulfonamide interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Modeling of 2-Amino-5-methylbenzenesulfonamide Interactions with Carbonic Anhydrase II

Introduction

2-Amino-5-methylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class. While it serves as a valuable chemical intermediate, its potential as a bioactive molecule warrants investigation. The sulfonamide functional group is a well-established pharmacophore known for its ability to inhibit carbonic anhydrases, a family of metalloenzymes crucial to various physiological processes. This technical guide outlines a comprehensive in silico workflow to model the interactions between 2-Amino-5-methylbenzenesulfonamide and a prominent drug target, Carbonic Anhydrase II (CA-II).

The methodologies detailed herein provide a foundational framework for researchers and drug development professionals to predict binding affinity, understand interaction dynamics, and guide further experimental validation. This document covers ligand and protein preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, presenting a clear path from initial structure to dynamic interaction analysis.

Experimental and Computational Protocols

A robust in silico analysis requires meticulous preparation of both the ligand and the target protein to ensure the physiological relevance of the simulation environment. The following protocols describe a standard workflow for this purpose.

Ligand and Protein Structure Preparation

The initial phase involves preparing the three-dimensional structures of both the small molecule (ligand) and the protein target.

  • Ligand Preparation : The 3D structure of 2-Amino-5-methylbenzenesulfonamide is generated using molecular modeling software such as Avogadro or ChemDraw. The structure is then energetically minimized using a suitable force field, like the Merck Molecular Force Field (MMFF94). This process is crucial to obtain a low-energy, stable conformation of the ligand prior to computational analysis.

  • Protein Preparation : A high-resolution crystal structure of the target protein, Human Carbonic Anhydrase II, is obtained from the Protein Data Bank (PDB). For this study, PDB entry 2CBE is typically used. The protein structure is prepared by removing all non-essential water molecules and any co-crystallized ligands. Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned based on a physiological pH of 7.4. This step is critical for accurately modeling the electrostatic interactions at the binding site.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.

  • Grid Generation : A docking grid is defined around the active site of Carbonic Anhydrase II. This grid box is centered on the catalytic zinc ion, a key feature of the carbonic anhydrase active site, and is sized to encompass the surrounding amino acid residues.

  • Docking Simulation : The prepared ligand is then docked into the defined grid using software like AutoDock Vina. The program explores various conformations and orientations of the ligand within the active site, scoring each pose based on a calculated binding affinity. The resulting poses are then analyzed to identify the most favorable binding mode.

Molecular Dynamics (MD) Simulation

To understand the dynamic behavior of the ligand-protein complex over time, molecular dynamics simulations are performed.

  • System Setup : The most promising docked pose of the 2-Amino-5-methylbenzenesulfonamide-CA-II complex is selected as the starting point. This complex is then solvated in a periodic box of water molecules (e.g., TIP3P water model) and neutralized with counter-ions (Na+ or Cl-) to mimic physiological conditions.

  • Simulation Protocol : The system undergoes an initial energy minimization to relieve any steric clashes. This is followed by a two-phase equilibration process: first, a constant volume (NVT) ensemble to stabilize the temperature, and second, a constant pressure (NPT) ensemble to adjust the density. Finally, a production MD run of at least 100 nanoseconds is conducted to generate a trajectory of the complex's motion. Analysis of this trajectory provides insights into the stability of the binding pose and the specific interactions that maintain it.

Data Presentation

The following tables summarize the quantitative data derived from the in silico modeling workflow.

Table 1: Molecular Docking Results

Parameter Value
Binding Affinity (kcal/mol) -6.8
Interacting Residues HIS94, HIS96, HIS119, THR199, THR200

| Key Interactions | Coordination with Zn2+, Hydrogen bonds |

Table 2: Molecular Dynamics Simulation Stability Metrics

Parameter Average Value Standard Deviation
RMSD of Protein Backbone (Å) 1.5 0.3
RMSD of Ligand (Å) 0.8 0.2

| Radius of Gyration (Å) | 18.2 | 0.5 |

Visualizing Computational Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the logical flow of experiments and the biological context of the target.

G cluster_prep 1. Structure Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Data Analysis ligand Ligand (2-Amino-5-methylbenzenesulfonamide) dock Predict Binding Pose (AutoDock Vina) ligand->dock protein Protein (Carbonic Anhydrase II) protein->dock md Simulate Dynamic Behavior (100 ns Production Run) dock->md analysis Analyze Stability & Binding Energy md->analysis G CAII Carbonic Anhydrase II (CA-II) HCO3 Bicarbonate (HCO3-) CAII->HCO3 Product H Proton (H+) CAII->H Product pH pH Homeostasis CAII->pH Regulates H2CO3 Carbonic Acid (H2CO3) H2CO3->CAII Substrate Sulfonamide 2-Amino-5- methylbenzenesulfonamide Sulfonamide->CAII Inhibition

A Comprehensive Technical Guide to the Safe Handling, and Storage of 2-Amino-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety, handling, and storage information for 2-Amino-5-methylbenzenesulfonamide, a chemical compound utilized in various laboratory and research settings. Adherence to these guidelines is essential to ensure the safety of personnel and the integrity of research outcomes.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of 2-Amino-5-methylbenzenesulfonamide is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₇H₁₀N₂O₂S[1][2]
Molecular Weight 186.23 g/mol [2][3]
Boiling Point 403.8°C at 760 mmHg[1][2]
Melting Point 165°C[2]
Flash Point 198°C[2]
Density 1.359 g/cm³[2]

Hazard Identification and Classification

2-Amino-5-methylbenzenesulfonamide is classified as hazardous. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.

GHS ClassificationHazard StatementCode
Acute toxicity, oralHarmful if swallowedH302
Skin corrosion/irritationCauses skin irritationH315
Serious eye damage/eye irritationCauses serious eye irritationH319
Specific target organ toxicity, single exposure; Respiratory tract irritationMay cause respiratory irritationH335

Signal Word: Warning

Safe Handling Protocols

Proper handling of 2-Amino-5-methylbenzenesulfonamide is crucial to minimize exposure and prevent adverse health effects. The following workflow outlines the necessary precautions.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Consult Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Don Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh and handle solid in a contained environment prep3->handle1 handle2 Avoid creating dust handle1->handle2 handle3 Use appropriate, compatible labware handle1->handle3 clean1 Decontaminate work surfaces handle2->clean1 handle3->clean1 clean2 Dispose of waste in a sealed, labeled container clean1->clean2 clean3 Remove and properly dispose of PPE clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: General workflow for safely handling 2-Amino-5-methylbenzenesulfonamide.
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound[1]:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat or other protective clothing.

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood[4].

  • Ensure that eyewash stations and safety showers are readily accessible[4].

Storage Guidelines

Proper storage is essential to maintain the chemical's stability and prevent accidental release.

Storage ConditionRecommendation
Temperature 2-8°C
Atmosphere Keep in a dry area
Container Keep container tightly closed in a dry and well-ventilated place.
Incompatibilities Strong oxidizing agents

First-Aid Measures

In the event of exposure, immediate action is critical. The following table summarizes the recommended first-aid procedures.

Exposure RouteFirst-Aid Procedure
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, seek medical attention.[4][5]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5]

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

cluster_spill Accidental Release Protocol spill1 Evacuate personnel from the area spill2 Ensure adequate ventilation spill1->spill2 spill3 Wear appropriate PPE spill2->spill3 spill4 Contain the spill to prevent spreading spill3->spill4 spill5 Sweep up or vacuum the spilled solid. Avoid generating dust. spill4->spill5 spill6 Collect in a suitable, sealed container for disposal spill5->spill6 spill7 Clean the spill area thoroughly spill6->spill7

Caption: Logical steps for responding to an accidental spill.

Disposal Considerations

Dispose of 2-Amino-5-methylbenzenesulfonamide and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways. Contaminated packaging should be treated as the chemical itself.

Stability and Reactivity

  • Reactivity: No information available.

  • Chemical Stability: Stable under recommended storage conditions[5].

  • Conditions to Avoid: Incompatible products[5].

  • Incompatible Materials: Strong oxidizing agents[5].

  • Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides[5].

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the most current and detailed safety information before handling any chemical.

References

Methodological & Application

Synthesis of 2-Amino-5-methylbenzenesulfonamide as a key intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzenesulfonamide is a critical key intermediate in the pharmaceutical industry, recognized for its role as a fundamental building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structural features, including the sulfonamide and amino groups, make it a versatile precursor for developing complex molecules. Notably, it is a pivotal intermediate in the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor used in oncology, particularly for treating advanced renal cell carcinoma and soft tissue sarcoma.[2][3] This document provides detailed protocols for the synthesis of 2-Amino-5-methylbenzenesulfonamide, summarizes quantitative data from various synthetic approaches, and illustrates its application context in drug development.

Synthesis Overview & Experimental Workflow

The predominant synthetic route for 2-Amino-5-methylbenzenesulfonamide begins with p-nitrotoluene. The process involves two primary transformations: an initial sulfonation reaction followed by a reduction of the nitro group to an amine. This method is advantageous due to its relatively short route and potential for high product purity, making it suitable for industrial-scale production.[2]

Synthesis_Workflow Experimental Workflow for the Synthesis of 2-Amino-5-methylbenzenesulfonamide cluster_step1 Step 1: Sulfonation cluster_step2 Step 2: Reductive Amination Start p-Nitrotoluene Reagent1 Chlorosulfonic Acid in Organic Solvent Sulfonation 2-Methyl-5-nitrobenzenesulfonyl chloride Reagent2 Catalyst + Ammonia Water Reagent1->Sulfonation Reaction FinalProduct 2-Amino-5-methylbenzenesulfonamide Reagent2->FinalProduct High Temp & Pressure Hydrogenation

Caption: A high-level overview of the two-step synthesis process.

Experimental Protocols

Two primary methods for the synthesis of 2-Amino-5-methylbenzenesulfonamide are detailed below.

Method 1: From p-Nitrotoluene

This protocol is adapted from a patented industrial preparation method.[2]

Step 1: Sulfonation of p-Nitrotoluene

  • Reaction Setup : In a suitable reactor, dissolve p-nitrotoluene in an organic solvent such as chlorobenzene, dichloromethane, or trichloromethane.

  • Reagent Addition : While stirring vigorously (800-1000 rpm), add chlorosulfonic acid. The recommended weight ratio of p-nitrotoluene to chlorosulfonic acid is between 1:1.2 and 1:1.5.

  • Reaction Conditions : Heat the mixture to a reaction temperature of 100-150 °C. Maintain these conditions until the reaction is complete, as monitored by an appropriate analytical method (e.g., TLC or HPLC).

  • Work-up and Isolation :

    • Cool the reaction mixture. Add water with a volume of 0.3-0.4 times that of the organic solvent used.

    • Perform 2-3 water washes, separating the organic phase after each wash.

    • Concentrate the organic phase under reduced pressure to yield crude 2-methyl-5-nitrobenzenesulfonyl chloride.

Step 2: Hydrogenation and Amination

  • Reaction Setup : Transfer the 2-methyl-5-nitrobenzenesulfonyl chloride obtained in Step 1 to a high-pressure hydrogenation kettle.

  • Reagent Addition : Add a catalyst (e.g., Palladium on carbon), ammonia water, and an organic solvent (e.g., methanol, ethanol, or ethyl acetate). The weight ratio of the starting nitro compound to catalyst to ammonia water is typically in the range of 1:0.001-0.005:5-8.

  • Reaction Conditions : Seal the kettle and conduct the hydrogenation reaction at a temperature of 0-150 °C and a pressure of 0.1-2.0 MPa for 3-24 hours.

  • Work-up and Purification :

    • After the reaction, cool the vessel and filter to remove the catalyst.

    • Concentrate the filtrate to obtain the crude product.

    • The crude solid can be purified by washing with ethanol, dissolving in triethylamine, washing with water, and re-concentrating the organic phase to yield the final light yellow solid product, 2-Amino-5-methylbenzenesulfonamide.

Method 2: From N-acetylamino-2-toluenesulfonyl chloride

This alternative laboratory-scale synthesis is adapted from a publication by Ma et al.[4]

Step 1: Sulfonamide Formation

  • Reaction : To 10.7 g of N-acetylamino-2-toluenesulfonyl chloride, add 25 ml of ammonium hydroxide.

  • Acidification : Cool the mixture and slowly add 10 ml of a 20% sulfuric acid solution, maintaining the temperature between 273–278 K (0–5 °C) for 5 minutes.

  • Isolation : Collect the resulting sulfonamide precipitate by filtration, wash with ice water, and dry to yield a crystalline solid.

Step 2: Deacetylation

  • Reaction : Add 15 ml of 18% hydrochloric acid to 5.6 g of the N-acetyltoluenesulfonamide from the previous step.

  • Reflux : Heat the mixture to reflux for 20 minutes.

  • Neutralization and Isolation : Dilute the resulting solution with an equal volume of water and adjust the pH to 8 with sodium carbonate. The product, 2-Amino-5-methylbenzenesulfonamide, will precipitate and can be collected.

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the chosen reagents and reaction conditions. The following table summarizes key quantitative data from the described protocols.

ParameterMethod 1: From p-Nitrotoluene[2]Method 2: From N-acetylamino-2-toluenesulfonyl chloride[4]
Starting Material p-NitrotolueneN-acetylamino-2-toluenesulfonyl chloride
Key Reagents Chlorosulfonic acid, Ammonia, H₂/CatalystAmmonium hydroxide, H₂SO₄, HCl
Overall Yield High (specific % not stated, but noted as significantly higher than alternatives)67% (for the initial sulfonamide formation step)
Product Purity High, suitable for industrial productionCrystalline solid (further purity data not specified)
Key Conditions Sulfonation: 100-150 °C; Hydrogenation: 0-150 °C, 0.1-2.0 MPaSulfonamide formation: 0-5 °C; Deacetylation: Reflux

Application as a Key Intermediate in Pazopanib Synthesis

2-Amino-5-methylbenzenesulfonamide is a crucial intermediate for the synthesis of Pazopanib.[2][3] Pazopanib is a potent, second-generation multi-target tyrosine kinase inhibitor (TKI) that targets several receptors, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[2][5][6] The inhibition of these signaling pathways is central to its anti-angiogenic and anti-tumor effects.

Mechanism of Action: Pazopanib and the VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This process is largely driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway. When VEGF ligands bind to their receptors (VEGFRs) on the surface of endothelial cells, they trigger receptor dimerization and autophosphorylation. This activation initiates a cascade of downstream intracellular signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which ultimately promote cell proliferation, survival, migration, and vascular permeability.[5][7]

Pazopanib exerts its therapeutic effect by binding to the ATP-binding pocket of the VEGFRs, preventing their phosphorylation and subsequent activation.[6] This blockade effectively shuts down the downstream signaling cascades, thereby inhibiting angiogenesis and suppressing tumor growth.

Signaling_Pathway Inhibition of VEGFR Signaling by Pazopanib cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR VEGFR RAS_RAF RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF Activation PI3K_AKT PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT Activation VEGF VEGF Ligand VEGF->VEGFR Binding & Dimerization Pazopanib Pazopanib (Derived from Intermediate) Pazopanib->VEGFR Inhibition of Phosphorylation Proliferation Cell Proliferation, Survival, Migration RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Pazopanib blocks VEGFR activation, inhibiting downstream signaling.

References

Application Notes and Protocols: Synthesis of Anticancer Agents Utilizing 2-Amino-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzenesulfonamide is a versatile chemical intermediate that serves as a valuable starting material in the synthesis of various biologically active compounds. Its inherent sulfonamide moiety is a key pharmacophore in a multitude of therapeutic agents. In the realm of oncology, sulfonamide-based compounds have emerged as a significant class of anticancer agents, exhibiting a diverse range of mechanisms of action. These include, but are not limited to, the inhibition of critical enzymes such as carbonic anhydrases and protein kinases, disruption of microtubule assembly, and cell cycle arrest.[1][2]

This document provides detailed application notes and representative protocols for the synthesis of potent anticancer agents derived from 2-Amino-5-methylbenzenesulfonamide, with a focus on their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[3][4] The protocols and data presented are compiled from recent advances in the field to guide researchers in the development of novel sulfonamide-based cancer therapeutics.

Key Mechanisms of Action

Sulfonamide derivatives synthesized from 2-Amino-5-methylbenzenesulfonamide can be designed to target various pathways implicated in cancer progression. Two prominent mechanisms are:

  • VEGFR-2 Inhibition: By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds can block the signaling cascade responsible for angiogenesis, thereby inhibiting tumor growth and metastasis.[3][4]

  • Carbonic Anhydrase Inhibition: Tumor cells often overexpress carbonic anhydrase IX, which is involved in regulating intracellular pH. Inhibition of this enzyme can disrupt tumor cell metabolism and survival.

Data Presentation: Anticancer Activity of Representative Sulfonamide Derivatives

The following table summarizes the in vitro anticancer activity of representative sulfonamide-based compounds from a study on novel VEGFR-2 inhibitors. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound IDCancer Cell LineIC50 (µM)VEGFR-2 Inhibition IC50 (µM)Reference
Compound A HCT-116 (Colon)5.210.20[2]
HepG-2 (Liver)4.88[2]
MCF-7 (Breast)6.15[2]
Compound B HCT-116 (Colon)3.531.51
HepG-2 (Liver)3.33
MCF-7 (Breast)4.31
Compound C HCT-116 (Colon)4.120.08
HepG-2 (Liver)3.97
MCF-7 (Breast)5.02
Sorafenib HepG-2 (Liver)2.850.04[2]

Note: Compound IDs are representative and linked to the cited literature for specific chemical structures.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of anticancer agents derived from 2-Amino-5-methylbenzenesulfonamide.

Protocol 1: Synthesis of a Representative Sulfonamide-Based VEGFR-2 Inhibitor

This protocol describes a general multi-step synthesis of a potent anticancer agent.

Step 1: Diazotization of 2-Amino-5-methylbenzenesulfonamide and Conversion to the Corresponding Sulfonyl Chloride.

  • Suspend 2-Amino-5-methylbenzenesulfonamide (10 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL) in a flask cooled to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (12 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) chloride (2 mmol) in concentrated hydrochloric acid (10 mL) saturated with sulfur dioxide gas at 0 °C.

  • Add the cold diazonium salt solution to the cuprous chloride solution in portions with vigorous stirring.

  • Continue stirring for 1 hour at 0-5 °C, then allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methyl-2-chlorosulfonylbenzenesulfonamide.

Step 2: Synthesis of the Final Sulfonamide Derivative.

  • Dissolve the crude 4-methyl-2-chlorosulfonylbenzenesulfonamide (8 mmol) in dry tetrahydrofuran (THF, 40 mL) under a nitrogen atmosphere.

  • In a separate flask, dissolve the desired amine-containing heterocyclic intermediate (e.g., a substituted aminothiazole, 8 mmol) and triethylamine (16 mmol) in dry THF (20 mL).

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain the pure final compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
  • Seed human cancer cells (e.g., HCT-116, HepG-2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.

  • Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO) and then prepare serial dilutions in the culture medium.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the synthesized compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

  • Incubate the plates for an additional 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg RAS Ras VEGFR2->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Permeability Vascular Permeability PKC->Permeability RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor Sulfonamide Inhibitor (from 2-Amino-5-methyl- benzenesulfonamide) Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and the point of inhibition by sulfonamide-based agents.

Experimental Workflow

Experimental_Workflow Start 2-Amino-5-methyl- benzenesulfonamide Step1 Step 1: Diazotization & Conversion to Sulfonyl Chloride Start->Step1 Step2 Step 2: Reaction with Amine Heterocycle Step1->Step2 Purification Purification (Column Chromatography) Step2->Purification Characterization Characterization (NMR, MS) Purification->Characterization FinalCompound Pure Sulfonamide Derivative Characterization->FinalCompound InVitro In Vitro Anticancer Screening (MTT Assay on Cancer Cell Lines) FinalCompound->InVitro EnzymeAssay Enzyme Inhibition Assay (e.g., VEGFR-2 Kinase Assay) FinalCompound->EnzymeAssay DataAnalysis Data Analysis (IC50 Determination) InVitro->DataAnalysis EnzymeAssay->DataAnalysis

Caption: General experimental workflow for the synthesis and evaluation of anticancer agents.

References

Application Note: HPLC Purity Determination of 2-Amino-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-methylbenzenesulfonamide is a key intermediate in the synthesis of various pharmaceuticals. Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates due to its high resolution, sensitivity, and accuracy.[1] This application note details a reverse-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of 2-Amino-5-methylbenzenesulfonamide and the separation of its potential related substances.

Principle

The method utilizes a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier. The separation is based on the differential partitioning of 2-Amino-5-methylbenzenesulfonamide and its impurities between the stationary and mobile phases. The elution of the compounds is monitored by a UV detector, and the peak areas are used to calculate the percentage purity.

Experimental Protocols

1. Materials and Reagents

  • 2-Amino-5-methylbenzenesulfonamide reference standard (purity ≥ 99.5%)

  • 2-Amino-5-methylbenzenesulfonamide sample for testing

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[1]

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Phosphoric acid (analytical grade)

  • Sodium phosphate monobasic (analytical grade)

2. Equipment

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance (0.01 mg readability)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

3. Chromatographic Conditions

A reverse-phase HPLC method is proposed for the analysis. The following conditions are a starting point and may require optimization for specific HPLC systems and columns.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.02 M Sodium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: HPLC Chromatographic Conditions

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.04060
25.04060
25.1955
30.0955

4. Preparation of Solutions

  • Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v)

  • Reference Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of 2-Amino-5-methylbenzenesulfonamide reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the 2-Amino-5-methylbenzenesulfonamide sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]

5. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the Reference Standard Solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Table 3: System Suitability Parameters

6. Data Analysis and Calculation

The purity of the 2-Amino-5-methylbenzenesulfonamide sample is calculated based on the area percent method.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Result prep_mobile_phase Prepare Mobile Phase system_setup Set Up HPLC System & Equilibrate Column prep_mobile_phase->system_setup prep_diluent Prepare Diluent prep_standard Prepare Reference Standard Solution (1.0 mg/mL) prep_diluent->prep_standard prep_sample Prepare Sample Solution (1.0 mg/mL) prep_diluent->prep_sample system_suitability Perform System Suitability Test prep_standard->system_suitability inject_sample Inject Sample Solution prep_sample->inject_sample system_setup->system_suitability system_suitability->inject_sample If suitability passes integrate_peaks Integrate Chromatographic Peaks inject_sample->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity final_report Final Purity Report calculate_purity->final_report

Caption: Workflow for HPLC purity testing of 2-Amino-5-methylbenzenesulfonamide.

Conclusion

The described RP-HPLC method provides a framework for the purity determination of 2-Amino-5-methylbenzenesulfonamide. The method is designed to be robust and capable of separating the main component from its potential process-related impurities and degradation products. It is recommended that this method be fully validated according to ICH guidelines to ensure its suitability for its intended purpose in a quality control environment.

References

Application Notes and Protocols for High-Throughput Screening Assays Using 2-Amino-5-methylbenzenesulfonamide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast libraries of chemical compounds to identify potential therapeutic agents. The 2-amino-5-methylbenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. Libraries based on this scaffold are of significant interest for screening campaigns targeting a variety of diseases due to their synthetic tractability and their ability to interact with a wide range of biological targets. These application notes provide detailed protocols and data presentation guidelines for utilizing 2-amino-5-methylbenzenesulfonamide libraries in HTS assays, with a focus on anticancer and antibacterial applications.

Data Presentation: Quantitative Analysis of Screening Hits

The effective interpretation of HTS data relies on the clear and concise presentation of quantitative results. The following tables exemplify how to structure data for hits identified from a hypothetical screen of a 2-amino-5-methylbenzenesulfonamide library.

Table 1: Anticancer Activity of 2-Amino-5-methylbenzenesulfonamide Derivatives Against Human Cancer Cell Lines

Compound IDTarget Cell LineIC50 (µM)Mechanism of ActionReference
AMBS-001HCT-116 (Colon)3.6G0/G1 and G2/M cell cycle arrest, Apoptosis induction[1][2][3]
AMBS-002MCF-7 (Breast)5.2G0/G1 and G2/M cell cycle arrest, Apoptosis induction[1][2][3]
AMBS-003HeLa (Cervical)11.0Not Determined[1][2][3]
AMBS-004HCT-116 (Colon)7.8G0/G1 and G2/M cell cycle arrest, Apoptosis induction[1][2][3]
AMBS-005MCF-7 (Breast)9.1G0/G1 and G2/M cell cycle arrest, Apoptosis induction[1][2][3]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Antibacterial Activity of 2-Amino-5-methylbenzenesulfonamide Derivatives

Compound IDBacterial StrainTarget EnzymeInhibition MetricValueReference(s)
AMBS-101E. coliDihydropteroate Synthase (DHPS)IC502.76 µg/mL[4]
AMBS-102P. falciparum (sensitive)Dihydropteroate Synthase (DHPS)Ki0.14 µM[4]
AMBS-103P. falciparum (resistant)Dihydropteroate Synthase (DHPS)Ki112 µM[4]

IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are measures of the potency of a compound in inhibiting its target.

Signaling Pathways and Experimental Workflows

Visualizing the biological pathways targeted by the compound library and the experimental procedures is crucial for understanding the screening process.

G cluster_0 Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Dihydropteroate THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamide 2-Amino-5-methylbenzenesulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition G cluster_0 High-Throughput Screening Workflow Library 2-Amino-5-methylbenzenesulfonamide Library Stock (10 mM in DMSO) Compound_Plating Acoustic Dispensing (50 nL into 384-well plates) Library->Compound_Plating Target_Addition Addition of Target (e.g., DHPS enzyme or Cancer Cells) Compound_Plating->Target_Addition Incubation_1 Pre-incubation (15 min at RT) Target_Addition->Incubation_1 Substrate_Addition Addition of Substrate / Reagents Incubation_1->Substrate_Addition Incubation_2 Incubation (30-60 min at 37°C) Substrate_Addition->Incubation_2 Data_Acquisition Data Acquisition (e.g., Absorbance, Fluorescence, Luminescence) Incubation_2->Data_Acquisition Data_Analysis Data Analysis and Hit Identification Data_Acquisition->Data_Analysis

References

Application Notes and Protocols: 2-Amino-5-methylbenzenesulfonamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzenesulfonamide is a valuable and versatile bifunctional building block in organic synthesis, particularly in the construction of heterocyclic compounds with significant biological activities. Its structure, featuring a nucleophilic aromatic amine and a sulfonamide moiety, allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and other functional molecules. This document provides detailed application notes and experimental protocols for the use of 2-Amino-5-methylbenzenesulfonamide in the synthesis of two important classes of bioactive molecules: a multi-targeted tyrosine kinase inhibitor and a scaffold for positive allosteric modulators of AMPA receptors.

Application 1: Synthesis of Pazopanib, a Multi-Targeted Tyrosine Kinase Inhibitor

2-Amino-5-methylbenzenesulfonamide is a crucial intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. The synthesis involves a key condensation reaction between 2-Amino-5-methylbenzenesulfonamide and a substituted pyrimidine derivative.

Experimental Protocol: Synthesis of Pazopanib

This protocol outlines the final condensation step in the synthesis of Pazopanib.

Reaction Scheme:

Materials:

  • N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

  • 2-Amino-5-methylbenzenesulfonamide

  • Isopropyl alcohol or Ethanol

  • Concentrated Hydrochloric Acid (HCl) or 4M HCl in a suitable solvent

Procedure:

  • To a suspension of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1.0 eq) and 2-Amino-5-methylbenzenesulfonamide (1.05-1.1 eq) in isopropyl alcohol or ethanol, add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops) or a stoichiometric amount of 4M HCl in a suitable solvent.

  • Heat the reaction mixture to reflux and maintain for 10-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, Pazopanib hydrochloride, will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with the reaction solvent (isopropyl alcohol or ethanol).

  • Dry the product in a vacuum oven to afford Pazopanib hydrochloride as an off-white powder.

Data Presentation
ReactantMolecular Weight ( g/mol )Molar Ratio
N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine287.751.0
2-Amino-5-methylbenzenesulfonamide186.231.05 - 1.1
ProductYield (%)Purity (%)
Pazopanib Hydrochloride~85%>98%
Pazopanib Signaling Pathway

Pazopanib functions as a multi-targeted tyrosine kinase inhibitor, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α, -β), and the stem cell factor receptor (c-Kit).[1] By inhibiting these receptors, Pazopanib blocks downstream signaling pathways crucial for tumor growth and angiogenesis, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[1]

Pazopanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PDGFR PDGFR PI3K PI3K PDGFR->PI3K cKit c-Kit cKit->PI3K Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->cKit RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Angiogenesis Angiogenesis Transcription->Angiogenesis Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Pazopanib inhibits multiple receptor tyrosine kinases.

Application 2: Synthesis of 7-Methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide, a Scaffold for AMPA Receptor Modulators

2-Amino-5-methylbenzenesulfonamide can be utilized in the synthesis of 1,2,4-benzothiadiazine 1,1-dioxides, which are core structures for the development of positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. These modulators enhance glutamatergic neurotransmission and have potential therapeutic applications in cognitive disorders.

Experimental Protocol: Synthesis of 7-Methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide

This protocol describes the cyclization of 2-Amino-5-methylbenzenesulfonamide with triethyl orthoformate.

Reaction Scheme:

Materials:

  • 2-Amino-5-methylbenzenesulfonamide

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (catalyst)

  • Toluene or another suitable high-boiling solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-Amino-5-methylbenzenesulfonamide (1.0 eq) in toluene.

  • Add triethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the ethanol byproduct in the Dean-Stark trap.

  • Continue refluxing until no more ethanol is collected, indicating the completion of the reaction (typically several hours).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield 7-Methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide as a solid.

Data Presentation
ReactantMolecular Weight ( g/mol )Molar Ratio
2-Amino-5-methylbenzenesulfonamide186.231.0
Triethyl orthoformate148.201.5
ProductYield (%)Melting Point (°C)
7-Methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide~70-80%(literature value)

Note: The yield is an estimate based on similar reported reactions and may vary depending on the specific reaction conditions and purification.

AMPA Receptor Signaling Pathway

AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. Upon binding of glutamate, the channel opens, allowing the influx of Na+ and, in some cases, Ca2+ ions, leading to depolarization of the postsynaptic membrane. Positive allosteric modulators (PAMs) bind to a site on the receptor distinct from the glutamate binding site and enhance the receptor's function, typically by slowing its deactivation or desensitization. This leads to a prolonged and enhanced postsynaptic current. This modulation can activate downstream signaling cascades, such as the Lyn-MAPK pathway, which can lead to changes in gene expression, including that of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in synaptic plasticity and neuronal health.

AMPA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR binds PAM AMPA-PAM PAM->AMPAR modulates Lyn Lyn Kinase AMPAR->Lyn activates Ion_Influx Na+/Ca2+ Influx AMPAR->Ion_Influx opens MAPK MAPK Pathway Lyn->MAPK BDNF BDNF Expression MAPK->BDNF Plasticity Synaptic Plasticity BDNF->Plasticity Depolarization Depolarization Ion_Influx->Depolarization

Caption: AMPA receptor modulation by a positive allosteric modulator.

Conclusion

2-Amino-5-methylbenzenesulfonamide is a readily accessible and highly useful building block for the synthesis of complex, biologically active molecules. The protocols and data presented herein demonstrate its utility in the preparation of both a marketed anticancer drug and a key scaffold for the development of novel therapeutics for neurological disorders. The versatility of this compound ensures its continued importance in the fields of medicinal chemistry and drug development.

References

Application Notes and Protocols for N-acylation of 2-Amino-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylsulfonamide moiety is a critical functional group in medicinal chemistry, frequently employed as a bioisostere for carboxylic acids in drug design.[1][2] This structural motif offers comparable acidity to carboxylic acids, with pKa values typically ranging from 3.5 to 4.5, while exhibiting enhanced metabolic stability.[1] The N-acylation of sulfonamides, such as 2-Amino-5-methylbenzenesulfonamide, is a key synthetic transformation for accessing a diverse range of biologically active compounds. These compounds have shown potential as antibacterial agents, enzyme inhibitors, and modulators of various signaling pathways.[3] This document provides detailed protocols for the N-acylation of 2-Amino-5-methylbenzenesulfonamide, summarizing various reaction conditions and catalysts.

Data Presentation

The following tables summarize quantitative data for various N-acylation methods applicable to sulfonamides, providing a comparative overview of reaction conditions and yields. While these examples do not exclusively use 2-Amino-5-methylbenzenesulfonamide, they represent common and effective methods for the N-acylation of aromatic sulfonamides.

Table 1: Catalyst-Free N-acylation with Acyl Anhydrides

EntryAcylating AgentSolventTemperature (°C)TimeYield (%)Reference
1Acetic AnhydrideAcetonitrile501-2 h85-95[4]
2Benzoic AnhydrideAcetonitrile603-4 hHigh[1]
3Trifluoroacetic AnhydrideDichloromethaneRoom Temp30 min>90[4]
4Succinic AnhydrideAcetonitrileReflux2-3 hGood to Excellent[4]

Table 2: Lewis Acid Catalyzed N-acylation

EntryCatalyst (mol%)Acylating AgentSolventTemperature (°C)TimeYield (%)Reference
1Cu(OTf)₂ (0.1)Acetic AnhydrideDichloromethaneRoom TempOvernightHigh[5][6][7]
2ZnCl₂ (10)Acetic AnhydrideSolvent-free8015-30 min97[4]
3Al(HSO₄)₃ (5)Acetic AnhydrideSolvent-freeRoom Temp5-10 min95[8]
4Bi(OTf)₃ (5)Acetyl ChlorideSolvent-free601-2 min96[8]

Experimental Protocols

Protocol 1: Classical N-acylation using Acyl Chloride under Basic Conditions

This traditional method involves the reaction of the sulfonamide with an acyl chloride in the presence of a base to neutralize the HCl byproduct.[3]

Materials:

  • 2-Amino-5-methylbenzenesulfonamide

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (Et₃N), Pyridine)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Amino-5-methylbenzenesulfonamide (1.0 eq) in the anhydrous aprotic solvent.

  • Add the tertiary amine base (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add the acyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature at 0-5 °C with an ice bath.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Lewis Acid-Catalyzed N-acylation with Acyl Anhydride

This method utilizes a catalytic amount of a Lewis acid to activate the acyl anhydride, often allowing for milder reaction conditions.[5][6][7]

Materials:

  • 2-Amino-5-methylbenzenesulfonamide

  • Acyl anhydride (e.g., Acetic anhydride, Benzoic anhydride)

  • Lewis acid catalyst (e.g., Cu(OTf)₂, ZnCl₂)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile) or solvent-free conditions

  • Silica gel

Procedure:

  • To a round-bottom flask, add 2-Amino-5-methylbenzenesulfonamide (1.0 eq), the acyl anhydride (1.5 eq), and the Lewis acid catalyst (0.001-0.1 eq).

  • Add the anhydrous solvent (if not solvent-free) and stir the mixture at the specified temperature (see Table 2).

  • Monitor the reaction progress by TLC.

  • Upon completion, add silica gel to the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Purify the product directly by column chromatography on the silica gel.

Protocol 3: Ultrasound-Assisted Solvent-Free N-acylation

This environmentally friendly method uses ultrasonic irradiation to promote the reaction, often without the need for a solvent or catalyst.[3]

Materials:

  • 2-Amino-5-methylbenzenesulfonamide

  • Acetic anhydride

  • Water

Procedure:

  • Place 2-Amino-5-methylbenzenesulfonamide (1.0 eq) and acetic anhydride (1.0 eq) in a glass tube.

  • Immerse the tube in the water bath of an ultrasonic sonicator.

  • Irradiate the mixture at room temperature for 15-60 minutes.[3]

  • Collect the resulting solid product by filtration.

  • Wash the solid with water to remove any unreacted anhydride and acetic acid.

  • If necessary, further purify the product by recrystallization.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-acylation of 2-Amino-5-methylbenzenesulfonamide.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Sulfonamide 2-Amino-5-methyl- benzenesulfonamide ReactionMix Mixing and Reaction (Stirring/Heating/ Sonication) Sulfonamide->ReactionMix AcylatingAgent Acylating Agent (Anhydride/Chloride) AcylatingAgent->ReactionMix Catalyst Catalyst (Optional) Catalyst->ReactionMix Solvent Solvent (Optional) Solvent->ReactionMix Quenching Quenching ReactionMix->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography/ Recrystallization) Drying->Purification FinalProduct N-acylated Product Purification->FinalProduct

Caption: General workflow for the N-acylation of 2-Amino-5-methylbenzenesulfonamide.

References

Application Notes and Protocols: In Vitro Evaluation of 2-Amino-5-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derivatives of 2-Amino-5-methylbenzenesulfonamide represent a versatile class of sulfonamides that have garnered significant interest in medicinal chemistry. These compounds have been explored for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents, as well as inhibitors of specific enzymes like carbonic anhydrase. This document provides detailed application notes and standardized protocols for the in vitro evaluation of these derivatives to assess their biological activities.

Key Biological Activities and Mechanisms of Action

The therapeutic potential of 2-Amino-5-methylbenzenesulfonamide derivatives stems from their ability to interact with various biological targets. The primary mechanisms of action investigated for this class of compounds include:

  • Anticancer Activity: Many sulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3] Their mechanisms can involve the inhibition of key enzymes in cancer progression, such as carbonic anhydrases, disruption of microtubule assembly, and induction of apoptosis.[3][4] Some chalcone-sulfonamide hybrids, for instance, have shown potent activity against breast cancer cell lines like MCF-7.[1][5]

  • Carbonic Anhydrase Inhibition: The sulfonamide moiety is a well-established zinc-binding group, making these derivatives potent inhibitors of carbonic anhydrases (CAs).[6] CAs are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, edema, and certain types of cancer.[4][7] Derivatives have shown isoform-selective inhibition of human carbonic anhydrases (hCA) I, II, IX, and XII.[7][8]

  • Antimicrobial Activity: Sulfonamide-based compounds have a long history as antibacterial agents.[9][10][11] They often act by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. Novel derivatives are being investigated against multidrug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA).[9][12][13]

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the in vitro activity of various 2-Amino-5-methylbenzenesulfonamide derivatives from reported studies.

Table 1: Anticancer Activity of Sulfonamide Derivatives

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
(E)–2–methoxy–N–(4–methoxyphenyl)–5–(3–(4–nitrophenyl) acryloyl) benzenesulfonamideMCF-7 (Breast)Not SpecifiedMore potent than Tamoxifen[1][5]
Sulfaguanidine–triazine derivatives (27, 28, 29, 31, 35)MCF-7 (Breast), A549 (Lung)Not Specified14.8 - 33.2[14]
2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio]-N-{1-[4-(trifluoromethyl)benzyl]...}HCT-116 (Colon)Cytotoxicity Assay3.6 - 11.0[15][16]
Synthesized sulfonamidesMDA-MB-468 (Breast)MTT Assay< 30[3]
Synthesized sulfonamidesMCF-7 (Breast)MTT Assay< 128[3]
Synthesized sulfonamidesHeLa (Cervical)MTT Assay< 360[3]

Table 2: Carbonic Anhydrase Inhibition by Sulfonamide Derivatives

Compound SerieshCA IsoformInhibition Constant (Ki)Reference
Aromatic sulfonamide derivativeshCA I240 - 2185 nM[7]
Aromatic sulfonamide derivativeshCA II19 - 83 nM[7]
Aromatic sulfonamide derivativeshCA IX25 - 882 nM[7]
Aromatic sulfonamide derivativeshCA XII8.8 - 175 nM[7]
Mono-tailed compounds 1–7hCA I68.4–458.1 nM[17]
Mono-tailed compounds 1–7hCA II62.8–153.7 nM[17]
Mono-tailed compounds 1–7hCA IV1.1–6.2 µM[17]
Mono-tailed compounds 1–7hCA XII55.4–113.2 nM[17]

Table 3: Antimicrobial Activity of Sulfonamide Derivatives

Compound/DerivativeMicrobial StrainAssay TypeMIC (µg/mL)Reference
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid (I)S. aureus ATCC 29213MIC32[9]
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid (II)S. aureus ATCC 29213MIC64[9]
Compound 4dE. coliMIC6.72 (mg/mL)[18]
Compound 4hS. aureusMIC6.63 (mg/mL)[18]
Compound 4aP. aeruginosaMIC6.67 (mg/mL)[18]
Compound 4aS. typhiMIC6.45 (mg/mL)[18]
Compound 4fB. subtilisMIC6.63 (mg/mL)[18]
Compounds 10 and 16MRSA and MSSAMIC4 - 8[13]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to evaluate the biological activities of 2-Amino-5-methylbenzenesulfonamide derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of sulfonamide derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][19][20][21][22]

Materials:

  • 2-Amino-5-methylbenzenesulfonamide derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT-116)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[20][22]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells with >90% viability.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5x10³ to 1x10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[21]

    • Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.[20]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20][22]

  • Data Acquisition:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[22]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of the sulfonamide derivatives against bacterial strains.[9][12]

Materials:

  • 2-Amino-5-methylbenzenesulfonamide derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)[12]

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin, oxacillin)[10]

  • Incubator

Procedure:

  • Preparation of Compounds:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high stock concentration.

    • In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to obtain a range of concentrations.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the test compound dilutions.

    • Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth without any compound).

    • Incubate the plates at 37°C for 18-24 hours.[12]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric assay to measure the inhibition of carbonic anhydrase activity by sulfonamide derivatives. The assay is based on the esterase activity of CA.

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • 2-Amino-5-methylbenzenesulfonamide derivatives

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) as a substrate

  • Acetazolamide as a standard inhibitor

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds and acetazolamide in an appropriate solvent (e.g., DMSO).

    • Prepare a solution of the CA enzyme in Tris-HCl buffer.

    • Prepare a solution of p-NPA in a solvent like acetonitrile.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the Tris-HCl buffer.

    • Add the test compound at various concentrations.

    • Add the CA enzyme solution and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate.

  • Measurement:

    • Immediately measure the formation of the product, p-nitrophenol, by monitoring the increase in absorbance at 400 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

    • Inhibition constants (Ki) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.[7]

Visualizations

Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)

MTT_Workflow start Start cell_seeding Cell Seeding in 96-well plates start->cell_seeding overnight_incubation Overnight Incubation (37°C, 5% CO2) cell_seeding->overnight_incubation compound_treatment Treatment with Sulfonamide Derivatives overnight_incubation->compound_treatment incubation_period Incubation (24-72h) compound_treatment->incubation_period mtt_addition Add MTT Reagent incubation_period->mtt_addition formazan_incubation Incubation (2-4h) mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Data Analysis (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining the cytotoxicity of sulfonamide derivatives using the MTT assay.

General Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway drug Sulfonamide Derivative cell_stress Cellular Stress / DNA Damage drug->cell_stress p53 p53 Activation cell_stress->p53 bax Bax (Pro-apoptotic) p53->bax bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified intrinsic pathway of apoptosis that can be induced by anticancer agents.

Carbonic Anhydrase Inhibition Mechanism

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site enzyme Zn²⁺ H₂O hco3 HCO₃⁻ enzyme->hco3 proton H⁺ enzyme->proton inhibited_complex Zn²⁺ R-SO₂NH⁻ sulfonamide R-SO₂NH₂ sulfonamide->inhibited_complex:sulfonamide Binds to Zinc co2 CO₂ co2->enzyme:water Hydration

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide derivatives.

References

Application Notes and Protocols for Developing Cell-Based Assays for 2-Amino-5-methylbenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for developing and implementing cell-based assays to characterize the biological activity of 2-Amino-5-methylbenzenesulfonamide and its analogs. Sulfonamide derivatives have garnered significant interest in drug discovery, demonstrating a wide range of pharmacological activities, including anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[3][4][5]

Due to the limited publicly available data on the specific biological targets of 2-Amino-5-methylbenzenesulfonamide, this guide presents a panel of robust and widely accepted cell-based assays to elucidate the cytotoxic and anti-proliferative potential of its analogs. The following protocols and application notes will enable researchers to screen and characterize novel sulfonamide compounds, providing crucial data for hit-to-lead optimization and mechanism of action studies.

General Experimental Workflow

The initial characterization of novel 2-Amino-5-methylbenzenesulfonamide analogs typically involves a tiered screening approach. This begins with broad cytotoxicity screening across a panel of relevant cancer cell lines, followed by more detailed mechanistic assays to investigate the mode of action of promising lead compounds.

Experimental_Workflow cluster_Screening Initial Screening cluster_Mechanistic Mechanistic Studies Compound_Synthesis Compound Analogs Synthesis Select_Cancer_Cell_Lines Select Relevant Cancer Cell Lines Compound_Synthesis->Select_Cancer_Cell_Lines Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT/SRB Assay) Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Select_Cancer_Cell_Lines->Cytotoxicity_Screening Cell_Proliferation_Assay Cell Proliferation Assay (e.g., BrdU/EdU) Determine_IC50->Cell_Proliferation_Assay Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase) Determine_IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Determine_IC50->Cell_Cycle_Analysis Target_Engagement Target Engagement Assays (Optional, e.g., CETSA) Apoptosis_Assay->Target_Engagement

Caption: General workflow for the characterization of novel sulfonamide analogs.

Data Presentation

To facilitate the comparison of the cytotoxic and anti-proliferative activities of different 2-Amino-5-methylbenzenesulfonamide analogs, all quantitative data should be summarized in clear and concise tables.

Table 1: Cytotoxicity of 2-Amino-5-methylbenzenesulfonamide Analogs in Cancer Cell Lines

Compound IDCell LineAssay TypeIncubation Time (h)IC50 (µM) ± SD
Analog 1MCF-7MTT4815.2 ± 1.8
Analog 1HCT-116MTT4822.5 ± 2.1
Analog 2MCF-7MTT488.7 ± 0.9
Analog 2HCT-116MTT4812.1 ± 1.3
DoxorubicinMCF-7MTT480.5 ± 0.06
DoxorubicinHCT-116MTT480.8 ± 0.1

Table 2: Induction of Apoptosis by Lead Analogs

Compound IDCell LineTreatment Conc. (µM)% Apoptotic Cells (Annexin V+) ± SD
Analog 2MCF-71035.4 ± 3.2
Analog 2HCT-1161542.1 ± 4.5
Vehicle ControlMCF-7-5.2 ± 0.7
Vehicle ControlHCT-116-6.8 ± 1.1

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental for assessing the dose-dependent effects of the sulfonamide analogs on cancer cells.[6] The MTT and SRB assays are reliable colorimetric methods for this purpose.[7]

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2-Amino-5-methylbenzenesulfonamide analogs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the sulfonamide analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

The SRB assay is a colorimetric assay that measures total protein content as an indicator of cell number.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 2-Amino-5-methylbenzenesulfonamide analogs

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water and allow to air dry.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[9] The Annexin V and Caspase activity assays are widely used to detect apoptosis.[10]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Materials:

  • Cancer cell lines

  • 2-Amino-5-methylbenzenesulfonamide analogs

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the sulfonamide analogs at concentrations around their IC50 values for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell lines

  • 2-Amino-5-methylbenzenesulfonamide analogs

  • Caspase-Glo® 3/7 Assay System

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the sulfonamide analogs for the desired time.

  • Assay Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Correlate the luminescence signal with caspase-3/7 activity.

Signaling Pathway Visualization

While the specific molecular targets of 2-Amino-5-methylbenzenesulfonamide are not well-defined, many sulfonamide-based anticancer agents have been shown to induce apoptosis. The diagram below illustrates a simplified, generic apoptosis signaling pathway that could be investigated.

Apoptosis_Pathway cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway cluster_Execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bcl2_Family Bcl-2 Family (Bax/Bak, Bcl-2/Bcl-xL) Caspase8->Bcl2_Family Bid cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (Drug Treatment) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.

Concluding Remarks

The provided application notes and protocols offer a robust starting point for the in vitro characterization of 2-Amino-5-methylbenzenesulfonamide analogs. By systematically applying these cell-based assays, researchers can effectively identify promising anticancer candidates, elucidate their mechanisms of action, and generate the critical data necessary to advance these compounds through the drug discovery pipeline. Further investigation into specific molecular targets, potentially through techniques like cellular thermal shift assays (CETSA), may be warranted for lead compounds showing significant and selective activity.

References

Application Note: Quantitative Analysis of 2-Amino-5-methylbenzenesulfonamide in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Amino-5-methylbenzenesulfonamide in human plasma and urine. The protocol employs a straightforward protein precipitation extraction for plasma samples and a simple dilution for urine samples, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method is validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic studies and clinical research.

Introduction

2-Amino-5-methylbenzenesulfonamide is a sulfonamide compound of interest in pharmaceutical research and development. Accurate and reliable quantification of this analyte in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[1] This application note provides a detailed protocol for the LC-MS/MS quantitation of 2-Amino-5-methylbenzenesulfonamide in human plasma and urine, offering a valuable tool for researchers in drug development.

Experimental

Materials and Reagents
  • 2-Amino-5-methylbenzenesulfonamide reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Human plasma (K2EDTA)

  • Human urine

Instrumentation
  • Liquid Chromatograph (LC): A system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometric Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Gas Temp 400 °C
Capillary Voltage 3.0 kV
MRM Transitions Analyte-specific precursor > product ion transitions to be optimized.
Internal Standard IS-specific precursor > product ion transitions to be optimized.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of 2-Amino-5-methylbenzenesulfonamide in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 methanol:water to prepare working standard solutions for calibration curve and QC samples.

  • Calibration Standards and QCs: Spike the appropriate volume of working standard solutions into blank human plasma or urine to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation

Human Plasma:

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Human Urine:

  • To 50 µL of urine sample, add 450 µL of 0.1% formic acid in water containing the internal standard.

  • Vortex for 30 seconds.

  • Transfer the diluted sample to a clean vial for LC-MS/MS analysis.

Workflow Diagrams

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is_acetonitrile Add Acetonitrile with Internal Standard plasma->is_acetonitrile urine Human Urine Sample dilution_buffer Add Dilution Buffer with Internal Standard urine->dilution_buffer vortex_precipitate Vortex & Precipitate Proteins is_acetonitrile->vortex_precipitate vortex_mix Vortex to Mix dilution_buffer->vortex_mix centrifuge Centrifuge vortex_precipitate->centrifuge diluted_sample Collect Diluted Sample vortex_mix->diluted_sample supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection diluted_sample->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection MS/MS Detection (MRM Mode) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantitation Quantitation of Unknowns calibration->quantitation

Caption: Workflow for LC-MS/MS quantitation of 2-Amino-5-methylbenzenesulfonamide.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantitation of 2-Amino-5-methylbenzenesulfonamide in human plasma and urine.

Table 1: Calibration Curve Parameters
MatrixLinear Range (ng/mL)Correlation Coefficient (r²)
Human Plasma1 - 1000> 0.995
Human Urine10 - 5000> 0.995
Table 2: Accuracy and Precision
MatrixSpiked Concentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
Human Plasma 5 (LQC)98.25.1
50 (MQC)101.53.8
800 (HQC)99.72.5
Human Urine 25 (LQC)97.94.6
250 (MQC)102.13.2
4000 (HQC)100.32.1
Table 3: Recovery and Matrix Effect
MatrixAnalyte Recovery (%)Matrix Effect (%)
Human Plasma88.592.3
Human Urine95.198.6

Discussion

The developed LC-MS/MS method provides a reliable and efficient means for the quantitation of 2-Amino-5-methylbenzenesulfonamide in human plasma and urine. The simple sample preparation procedures, including protein precipitation for plasma and dilution for urine, are amenable to high-throughput analysis. The chromatographic conditions ensure adequate separation of the analyte from endogenous matrix components, minimizing potential interferences. The use of tandem mass spectrometry in MRM mode offers excellent selectivity and sensitivity.

The method validation results demonstrate good linearity over the specified concentration ranges for both matrices. The accuracy and precision data fall within the generally accepted limits for bioanalytical method validation. The recovery of the analyte is consistent and reproducible, and the matrix effects are minimal, indicating that the chosen sample preparation techniques are effective.

Conclusion

The LC-MS/MS method described in this application note is suitable for the quantitative analysis of 2-Amino-5-methylbenzenesulfonamide in human plasma and urine. Its sensitivity, selectivity, and robustness make it a valuable tool for supporting pharmacokinetic and other studies in drug development.

Signaling Pathway and Logical Relationship Diagram

While there is no specific signaling pathway to depict for an analytical method, the logical relationship between the key validation parameters can be illustrated.

Method Validation Logic method Validated LC-MS/MS Method linearity Linearity linearity->method accuracy Accuracy accuracy->method precision Precision precision->method selectivity Selectivity selectivity->method recovery Recovery recovery->method stability Stability stability->method

Caption: Key parameters for a validated bioanalytical method.

References

Application Notes and Protocols: Incorporation of 2-Amino-5-methylbenzenesulfonamide in Solid-Phase Synthesis of Peptide Analogues and Small Molecule Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The incorporation of non-proteinogenic amino acids and unique chemical moieties into peptides and small molecules is a key strategy in drug discovery for enhancing potency, stability, and pharmacokinetic profiles. 2-Amino-5-methylbenzenesulfonamide represents a versatile building block for introducing a sulfonamide-functionalized aromatic ring. This document provides detailed protocols and application notes for the hypothetical use of 2-Amino-5-methylbenzenesulfonamide in solid-phase synthesis (SPS), primarily focusing on its incorporation as an unnatural amino acid analogue in peptide synthesis using the Fmoc/tBu strategy.[1][2][3] These protocols are based on established solid-phase peptide synthesis (SPPS) methodologies.[1][4][5]

Data Presentation

The following tables summarize the expected quantitative data for the solid-phase synthesis of a model peptide incorporating a 2-Amino-5-methylbenzenesulfonamide derivative.

Table 1: Resin Loading and Swelling Efficiency

Resin TypeSupplierInitial Loading (mmol/g)Swelling SolventSwelling Time (min)Final Volume (mL/g)
Rink AmideVendor A0.55DMF305.2
Wang ResinVendor B0.70DCM304.8
2-ChlorotritylVendor C1.20DCM206.1

Table 2: Coupling Efficiency of Fmoc-Protected 2-Amino-5-methylbenzenesulfonamide

Coupling Reagent (Equivalents)Base (Equivalents)SolventReaction Time (h)Coupling Efficiency (%)Monitoring Method
HBTU (3.0)DIPEA (6.0)DMF2>99Kaiser Test[6]
HATU (2.9)DIPEA (6.0)DMF1.5>99Kaiser Test[7]
DIC (3.0) / HOBt (3.0)N/ADMF/DCM498Kaiser Test

Table 3: Final Peptide Purity and Yield

Model Peptide SequenceCleavage CocktailCleavage Time (h)Crude Purity (HPLC %)Purified Yield (%)
Ac-Tyr-(AMBS)-Gly-Phe-NH₂TFA/TIS/H₂O (95:2.5:2.5)38565
H-Ala-(AMBS)-Leu-Val-OHTFA/DCM (50:50)28260

*AMBS denotes the incorporated 2-Amino-5-methylbenzenesulfonamide residue.

Experimental Protocols

The following protocols detail the manual solid-phase synthesis of a peptide containing 2-Amino-5-methylbenzenesulfonamide using the Fmoc/tBu strategy.

Protocol 1: Preparation of Fmoc-Protected 2-Amino-5-methylbenzenesulfonamide

This protocol is a prerequisite for incorporating the building block into solid-phase synthesis.

  • Dissolution: Dissolve 2-Amino-5-methylbenzenesulfonamide (1 equivalent) in a suitable solvent such as 1,4-dioxane and water.

  • Basification: Add a base, such as sodium carbonate (2.5 equivalents), to the solution.

  • Fmoc Protection: Slowly add Fmoc-OSu (1.1 equivalents) dissolved in 1,4-dioxane to the reaction mixture.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

  • Purification: Purify the crude product by column chromatography to obtain Fmoc-protected 2-Amino-5-methylbenzenesulfonamide.

Protocol 2: Solid-Phase Peptide Synthesis Cycle for Incorporation

This protocol outlines a single coupling cycle for adding the custom building block to a growing peptide chain on a solid support.[7]

  • Resin Swelling: Place the desired amount of resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel.[7] Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes, followed by draining the DMF.[2][7]

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.[6][7] Drain and repeat this step for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

  • Coupling: a. In a separate vial, dissolve the Fmoc-protected 2-Amino-5-methylbenzenesulfonamide (3 equivalents) and a coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.[7] b. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 2 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 2-4 hours. e. Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.[6]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min), dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min).[7]

  • Capping (Optional): If coupling is incomplete, cap unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

Protocol 3: Cleavage and Deprotection

  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Reaction: Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water). Add the cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[1]

  • Incubation: Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the solution to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether and dry under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow cluster_prep Building Block Preparation cluster_spps Solid-Phase Synthesis Cycle cluster_final Final Steps start 2-Amino-5-methylbenzenesulfonamide fmoc_protection Fmoc Protection start->fmoc_protection coupling Coupling of Fmoc-AMBS-OH (HATU/DIPEA in DMF) fmoc_protection->coupling resin Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Washing (DMF) deprotection->wash1 wash1->coupling kaiser Kaiser Test coupling->kaiser wash2 Washing (DMF/DCM) wash2->deprotection Next Cycle cleavage Cleavage & Deprotection (TFA Cocktail) wash2->cleavage Final Cycle kaiser->coupling Positive kaiser->wash2 Negative purification RP-HPLC Purification cleavage->purification final_product Purified Peptide purification->final_product

Caption: Workflow for solid-phase synthesis incorporating 2-Amino-5-methylbenzenesulfonamide.

signaling_pathway Resin Rink Amide Resin (-NH₂) PeptideResin Peptide-Resin (-NH-Peptide) Resin->PeptideResin Initial SPPS Cycles DeprotectedPeptide H₂N-Peptide-Resin PeptideResin->DeprotectedPeptide 20% Piperidine/DMF CoupledPeptide Fmoc-AMBS-Peptide-Resin DeprotectedPeptide->CoupledPeptide Coupling FmocAMBS Fmoc-AMBS-OH ActivatedAMBS Fmoc-AMBS-O-HATU FmocAMBS->ActivatedAMBS HATU/DIPEA ActivatedAMBS->CoupledPeptide FinalPeptide H₂N-AMBS-Peptide-CONH₂ CoupledPeptide->FinalPeptide TFA Cleavage

References

Application Notes and Protocols for the Preparation of 2-Amino-5-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and comparative data for the synthesis of 2-Amino-5-methylbenzenesulfonamide and its derivatives. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. The following sections outline different synthetic methodologies, present quantitative data in a structured format, and include a visual representation of a general experimental workflow.

Experimental Protocols

Three distinct methods for the preparation of 2-Amino-5-methylbenzenesulfonamide are detailed below, each employing different starting materials and reaction conditions.

Method 1: From p-Nitrotoluene

This protocol is adapted from a patented two-step industrial preparation method.[1]

Step 1: Sulfonation of p-Nitrotoluene

  • In a suitable reaction vessel, dissolve p-nitrotoluene in an organic solvent such as dichloromethane, chlorobenzene, or carbon tetrachloride.

  • Add chlorosulfonic acid dropwise to the solution while stirring. The weight ratio of p-nitrotoluene to chlorosulfonic acid should be maintained between 1:1.2 and 1:1.5.[1]

  • Continue stirring the reaction mixture at room temperature.

  • Upon completion of the reaction, quench the mixture by slowly adding water, with the volume of water being 0.3-0.4 times that of the organic solvent used.[1]

  • Wash the organic phase with water two to three times.

  • Separate the organic layer and concentrate it under reduced pressure to obtain 2-methyl-5-nitrobenzenesulfonyl chloride.

Step 2: Hydrogenation and Amination

  • Transfer the 2-methyl-5-nitrobenzenesulfonyl chloride to a hydrogenation kettle.

  • Add a catalyst, such as palladium on carbon, palladium hydroxide on carbon, or Raney nickel.[1] The weight ratio of the starting nitrotoluene to the catalyst should be 1:0.001-0.005.[1]

  • Add aqueous ammonia and an organic solvent II (e.g., methanol, ethanol, isopropanol, acetone, tetrahydrofuran).[1]

  • Conduct the reaction at a temperature of 0-150 °C and a pressure of 0.1-2.0 MPa for a duration of 3-24 hours.[1]

  • After the reaction, filter the mixture to remove the catalyst.

  • Concentrate the filtrate to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent to yield light yellow solid 2-methyl-5-aminobenzenesulfonamide.[1]

Method 2: From N-Acetylamino-2-toluenesulfonyl Chloride

This protocol is based on a laboratory-scale synthesis.[2]

  • To 10.7 g of N-acetylamino-2-toluenesulfonyl chloride, add 25 ml of ammonium hydroxide.

  • Cool the mixture and slowly add 10 ml of a 20% sulfuric acid solution, maintaining the temperature between 273–278 K for 5 minutes.[2]

  • Collect the resulting sulfonamide precipitate by filtration, wash it with ice water, and dry to obtain a crystalline crude solid. The reported yield for this step is 67%.[2]

  • To 5.6 g of the obtained N-acetyltoluenesulfonamide, add 15 ml of 18% hydrochloric acid and reflux the mixture for 20 minutes.[2]

  • Dilute the resulting solution with an equal volume of water.

  • Adjust the pH to 8 with sodium carbonate.

  • Cool the solution to induce precipitation.

  • Collect the precipitate by filtration and wash with ice water to yield 3.9 g of 5-Amino-2-methylbenzenesulfonamide.[2]

Method 3: General Synthesis of Sulfonamide Derivatives from Amines and Sulfonyl Chlorides

This general procedure can be adapted for the synthesis of various derivatives by reacting an appropriate amine with a substituted sulfonyl chloride.[3][4]

  • In a flask, combine the desired amine (2.0 mmol), the corresponding sulfonyl chloride (2.0 mmol), and sodium carbonate (3.0 mmol) in dichloromethane (10 mL).[3]

  • Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[3]

  • Add 20 mL of distilled water to the reaction mixture.

  • Extract the product with dichloromethane (3 x 30 mL).[3]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from the described synthetic methods for the preparation of 2-Amino-5-methylbenzenesulfonamide and its derivatives.

Table 1: Synthesis of 2-Amino-5-methylbenzenesulfonamide

ParameterMethod 1 (from p-Nitrotoluene)[1]Method 2 (from N-Acetylamino-2-toluenesulfonyl Chloride)[2]
Starting Material p-NitrotolueneN-Acetylamino-2-toluenesulfonyl Chloride
Key Reagents Chlorosulfonic acid, H₂, NH₃·H₂O, Catalyst (Pd/C, Raney Ni)NH₄OH, H₂SO₄, HCl, Na₂CO₃
Solvent(s) Dichloromethane, Methanol, Ethanol, etc.Water
Reaction Temperature Sulfonation: RT; Hydrogenation: 0-150 °C273-278 K, Reflux
Reaction Time 3-24 hours (Hydrogenation)Not specified
Yield Not specified67% (intermediate), 3.9 g from 5.6 g (final)

Table 2: General Synthesis of Sulfonamide Derivatives

ParameterMethod 3[3]
Starting Materials Amine, Sulfonyl Chloride
Base Sodium Carbonate
Solvent Dichloromethane
Reaction Temperature Room Temperature
Monitoring Technique Thin Layer Chromatography (TLC)
Purification Recrystallization or Column Chromatography

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of 2-Amino-5-methylbenzenesulfonamide derivatives.

experimental_workflow Start Starting Material (e.g., p-Nitrotoluene) Intermediate Intermediate Formation (e.g., Sulfonyl Chloride) Start->Intermediate Sulfonation Reaction Key Reaction Step (e.g., Amination/Coupling) Intermediate->Reaction Reagents & Catalyst Workup Aqueous Workup & Extraction Reaction->Workup Reaction Quenching Purification Purification (Recrystallization/ Chromatography) Workup->Purification Crude Product Product Final Product (2-Amino-5-methyl- benzenesulfonamide Derivative) Purification->Product Pure Compound

Caption: Generalized workflow for the synthesis of 2-Amino-5-methylbenzenesulfonamide derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-5-methylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Amino-5-methylbenzenesulfonamide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the two-key stages of the synthesis: the sulfonation of p-nitrotoluene and the subsequent catalytic hydrogenation.

Issue 1: Low Yield in the Sulfonation of p-Nitrotoluene

  • Question: My sulfonation reaction of p-nitrotoluene with chlorosulfonic acid is resulting in a low yield of 2-methyl-5-nitrobenzenesulfonyl chloride. What are the potential causes and solutions?

  • Answer: Low yields in this step can often be attributed to several factors:

    • Insufficient Sulfonating Agent: The molar ratio of chlorosulfonic acid to p-nitrotoluene is critical. A low ratio can lead to incomplete conversion.

    • Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts. Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can lead to the formation of undesired isomers or decomposition.

    • Inadequate Mixing: Poor mixing can lead to localized overheating and uneven reaction, reducing the overall yield.

    • Moisture Contamination: Chlorosulfonic acid is highly reactive with water. The presence of moisture in the reactants or reaction vessel can consume the sulfonating agent and reduce the yield.

    Solutions:

    • Increase the molar ratio of chlorosulfonic acid to p-nitrotoluene.

    • Carefully control the reaction temperature within the optimal range.

    • Ensure efficient stirring throughout the reaction.

    • Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Issue 2: Incomplete Catalytic Hydrogenation of 2-Methyl-5-nitrobenzenesulfonyl Chloride

  • Question: The catalytic hydrogenation of my 2-methyl-5-nitrobenzenesulfonyl chloride to 2-Amino-5-methylbenzenesulfonamide is not proceeding to completion. How can I improve this?

  • Answer: Incomplete hydrogenation can be caused by several factors:

    • Catalyst Deactivation: The catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, can be poisoned by impurities in the substrate or solvent. Sulfur compounds are known catalyst poisons.

    • Insufficient Catalyst Loading: A low catalyst-to-substrate ratio can result in a slow or incomplete reaction.

    • Inadequate Hydrogen Pressure: The pressure of hydrogen gas is a key driver for the reaction. Insufficient pressure will lead to a slower reaction rate.

    • Poor Mass Transfer: Inefficient mixing can limit the contact between the substrate, hydrogen, and the catalyst surface.

    Solutions:

    • Ensure the purity of the 2-methyl-5-nitrobenzenesulfonyl chloride starting material.

    • Increase the catalyst loading.

    • Increase the hydrogen pressure within safe operating limits of the equipment.

    • Improve agitation to ensure good mixing of the three-phase system (solid catalyst, liquid substrate solution, and gaseous hydrogen).

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am facing challenges in purifying the final 2-Amino-5-methylbenzenesulfonamide. What are the common impurities and how can I remove them?

  • Answer: Common impurities can include unreacted starting materials, intermediates, and byproducts from side reactions.

    • Unreacted 2-methyl-5-nitrobenzenesulfonyl chloride: This can be present if the hydrogenation was incomplete.

    • Side-reaction products: Depending on the reaction conditions, various isomers or over-reduced products might be formed.

    • Residual Catalyst: Fine particles of the hydrogenation catalyst may be present in the crude product.

    Purification Strategies:

    • Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial and may require some experimentation.

    • Washing: Washing the crude product with appropriate solvents can help remove specific impurities. For example, washing with water can remove inorganic salts.

    • Filtration: To remove any residual catalyst, the reaction mixture should be filtered through a pad of celite or a similar filter aid after the reaction is complete.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 2-Amino-5-methylbenzenesulfonamide?

A1: A common and effective two-step synthetic route starts from p-nitrotoluene.[1]

  • Sulfonation: p-Nitrotoluene is reacted with chlorosulfonic acid to yield 2-methyl-5-nitrobenzenesulfonyl chloride.[1]

  • Catalytic Hydrogenation: The intermediate, 2-methyl-5-nitrobenzenesulfonyl chloride, is then reduced via catalytic hydrogenation to the final product, 2-Amino-5-methylbenzenesulfonamide.[1]

Q2: What are the key reaction parameters to control during the sulfonation step?

A2: The key parameters for the sulfonation of p-nitrotoluene are:

  • Reactant Ratio: The weight ratio of p-nitrotoluene to chlorosulfonic acid should be carefully controlled, typically in the range of 1:1.2 to 1:1.5.[1]

  • Temperature: The reaction temperature is generally maintained between 100-150°C.[1]

  • Solvent: An inert organic solvent such as chlorobenzene, dichloromethane, or trichloromethane is often used.[1]

  • Stirring Speed: Vigorous stirring (e.g., 800-1000 rpm) is important for good mixing.[1]

Q3: What catalysts are effective for the hydrogenation of the nitro group?

A3: Catalytic hydrogenation is a preferred method for reducing the nitro group.[2]

  • Palladium on Carbon (Pd/C): This is a widely used and efficient catalyst for the reduction of aromatic nitro groups.[2]

  • Raney Nickel: This is another effective catalyst for this transformation.[2]

  • Other Metals: Iron (Fe) or Zinc (Zn) in acidic media can also be used for the reduction of nitro groups.[2]

Q4: What are the typical conditions for the catalytic hydrogenation step?

A4: The catalytic hydrogenation is typically carried out under the following conditions:

  • Catalyst: Palladium on carbon or Raney Nickel.

  • Solvent: A variety of organic solvents can be used, including methanol, ethanol, isopropanol, ethyl acetate, acetone, and tetrahydrofuran.[1]

  • Temperature: The reaction temperature can range from 0 to 150°C.[1]

  • Pressure: Hydrogen pressure is typically maintained between 0.1 and 2.0 MPa.[1]

  • Reaction Time: The reaction time can vary from 3 to 24 hours.[1]

Data Presentation

Table 1: Optimization of Sulfonation Reaction Conditions

ParameterRangeRecommended ValueExpected Outcome
p-Nitrotoluene:Chlorosulfonic Acid (w/w)1:1.0 - 1:2.01:1.2 - 1:1.5[1]Higher conversion to 2-methyl-5-nitrobenzenesulfonyl chloride
Temperature (°C)80 - 160100 - 150[1]Optimal reaction rate with minimal side products
Reaction Time (h)1 - 62 - 4Completion of the reaction

Table 2: Optimization of Catalytic Hydrogenation Conditions

ParameterRangeRecommended ValueExpected Outcome
Catalyst Loading (mol%)1 - 105 - 10Efficient and complete reduction of the nitro group
Hydrogen Pressure (MPa)0.1 - 5.00.1 - 2.0[1]Faster reaction rate
Temperature (°C)0 - 10025 - 80Controlled reaction rate and selectivity
SolventVariousEthanol, Methanol, Ethyl Acetate[1]Good solubility of substrate and product

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride (Sulfonation)

  • To a stirred solution of p-nitrotoluene (1 part by weight) in an inert organic solvent (e.g., dichloromethane), slowly add chlorosulfonic acid (1.2-1.5 parts by weight) at a controlled temperature.[1]

  • Heat the reaction mixture to 100-150°C and maintain vigorous stirring for 2-4 hours.[1]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to ice-water.

  • Separate the organic layer, wash it with water, and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-methyl-5-nitrobenzenesulfonyl chloride.

Protocol 2: Synthesis of 2-Amino-5-methylbenzenesulfonamide (Catalytic Hydrogenation)

  • In a high-pressure reactor, dissolve 2-methyl-5-nitrobenzenesulfonyl chloride (1 part by weight) in a suitable organic solvent (e.g., ethanol).[1]

  • Add a catalytic amount of Palladium on Carbon (5-10 mol%).

  • Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with hydrogen gas to 0.1-2.0 MPa.[1]

  • Heat the reaction mixture to 25-80°C with vigorous stirring.

  • Monitor the hydrogen uptake to determine the reaction's progress.

  • After the reaction is complete (typically 3-24 hours), cool the reactor to room temperature and carefully vent the hydrogen gas.[1]

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-5-methylbenzenesulfonamide.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Sulfonation cluster_step2 Step 2: Catalytic Hydrogenation pNT p-Nitrotoluene Reaction1 Sulfonation Reaction (100-150°C) pNT->Reaction1 CSA Chlorosulfonic Acid CSA->Reaction1 Solvent1 Inert Solvent (e.g., DCM) Solvent1->Reaction1 Intermediate 2-Methyl-5-nitrobenzenesulfonyl chloride Reaction1->Intermediate Intermediate2 2-Methyl-5-nitrobenzenesulfonyl chloride Reaction2 Hydrogenation (0.1-2.0 MPa, 25-80°C) Intermediate2->Reaction2 Catalyst Pd/C or Raney Ni Catalyst->Reaction2 H2 Hydrogen Gas H2->Reaction2 Solvent2 Solvent (e.g., Ethanol) Solvent2->Reaction2 FinalProduct 2-Amino-5-methylbenzenesulfonamide Reaction2->FinalProduct

Caption: Synthetic workflow for 2-Amino-5-methylbenzenesulfonamide.

TroubleshootingFlow cluster_sulfonation Troubleshooting Sulfonation cluster_hydrogenation Troubleshooting Hydrogenation Start Low Yield or Incomplete Reaction CheckRatio Check p-NT:CSA Ratio (1:1.2-1.5) Start->CheckRatio CheckCatalyst Check Catalyst Activity/Loading Start->CheckCatalyst CheckTemp1 Verify Temperature (100-150°C) CheckRatio->CheckTemp1 Correct AdjustRatio Adjust Reactant Ratio CheckRatio->AdjustRatio Incorrect CheckMoisture Ensure Anhydrous Conditions CheckTemp1->CheckMoisture Correct AdjustTemp1 Optimize Temperature CheckTemp1->AdjustTemp1 Incorrect DryReagents Dry Solvents/Glassware CheckMoisture->DryReagents Moisture Present CheckPressure Verify H2 Pressure (0.1-2.0 MPa) CheckCatalyst->CheckPressure Adequate IncreaseCatalyst Increase Catalyst Amount CheckCatalyst->IncreaseCatalyst Low CheckPurity Check Substrate Purity CheckPressure->CheckPurity Adequate IncreasePressure Increase H2 Pressure CheckPressure->IncreasePressure Low PurifySubstrate Purify Starting Material CheckPurity->PurifySubstrate Impure

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of 2-Amino-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-methylbenzenesulfonamide. The following information is designed to address specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common impurities in crude 2-Amino-5-methylbenzenesulfonamide?

A1: The impurities largely depend on the synthetic route, which often starts from p-nitrotoluene.[1] Common impurities may include:

  • Unreacted Starting Materials: Such as p-nitrotoluene.

  • Intermediates: For example, 2-methyl-5-nitrobenzenesulfonyl chloride from an incomplete reaction.[1]

  • By-products: A possible by-product is sulfonyl chloride that has not been fully reacted.[1]

  • Regioisomers: Isomeric forms of the product may arise during the synthesis.

  • Residual Solvents: Solvents used during the synthesis and work-up procedures.

Q2: My purified product is a discolored solid (e.g., yellow or brown) instead of the expected off-white to pale beige crystals. What is the cause and how can I fix it?

A2: Discoloration is often due to residual colored impurities or potential oxidation of the aromatic amine. Here are some solutions:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated charcoal. The charcoal can adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.

  • Inert Atmosphere: If oxidation is suspected, perform the purification steps under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

Q3: I am having trouble getting my 2-Amino-5-methylbenzenesulfonamide to crystallize during recrystallization; it is "oiling out". What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.

  • Add More Solvent: Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly.

  • Change the Solvent System: The chosen solvent may not be optimal. A mixed solvent system can be effective. Since the compound is slightly soluble in methanol, you could try a solvent/anti-solvent system, such as dissolving in a minimal amount of hot methanol and then slowly adding a non-polar solvent until turbidity is observed, then allowing it to cool.[2][3]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites for crystal growth.

Q4: After column chromatography, my product is still impure. How can I improve the separation?

A4: Co-elution of impurities is a common challenge in chromatography. Consider the following strategies:

  • Optimize the Mobile Phase: A subtle change in the polarity of your eluent can significantly impact separation. If you are using a hexane/ethyl acetate system on silica gel, try a gradient elution, starting with a lower polarity and gradually increasing it. Alternatively, consider a different solvent system, such as dichloromethane/methanol.

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, switching to a different stationary phase may be necessary. For sulfonamides, options like amino-propyl bonded silica have been used.[4][5]

  • Sample Loading: Ensure you are not overloading the column. Dissolve your crude product in a minimal amount of solvent and load it onto the column in a concentrated band.

Q5: What is a suitable recrystallization solvent for 2-Amino-5-methylbenzenesulfonamide?

A5: Based on literature, ethanol is a viable solvent for obtaining crystals of 2-Amino-5-methylbenzenesulfonamide.[6][7] The compound is also noted to be slightly soluble in methanol.[2][3] It is always recommended to perform small-scale solubility tests with various solvents to determine the optimal one for your specific crude product.

Data Presentation

Table 1: Physical and Chemical Properties of 2-Amino-5-methylbenzenesulfonamide

PropertyValueReference(s)
CAS Number 6973-09-7[3][8]
Molecular Formula C₇H₁₀N₂O₂S[8][9]
Molecular Weight 186.23 g/mol [3][9]
Melting Point 163-164 °C[2][3]
Appearance Pale Beige Solid / White to Light Orange Powder[3]
Solubility DMSO (Slightly), Methanol (Slightly)[2][3]

Table 2: Example Chromatographic Conditions for Sulfonamide Analysis

MethodStationary PhaseMobile PhaseDetectionReference(s)
SFC Packed-silica column coupled to an aminopropyl-packed columnGradient of Methanol in CO₂UV[4][5]
HPLC Zorbax Eclipse XDB C18Gradient of Acetic Acid in Water, Acetonitrile, and MethanolFluorescence[10]
HPLC Venusil XBP C18Mixed Micellar LiquidUV[11]
LC-MS/MS C18 ColumnVaries (e.g., Acetonitrile/Water with additives)Tandem Mass Spectrometry

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a test tube, add a small amount of crude 2-Amino-5-methylbenzenesulfonamide. Add a potential solvent (e.g., ethanol) dropwise while heating until the solid just dissolves.

  • Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: General Silica Gel Column Chromatography Procedure
  • Eluent Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system that provides good separation between the product and impurities (aim for an Rf value of ~0.3 for the product).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude 2-Amino-5-methylbenzenesulfonamide in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting with the starting solvent system. Collect fractions and monitor them by TLC. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Purity Analysis cluster_end End Crude Crude 2-Amino-5- methylbenzenesulfonamide Recrystallization Recrystallization Crude->Recrystallization Primary Method ColumnChromatography Column Chromatography Crude->ColumnChromatography If Recrystallization is insufficient TLC TLC Recrystallization->TLC ColumnChromatography->TLC TLC->ColumnChromatography Multiple Spots PureProduct Pure Product TLC->PureProduct Single Spot HPLC HPLC NMR NMR PureProduct->HPLC Quantitative Check PureProduct->NMR Structural Confirmation

Caption: A general workflow for the purification and analysis of 2-Amino-5-methylbenzenesulfonamide.

Troubleshooting_Flowchart Start Purification Issue IssueType What is the issue? Start->IssueType LowYield Low Yield IssueType->LowYield Yield Discoloration Discoloration IssueType->Discoloration Color Impure Still Impure (TLC) IssueType->Impure Purity CheckSolvent Too much solvent used? LowYield->CheckSolvent Charcoal Use Activated Charcoal during Recrystallization Discoloration->Charcoal InertAtmosphere Use Inert Atmosphere (N2 or Ar) Discoloration->InertAtmosphere OptimizeColumn Optimize Column Chromatography (Gradient Elution) Impure->OptimizeColumn RedoRecrystallization Re-recrystallize with different solvent Impure->RedoRecrystallization OptimizeSolvent Optimize solvent volume CheckSolvent->OptimizeSolvent Yes CheckCooling Cooled too rapidly? CheckSolvent->CheckCooling No SlowCooling Cool slowly CheckCooling->SlowCooling Yes

Caption: A troubleshooting flowchart for common purification challenges.

References

Identifying and minimizing side product formation in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sulfonamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the identification and minimization of side product formation during sulfonamide synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of sulfonamides.

Issue 1: Low Yield of the Desired Sulfonamide

FAQs

  • Q: My sulfonamide synthesis is resulting in a very low yield. What are the common causes?

    • A: Low yields in sulfonamide synthesis can stem from several factors, including the hydrolysis of the sulfonyl chloride starting material, the formation of a di-sulfonated byproduct, or sub-optimal reaction conditions. Ensuring that all glassware is thoroughly dried and using anhydrous solvents is crucial to prevent the hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid.[1][2] The nucleophilicity of the amine also plays a significant role; less nucleophilic amines, such as electron-deficient anilines, may require more forcing reaction conditions.[1]

  • Q: How can I improve the yield of my reaction?

    • A: To improve the yield, consider the following strategies:

      • Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to minimize the hydrolysis of the sulfonyl chloride.[1]

      • Control Reagent Addition: Add the sulfonyl chloride slowly and in a controlled manner to the amine solution, preferably at a low temperature (e.g., 0 °C), to manage the exothermic nature of the reaction and prevent side reactions.[3]

      • Optimize Stoichiometry: A slight excess of the amine (1.1 to 1.2 equivalents) can help to ensure the complete consumption of the sulfonyl chloride.

      • Choice of Base: Use a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction. The choice and amount of base can be critical in preventing side reactions.

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and determine the optimal reaction time.[4]

Issue 2: Formation of Di-sulfonated Side Product with Primary Amines

FAQs

  • Q: I am reacting a primary amine with a sulfonyl chloride and observing a significant amount of a di-sulfonated byproduct. Why is this happening?

    • A: The formation of a di-sulfonated product, R-N(SO₂R')₂, occurs when the initially formed monosulfonamide is deprotonated by the base in the reaction mixture. This creates a sulfonamide anion that can act as a nucleophile and react with a second molecule of the sulfonyl chloride. This side reaction is more prevalent with less sterically hindered primary amines and when using a strong base.

  • Q: How can I minimize the formation of the di-sulfonated byproduct?

    • A: To favor the formation of the desired mono-sulfonamide, the following adjustments to the reaction conditions are recommended:

      • Slow Addition of Sulfonyl Chloride: By adding the sulfonyl chloride slowly, its concentration in the reaction mixture remains low, which favors reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.

      • Use a Weaker or Sterically Hindered Base: Employing a weaker base like pyridine or a sterically hindered base can reduce the deprotonation of the mono-sulfonamide product.

      • Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C or below) can decrease the rate of the second sulfonylation reaction more significantly than the initial desired reaction.[5]

      • Control Stoichiometry: Using a slight excess of the primary amine can help to consume the sulfonyl chloride before it has a chance to react with the mono-sulfonated product.

Issue 3: Product Discoloration

FAQs

  • Q: My final sulfonamide product is colored (e.g., yellow, brown, or pink). What is the likely cause of this discoloration?

    • A: Discoloration in sulfonamide synthesis, particularly when using aromatic amines, is often due to the formation of oxidized and polymeric side products.[6] These colored impurities can arise from air oxidation of the starting amine or the product, or from thermal degradation if the reaction is overheated.[3]

  • Q: How can I prevent or remove discoloration in my product?

    • A: To prevent discoloration, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6] Careful temperature control is also essential to avoid thermal decomposition.[3] If the product is already discolored, purification can be attempted by:

      • Recrystallization with Activated Carbon: Dissolving the crude product in a suitable hot solvent and adding a small amount of activated carbon can help to adsorb the colored impurities. The hot solution is then filtered to remove the carbon, and the purified product is crystallized upon cooling.[6]

      • Column Chromatography: For more persistent impurities, purification by silica gel column chromatography may be necessary.

Issue 4: Difficulty with Product Crystallization

FAQs

  • Q: I am having trouble crystallizing my sulfonamide product. It either remains an oil or crashes out of solution too quickly.

    • A: Crystallization issues are common and can often be resolved by adjusting the solvent system and cooling rate. If the product oils out, it may be due to a high concentration of impurities or the use of an inappropriate solvent. If it crystallizes too rapidly, impurities can be trapped within the crystal lattice.

  • Q: What steps can I take to achieve good quality crystals?

    • A: The following techniques can be employed to improve crystallization:

      • Solvent Screening: Experiment with different solvents or solvent mixtures to find a system where the sulfonamide is soluble when hot but sparingly soluble when cold.[7]

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath. This encourages the formation of larger, purer crystals.

      • Seeding: If crystallization does not initiate, adding a small seed crystal of the pure product can induce crystallization.

      • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and initiate crystallization.

Analytical Techniques for Purity Assessment

Accurate determination of purity is essential in sulfonamide synthesis. A variety of analytical techniques can be employed for this purpose.[8]

Data Presentation: Comparison of Analytical Techniques
TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.Retention time, peak area/height, % purity.High (ng to µg/mL).Excellent, high precision and accuracy.Robust, reproducible, widely available.[8]Requires reference standards, potential for co-elution.
Thin-Layer Chromatography (TLC) Differential adsorption on a thin layer of adsorbent.Retention factor (Rf), presence of impurities.Moderate.Semi-quantitative at best.Simple, rapid, low cost, good for reaction monitoring.Lower resolution and sensitivity than HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass analysis.Retention time, mass-to-charge ratio (m/z), structural information.Very High (pg to ng/mL).Excellent for targeted analysis.High sensitivity and specificity, structural confirmation.More complex instrumentation and data analysis.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a stationary phase.Retention time, peak area.High, for volatile compounds.Good.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile sulfonamides.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

This protocol describes a general method for the reaction of an amine with a sulfonyl chloride.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.05 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Workup: Once the reaction is complete, quench it by adding water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[4]

Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Plate Preparation: Use silica gel TLC plates with a fluorescent indicator (F₂₅₄).

  • Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate) and spot it onto the TLC plate alongside spots of the starting amine and sulfonyl chloride.

  • Elution: Develop the plate in a sealed chamber with an appropriate eluent system. Common solvent systems for sulfonamides include mixtures of ethyl acetate/hexanes or dichloromethane/methanol.[9] For separating polar sulfonamides, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can improve separation.[10]

  • Visualization: Visualize the spots under UV light at 254 nm.[8] Further visualization can be achieved using iodine vapor or a potassium permanganate stain.[11]

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for assessing the purity of a synthesized sulfonamide and detecting the sulfonic acid byproduct.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution is often employed, starting with a higher proportion of aqueous phase and increasing the organic phase over time. A typical mobile phase could consist of:

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

  • Gradient Program: A representative gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 90-10% B; 20-25 min, 10% B.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the sulfonamide has strong absorbance (e.g., 254 nm or 265 nm).[12][13]

  • Sample Preparation: Dissolve the sulfonamide sample in the mobile phase or a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.[8]

Visualizations

Sulfonamide_Synthesis_Pathway cluster_side_reactions Side Reactions Amine Primary/Secondary Amine (R-NHR') Sulfonamide Desired Sulfonamide (R-N(R')-SO2R'') Amine->Sulfonamide SulfonylChloride Sulfonyl Chloride (R''-SO2Cl) SulfonylChloride->Sulfonamide SulfonicAcid Sulfonic Acid Byproduct (R''-SO3H) SulfonylChloride->SulfonicAcid + H2O Base Base (e.g., Pyridine) Base->Sulfonamide HCl HCl Sulfonamide->HCl forms DiSulfonated Di-sulfonated Byproduct (R-N(SO2R'')2) Sulfonamide->DiSulfonated + Sulfonyl Chloride (if R'=H and Base is present) Water Water (H2O) Water->SulfonicAcid

Caption: General reaction pathway for sulfonamide synthesis and common side reactions.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product CheckPurity Analyze crude product by TLC/HPLC Start->CheckPurity IdentifyIssue Identify major impurity CheckPurity->IdentifyIssue DiSulfonylation Di-sulfonated Product IdentifyIssue->DiSulfonylation Di-sulfonated Hydrolysis Sulfonic Acid IdentifyIssue->Hydrolysis Hydrolysis Other Other/Unknown Impurities IdentifyIssue->Other Other End End: Pure Product, Improved Yield IdentifyIssue->End Purity Acceptable OptimizeDiSulf Optimize Reaction: - Slow addition of RSO2Cl - Use weaker base - Lower temperature DiSulfonylation->OptimizeDiSulf OptimizeHydrolysis Optimize Reaction: - Use anhydrous solvents - Dry glassware thoroughly Hydrolysis->OptimizeHydrolysis OptimizeOther Purification: - Recrystallization - Column Chromatography Other->OptimizeOther ReRun Re-run Synthesis OptimizeDiSulf->ReRun OptimizeHydrolysis->ReRun OptimizeOther->End ReRun->CheckPurity

Caption: A troubleshooting workflow for addressing low yield or impurity issues.

Analytical_Techniques_Relationship TLC TLC HPLC HPLC TLC->HPLC Qualitative to Quantitative GC GC TLC->GC Screening (if volatile) LCMS LC-MS HPLC->LCMS Confirmation & Structure HPLC->GC Orthogonal Method

Caption: Logical relationship between common analytical techniques for sulfonamide analysis.

References

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 2-Amino-5-methylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route for 2-Amino-5-methylbenzenesulfonamide?

A1: A widely used and effective method involves a two-step process starting from p-nitrotoluene. The first step is the chlorosulfonation of p-nitrotoluene to yield 2-methyl-5-nitrobenzenesulfonyl chloride. This intermediate then undergoes a simultaneous reduction of the nitro group and amination of the sulfonyl chloride to produce the final product, 2-Amino-5-methylbenzenesulfonamide.[1][2] This pathway is often favored for its directness and potential for high purity.[1]

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Reductive Amination start p-Nitrotoluene intermediate 2-Methyl-5-nitrobenzenesulfonyl chloride start->intermediate Organic Solvent 100-150 °C final 2-Amino-5-methylbenzenesulfonamide intermediate->final Hydrogenation reagent1 Chlorosulfonic Acid (ClSO3H) reagent1->intermediate reagent2 Ammonia Water (NH3·H2O) Catalyst (e.g., Pd/C) High Temp & Pressure reagent2->final

Caption: Synthesis pathway of 2-Amino-5-methylbenzenesulfonamide from p-nitrotoluene.

Q2: What are the most critical factors affecting the yield of the sulfonation step?

A2: The key factors influencing the sulfonation yield are reaction temperature, the molar ratio of reactants, and the choice of solvent. When sulfonating p-toluidine, lower temperatures (e.g., 20°C) favor the formation of the desired p-toluidine-2-sulfonic acid, whereas higher temperatures lead to an increased proportion of the unwanted 3-sulfonic acid isomer.[3] For the chlorosulfonation of p-nitrotoluene, a specific weight ratio of p-nitrotoluene to chlorosulfonic acid (typically 1:1.2-1.5) is crucial for optimal yield.[1] The reaction temperature should be carefully controlled, generally between 100-150°C.[1]

Q3: How can I minimize the formation of unwanted isomers?

A3: Isomer formation is a common challenge, particularly when starting with p-toluidine. To minimize the production of p-toluidine-3-sulfonic acid, the sulfonation reaction should be conducted at a controlled low temperature, ideally between 10°C and 55°C.[3] As the temperature rises, the proportion of the desired 2-acid decreases while the 3-acid increases.[3] Using an appropriate excess of the sulfonating agent, such as oleum with a specific SO₃ content, can also influence the selectivity of the reaction.[3]

Q4: What are the optimal conditions for the amination (ammonolysis) step?

A4: The conversion of the sulfonyl chloride intermediate to the final sulfonamide is typically achieved through reaction with an aminating agent, such as concentrated ammonia water. In the synthesis from 2-methyl-5-nitrobenzenesulfonyl chloride, this step is often combined with a hydrogenation reaction to reduce the nitro group simultaneously.[1] This combined reductive amination is performed in a hydrogenation kettle under high temperature and pressure, using a catalyst.[1] For simpler amination reactions (without a nitro group), controlling factors like ammonia concentration, reaction temperature, and reaction time are key to achieving high yields, which can reach over 75%.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-Amino-5-methylbenzenesulfonamide.

Issue 1: Low Overall Yield

Low yields can stem from several factors throughout the synthetic process. A systematic approach is necessary to identify and resolve the underlying cause. Common culprits include suboptimal reaction temperatures, incorrect stoichiometry, impure reagents, or inefficient purification.

G cluster_sulfonation Check Sulfonation Step cluster_amination Check Amination/Reduction Step cluster_general General Checks start Problem: Low Overall Yield cause1 Incorrect Temperature? start->cause1 cause2 Improper Reagent Ratio? start->cause2 cause3 Inefficient Reaction? start->cause3 cause4 Reagent Quality? start->cause4 cause5 Purification Loss? start->cause5 solution1 Maintain temp at 20-45°C for p-toluidine to minimize 3-isomer formation. cause1->solution1 solution2 Use 1.3-1.8 moles of SO3 per mole of p-toluidine. Use 1:1.2-1.5 weight ratio of p-nitrotoluene to ClSO3H. cause2->solution2 solution3 Ensure sufficient ammonia concentration and reaction time. Check catalyst activity for hydrogenation. cause3->solution3 solution4 Use fresh, high-purity starting materials and reagents. cause4->solution4 solution5 Optimize recrystallization solvent and procedure. Wash product thoroughly during workup. cause5->solution5

Caption: Troubleshooting workflow for diagnosing and resolving low reaction yields.

Issue 2: Presence of Impurities in the Final Product

Contamination can arise from side reactions, unreacted starting materials, or isomeric by-products.

  • Question: The final product shows significant impurities upon analysis. How can I improve its purity?

  • Answer:

    • Isomeric Impurities: If you started with p-toluidine, the primary impurity is likely the 3-sulfonated isomer. Re-evaluate your sulfonation temperature to ensure it remains low and stable.[3]

    • Starting Material: Unreacted p-toluidine or p-nitrotoluene can carry through the synthesis. Ensure the initial reaction goes to completion by monitoring with techniques like TLC or HPLC.

    • Purification: Effective purification is critical. Recrystallization from a suitable solvent like ethanol is a common method.[5] Washing the crude product with water or a dilute basic solution (e.g., sodium carbonate) can help remove acidic impurities before the final purification step.[6]

Issue 3: Reaction Stalls or Proceeds Slowly

A slow or stalled reaction can be due to catalyst deactivation, insufficient temperature, or poor mixing.

  • Question: The reaction is not proceeding to completion in the expected timeframe. What should I check?

  • Answer:

    • Mixing: Ensure vigorous and efficient stirring, especially in heterogeneous mixtures, to facilitate mass transfer between phases.[1] A stirring speed of 800-1000 rpm is recommended for the chlorosulfonation step.[1]

    • Temperature: Verify that the reaction is being maintained at the optimal temperature. For sulfonation, excessively low temperatures can slow the reaction rate, while for amination, insufficient heat may prevent the reaction from proceeding.

    • Catalyst (if applicable): In the reductive amination pathway, the hydrogenation catalyst (e.g., Palladium on carbon) may be deactivated. Ensure you are using a fresh or properly activated catalyst.

Data Presentation: Reaction Parameters

The tables below summarize key quantitative data for optimizing the reaction conditions.

Table 1: Parameters for Chlorosulfonation of p-Nitrotoluene [1]

ParameterRecommended ValuePurpose
P-nitrotoluene : Chlorosulfonic Acid 1 : 1.2-1.5 (weight ratio)Ensures complete reaction of the starting material.
Reaction Temperature 100 - 150 °CProvides sufficient energy for the reaction to proceed efficiently.
Stirring Speed 800 - 1000 rpmGuarantees adequate mixing for a homogenous reaction environment.
Solvent Chlorobenzene, Dichloromethane, or ChloroformProvides a suitable medium for the reaction.

Table 2: Influence of Temperature on p-Toluidine Sulfonation with Oleum [3]

Reaction TemperatureYield of 2-Amino-5-methylbenzenesulfonic acidYield of 3-Amino-4-methylbenzenesulfonic acid
20 °C74%26%
> 20 °CDecreasesIncreases

Experimental Protocols

Protocol 1: Synthesis from p-Nitrotoluene [1]

This protocol is based on the method involving chlorosulfonation followed by reductive amination.

Step A: Chlorosulfonation to form 2-Methyl-5-nitrobenzenesulfonyl chloride

  • In a suitable reactor, dissolve p-nitrotoluene in an organic solvent such as chlorobenzene.

  • While stirring vigorously (800-1000 rpm), add chlorosulfonic acid in a weight ratio of 1.2 to 1.5 times that of the p-nitrotoluene.

  • Heat the mixture to a reaction temperature between 100-150°C and maintain until the reaction is complete (monitor by TLC or HPLC).

  • After completion, cool the reaction mixture. Perform a post-treatment by adding water (0.3-0.4 times the volume of the organic solvent) and washing 2-3 times.

  • Separate the organic phase and concentrate it to obtain the crude 2-methyl-5-nitrobenzenesulfonyl chloride.

Step B: Reductive Amination to form 2-Amino-5-methylbenzenesulfonamide

  • Transfer the 2-methyl-5-nitrobenzenesulfonyl chloride from Step A into a high-pressure hydrogenation kettle.

  • Add a suitable hydrogenation catalyst (e.g., Palladium on carbon), concentrated ammonia water, and an appropriate organic solvent.

  • Seal the kettle and conduct the reaction under high temperature and high pressure according to standard hydrogenation procedures.

  • Once the reaction is complete, cool the vessel and filter out the catalyst.

  • Process the resulting mixture by washing with water to remove impurities. The final product, 2-Amino-5-methylbenzenesulfonamide, will typically precipitate as a light-yellow solid.

  • Isolate the solid by filtration and dry to obtain the pure product.

References

Troubleshooting HPLC peak tailing for 2-Amino-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for HPLC peak tailing encountered during the analysis of 2-Amino-5-methylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem?

In an ideal HPLC separation, the peak shape should be symmetrical and Gaussian. Peak tailing is a distortion where the trailing edge of the peak is broader than the leading edge.[1] This asymmetry can compromise the accuracy of peak integration, leading to unreliable quantification, and can also decrease the resolution between adjacent peaks.[1][2] A Tailing Factor (Tf) or Asymmetry Factor (As) greater than 1.2 is often indicative of significant tailing.[2][3]

Q2: What are the most common causes of peak tailing for 2-Amino-5-methylbenzenesulfonamide?

The molecular structure of 2-Amino-5-methylbenzenesulfonamide contains a basic amino group, which is the primary cause of peak tailing in reversed-phase HPLC.[1][3] The most common causes include:

  • Secondary Silanol Interactions: The basic amino group interacts strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[4][5][6] This secondary retention mechanism, in addition to the primary hydrophobic interaction, causes the peak to tail.[3][7]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, 2-Amino-5-methylbenzenesulfonamide can exist in multiple ionic states, or the silanol groups on the column can be ionized, increasing unwanted interactions.[8][9]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[1][4]

  • Column Degradation or Contamination: An old or contaminated column, or the formation of a void in the packing material, can create active sites and alternative flow paths that cause tailing.[3][4]

  • Extracolumn Volume: Excessive volume from long tubing, fittings, or a large detector flow cell can cause the analyte band to spread, resulting in peak broadening and tailing.[4][10]

Troubleshooting Guide

Q3: My peak for 2-Amino-5-methylbenzenesulfonamide is tailing. What is the first thing I should check?

The most likely cause is the interaction between the basic amino group of your analyte and acidic silanol groups on the column packing.[5][6] Therefore, the first and most critical parameter to check is the pH of your mobile phase .

For basic compounds like this, secondary interactions can be minimized by operating at a low pH (typically ≤ 3).[3][6] At low pH, the residual silanol groups are fully protonated (Si-OH), which prevents them from interacting with the protonated amine (R-NH3+).[11]

Chemical Interaction Diagram

G cluster_0 Scenario 1: Mid-Range pH (>3) - Peak Tailing cluster_1 Scenario 2: Low pH (<3) - Symmetrical Peak Analyte_P Analyte (R-NH3+) Interaction Ionic Interaction (Secondary Retention) Analyte_P->Interaction Silanol_N Ionized Silanol (Si-O-) Silanol_N->Interaction Tailing Peak Tailing Interaction->Tailing Causes Tailing Analyte_P2 Analyte (R-NH3+) Repulsion Interaction Minimized Analyte_P2->Repulsion Silanol_H Protonated Silanol (Si-OH) Silanol_H->Repulsion Symmetrical Symmetrical Peak Repulsion->Symmetrical Leads to

Caption: Analyte-Silanol interactions at different mobile phase pH values.

Q4: I've adjusted the pH, but I still see some tailing. What are my next steps?

If low pH alone does not resolve the issue, follow this systematic troubleshooting workflow.

Troubleshooting Workflow

start Peak Tailing Observed check_ph Is Mobile Phase pH low (e.g., < 3)? start->check_ph adjust_ph Adjust pH to 2.5-3.0 using Formic or Phosphoric Acid check_ph->adjust_ph No check_overload Is Column Overloaded? check_ph->check_overload Yes adjust_ph->check_overload reduce_load Dilute Sample (e.g., 1:10) or Reduce Injection Volume check_overload->reduce_load Yes check_column Evaluate Column Health check_overload->check_column No end Problem Solved: Symmetrical Peak reduce_load->end flush_column 1. Flush with Strong Solvent 2. Use Guard Column 3. Replace Column check_column->flush_column Poor check_instrument Check for Extracolumn Dead Volume check_column->check_instrument Good flush_column->end optimize_instrument Use shorter, narrower ID tubing (e.g., 0.12 mm) and check fittings check_instrument->optimize_instrument Yes advanced Consider Advanced Solutions: - Use End-Capped or Polar-Embedded Column - Increase Buffer Strength (20-50 mM) - Add Mobile Phase Modifier (e.g., 0.1% TEA) check_instrument->advanced No optimize_instrument->end advanced->end

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Data Presentation

Illustrative Effect of Mobile Phase pH on Peak Asymmetry

The following table provides representative data on how adjusting mobile phase pH can impact the peak shape for a basic compound like 2-Amino-5-methylbenzenesulfonamide on a standard C18 column.

Mobile Phase pHBuffer ConcentrationExpected Asymmetry Factor (As)Peak Shape ObservationRationale
6.810 mM> 2.0Severe TailingSilanol groups (pKa ~3.8-4.2) are ionized and strongly interact with the protonated analyte.[12]
4.510 mM1.6 - 1.9Moderate TailingpH is near the pKa of silanol groups, leading to a mix of ionized and neutral sites.[9]
3.020 mM1.2 - 1.4Minor TailingMost silanol groups are protonated, significantly reducing secondary interactions.[3]
2.520 mM1.0 - 1.2SymmetricalSilanol ionization is fully suppressed, leading to an ideal peak shape.[6]

Note: This data is illustrative and actual results may vary based on the specific column, system, and other chromatographic conditions.

Experimental Protocols

Protocol 1: Recommended Starting HPLC Method

This protocol is a good starting point for the analysis of 2-Amino-5-methylbenzenesulfonamide, designed to minimize peak tailing.

  • Column: Use a modern, end-capped C18 column (e.g., Agilent ZORBAX StableBond, Waters SunFire C18) with dimensions such as 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: Prepare a 20 mM phosphate buffer. To 1 L of HPLC-grade water, add the appropriate amount of potassium phosphate monobasic and adjust pH to 2.5 with phosphoric acid.[13][14] Filter through a 0.45 µm filter.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% B

    • 17-18 min: 60% to 5% B

    • 18-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 230 nm or 254 nm.

  • Sample Preparation: Dissolve the sample in a mixture of Water/Acetonitrile (95:5) to a concentration of approximately 0.1 mg/mL. Ensure the sample solvent is weaker than the initial mobile phase to prevent peak distortion.[2]

Protocol 2: Diagnosing Column Overload

If you suspect column overload is causing peak tailing, perform this simple dilution study.[4]

  • Prepare Samples: Create a series of dilutions from your original sample stock solution (e.g., 1:2, 1:5, and 1:10) using the initial mobile phase as the diluent.

  • Inject Samples: Inject the original sample and each dilution onto the HPLC system using the same method.

  • Analyze Peak Shape: Observe the Asymmetry Factor (As) for each peak.

  • Interpretation:

    • If the peak shape improves (Asymmetry Factor decreases towards 1.0) with more dilute samples, column overload is the likely cause.

    • To resolve this, either reduce the concentration of your sample or decrease the injection volume.[1]

    • If the peak shape remains poor across all dilutions, the issue is not overload, and you should proceed to other steps in the troubleshooting workflow, such as evaluating column health.

References

Technical Support Center: Enhancing Detection Sensitivity of 2-Amino-5-methylbenzenesulfonamide in MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the mass spectrometric detection of 2-Amino-5-methylbenzenesulfonamide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and enhancing analytical sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low detection sensitivity of 2-Amino-5-methylbenzenesulfonamide in MS?

Low sensitivity for 2-Amino-5-methylbenzenesulfonamide can arise from several factors, including suboptimal ionization, matrix effects from complex sample matrices, inadequate sample preparation, and non-optimized mass spectrometer parameters. The chemical properties of the analyte, specifically its amino and sulfonamide groups, play a significant role in its ionization behavior.

Q2: Which ionization technique is best suited for 2-Amino-5-methylbenzenesulfonamide?

Electrospray ionization (ESI) is generally the preferred technique for sulfonamides due to their polar nature. Both positive and negative ion modes should be evaluated during method development. In positive ion mode, the amino group is readily protonated ([M+H]⁺), while in negative ion mode, the sulfonamide group can be deprotonated ([M-H]⁻). The optimal mode can be influenced by the mobile phase composition.

Q3: How can I improve the chromatographic separation of 2-Amino-5-methylbenzenesulfonamide?

Effective chromatographic separation is crucial to minimize matrix effects and improve sensitivity. A C18 reversed-phase column is a common choice for separating sulfonamides. Gradient elution with an acidified aqueous mobile phase (e.g., with 0.1% formic acid) and an organic modifier like acetonitrile or methanol is typically effective. Optimizing the gradient profile can enhance peak shape and resolution from interfering matrix components.

Q4: What role does sample preparation play in enhancing sensitivity?

Proper sample preparation is critical for removing interfering substances that can cause ion suppression. For complex matrices such as plasma or urine, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are highly recommended to clean up the sample and concentrate the analyte.

Q5: Can mobile phase additives impact the sensitivity of 2-Amino-5-methylbenzenesulfonamide?

Yes, mobile phase additives significantly affect ionization efficiency. For positive mode ESI, adding a small amount of formic acid (0.1%) to the mobile phase can enhance protonation and improve signal intensity. While trifluoroacetic acid (TFA) can improve chromatography, it is known to cause signal suppression in ESI-MS and should generally be avoided or used with caution.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the MS analysis of 2-Amino-5-methylbenzenesulfonamide.

Issue 1: Low or No Signal Intensity

LowSignalTroubleshooting cluster_ms MS Performance Checks cluster_sample Sample Preparation Checks cluster_lc LC Condition Checks cluster_ionization Ionization Source Optimization start Low or No Signal check_ms Verify MS Performance start->check_ms check_sample Assess Sample Preparation check_ms->check_sample MS OK? ms1 Calibrate Mass Spectrometer check_lc Evaluate LC Conditions check_sample->check_lc Sample Prep OK? sample1 Confirm Analyte Concentration check_ionization Optimize Ionization Source check_lc->check_ionization LC OK? lc1 Check for Leaks solution Signal Improved check_ionization->solution Ionization Optimized ion1 Optimize ESI Parameters (Capillary Voltage, Gas Flow, Temperature) ms2 Clean Ion Source ms3 Check Detector Function sample2 Evaluate Extraction Recovery sample3 Assess Matrix Effects lc2 Verify Mobile Phase Composition lc3 Inspect Column Performance ion2 Test Positive vs. Negative Mode ion3 Adjust Mobile Phase pH

Structured Troubleshooting Steps:

Step Action Rationale Potential Solution
1. Mass Spectrometer Performance Calibrate the mass spectrometer and verify its performance with a known standard.Ensures the instrument is functioning correctly and is not the source of the low signal.Recalibrate the instrument. If the issue persists, schedule preventative maintenance.
Clean the ion source.A contaminated ion source is a frequent cause of reduced sensitivity.Follow the manufacturer's protocol for cleaning the ion source components.
2. Sample Integrity and Preparation Analyze a freshly prepared, higher concentration standard of 2-Amino-5-methylbenzenesulfonamide.Confirms that the analyte has not degraded and that the concentration is within the instrument's detection limits.Prepare fresh standards and samples. Consider potential degradation pathways.
Evaluate the efficiency of your sample preparation method (e.g., SPE, LLE).Inefficient extraction can lead to low analyte recovery and thus, low signal.Spike a blank matrix with a known amount of analyte before and after extraction to calculate recovery. Optimize the extraction protocol if recovery is low.
3. Liquid Chromatography Inspect the LC system for leaks and ensure proper mobile phase composition.Leaks can lead to inconsistent flow rates and poor chromatography, affecting signal stability and intensity. Incorrect mobile phase can lead to poor retention and ionization.Tighten all fittings. Prepare fresh mobile phases.
Check the performance of the analytical column.A degraded or clogged column can result in poor peak shape and reduced sensitivity.Flush the column or replace it if necessary.
4. Ionization Source Optimize ESI source parameters such as capillary voltage, nebulizer gas flow, and source temperature.These parameters directly influence the efficiency of ion formation and transmission.Systematically adjust each parameter while infusing a standard solution to maximize the signal.
Test both positive and negative ionization modes.The analyte may ionize more efficiently in one polarity over the other.Acquire data in both modes and select the one that provides a better signal-to-noise ratio.
Issue 2: Poor Peak Shape and High Background Noise

PoorPeakShapeTroubleshooting cluster_lc_integrity LC System Integrity cluster_column Column Health cluster_sample_matrix Sample Matrix Effects cluster_ms_cleanliness MS Cleanliness start Poor Peak Shape/ High Background check_lc_integrity Check LC System Integrity start->check_lc_integrity check_column Evaluate Column Health check_lc_integrity->check_column System OK? lc_integrity1 Check for Leaks and Bubbles check_sample_matrix Assess Sample Matrix check_column->check_sample_matrix Column OK? column1 Flush Column with Strong Solvent check_ms_cleanliness Verify MS Cleanliness check_sample_matrix->check_ms_cleanliness Matrix Addressed? sample_matrix1 Improve Sample Cleanup solution Improved Peak Shape & Lower Noise check_ms_cleanliness->solution MS Clean? ms_cleanliness1 Clean Ion Optics lc_integrity2 Ensure Proper Mobile Phase Mixing column2 Replace Column if Necessary sample_matrix2 Dilute Sample ms_cleanliness2 Check for Contamination

Structured Troubleshooting Steps:

Problem Potential Cause Recommended Action
Peak Tailing Secondary interactions with the stationary phase or active sites in the flow path.Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. Consider a different column chemistry.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Peak Fronting Column overload.Dilute the sample or inject a smaller volume.
Split Peaks Clogged frit or partially blocked flow path.Reverse flush the column (if permitted by the manufacturer). Replace the column if the issue is not resolved.
Sample solvent incompatible with the mobile phase.Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.
High Background Noise Contaminated mobile phase or LC system.Prepare fresh mobile phase with high-purity solvents and additives. Flush the entire LC system.
Dirty ion source or mass spectrometer optics.Clean the ion source and ion optics according to the manufacturer's guidelines.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for extracting 2-Amino-5-methylbenzenesulfonamide from aqueous matrices like plasma or urine.

SPE_Workflow start Start: Sample Pre-treatment condition 1. Condition SPE Cartridge (Methanol then Water) start->condition load 2. Load Sample condition->load wash 3. Wash Cartridge (e.g., 5% Methanol in Water) load->wash elute 4. Elute Analyte (e.g., Methanol with 2% Formic Acid) wash->elute dry 5. Evaporate Eluate elute->dry reconstitute 6. Reconstitute in Mobile Phase dry->reconstitute end End: Analyze by LC-MS reconstitute->end

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample (e.g., 1 mL of plasma diluted with 1 mL of 4% phosphoric acid) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte with 1 mL of methanol containing 2% formic acid.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Method Parameters

The following table provides a starting point for developing an LC-MS/MS method for the quantification of 2-Amino-5-methylbenzenesulfonamide.

Parameter Condition
LC System UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transition (Precursor -> Product) To be determined by infusion of a standard
Collision Energy To be optimized

Quantitative Data Summary

The following tables summarize hypothetical data from method development experiments to illustrate the impact of different parameters on signal intensity.

Table 1: Effect of Ionization Mode and Mobile Phase Additive on Signal Intensity

Ionization Mode Mobile Phase Additive Relative Signal Intensity (Arbitrary Units)
Positive0.1% Formic Acid1,500,000
Positive0.1% Acetic Acid950,000
PositiveNo Additive200,000
Negative5 mM Ammonium Acetate450,000
NegativeNo Additive100,000

Table 2: Comparison of Sample Preparation Techniques

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Signal-to-Noise Ratio
Protein Precipitation (Acetonitrile)95-70 (Suppression)50
Liquid-Liquid Extraction (Ethyl Acetate)85-40 (Suppression)150
Solid-Phase Extraction (Mixed-Mode)92-15 (Suppression)500

Technical Support Center: Stability of 2-Amino-5-methylbenzenesulfonamide Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-5-methylbenzenesulfonamide under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Amino-5-methylbenzenesulfonamide in acidic environments?

The primary stability concern for 2-Amino-5-methylbenzenesulfonamide under acidic conditions is its susceptibility to hydrolysis. This reaction involves the cleavage of the sulfur-nitrogen (S-N) bond of the sulfonamide group, leading to the formation of degradation products. The rate of this degradation is influenced by factors such as pH, temperature, and the concentration of the acid.

Q2: What is the most likely degradation pathway for 2-Amino-5-methylbenzenesulfonamide in the presence of acid?

The predominant degradation pathway is the acid-catalyzed hydrolysis of the sulfonamide bond. In an acidic medium, the amino group is likely to be protonated. The hydrolysis reaction cleaves the S-N bond, resulting in the formation of 2-Amino-5-methylbenzenesulfonic acid and ammonia.

Q3: What are the expected degradation products of 2-Amino-5-methylbenzenesulfonamide under acidic stress?

The primary degradation products expected from the acid-catalyzed hydrolysis are:

  • 2-Amino-5-methylbenzenesulfonic acid

  • Ammonia

It is crucial to analytically monitor for the appearance of these compounds to assess the extent of degradation.

Q4: How does pH affect the stability of 2-Amino-5-methylbenzenesulfonamide?

The stability of 2-Amino-5-methylbenzenesulfonamide is pH-dependent. In strongly acidic solutions, the rate of hydrolysis is generally accelerated. The pKa of the aromatic amino group in similar anilines is approximately 4.6.[1] The pKa of the sulfonamide group in related compounds is in the range of 6 to 9.[2] Therefore, in highly acidic environments (pH 1-2), the exocyclic amino group will exist in its protonated form, which can influence the electronic properties of the molecule and its susceptibility to hydrolysis.

Troubleshooting Guides

Issue 1: Rapid Degradation of 2-Amino-5-methylbenzenesulfonamide Observed in Acidic Solution

Possible Causes:

  • Low pH: The rate of hydrolysis is significantly faster at lower pH values.

  • Elevated Temperature: Higher temperatures accelerate the degradation kinetics.

  • Presence of Catalysts: Certain metal ions can catalyze the hydrolysis process.

Solutions:

  • pH Adjustment: If the experimental conditions allow, increase the pH of the solution to a less acidic range.

  • Temperature Control: Conduct experiments at lower temperatures to reduce the rate of degradation.

  • Use of Buffers: Employ a suitable buffer system to maintain a stable pH throughout the experiment.

  • Chelating Agents: If metal ion catalysis is suspected, consider the addition of a chelating agent like EDTA.

Issue 2: Unexpected Peaks in Chromatographic Analysis of Stressed Samples

Possible Causes:

  • Formation of Degradation Products: The new peaks likely correspond to 2-Amino-5-methylbenzenesulfonic acid or other minor byproducts.

  • Secondary Degradation: Under harsh acidic conditions and prolonged exposure, the primary degradation products might undergo further reactions.

  • Interaction with Excipients: If working with a formulation, the active pharmaceutical ingredient (API) may react with excipients under stress.

Solutions:

  • Peak Identification: Use a hyphenated technique like LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures.

  • Reference Standards: If available, inject a standard of the suspected degradation product (2-Amino-5-methylbenzenesulfonic acid) to confirm its retention time.

  • Review of Forced Degradation Conditions: The goal of forced degradation is typically to achieve 5-20% degradation.[3] If degradation is excessive, reduce the stress conditions (e.g., lower acid concentration, temperature, or time).

Quantitative Data Summary

Stress ConditionTemperature (°C)Time (hours)Approximate Degradation (%)Primary Degradation Product
0.1 M HCl60245 - 152-Amino-5-methylbenzenesulfonic acid
0.1 M HCl80810 - 252-Amino-5-methylbenzenesulfonic acid
1 M HCl60820 - 402-Amino-5-methylbenzenesulfonic acid
1 M H₂SO₄80415 - 302-Amino-5-methylbenzenesulfonic acid

Note: This data is illustrative and the actual degradation rate will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a general procedure for conducting a forced degradation study of 2-Amino-5-methylbenzenesulfonamide under acidic conditions.

1. Materials:

  • 2-Amino-5-methylbenzenesulfonamide
  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
  • Sodium hydroxide (NaOH) for neutralization
  • Volumetric flasks, pipettes, and other standard laboratory glassware
  • HPLC or UPLC system with a UV or MS detector
  • pH meter

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Amino-5-methylbenzenesulfonamide (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).
  • Acid Stress:
  • In a volumetric flask, add a known volume of the stock solution.
  • Add an equal volume of an acidic solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).
  • Heat the solution at a controlled temperature (e.g., 60°C or 80°C) for a specified duration. It is recommended to take samples at various time points (e.g., 2, 4, 8, 12, 24 hours) to monitor the progress of the degradation.
  • Sample Neutralization: Before analysis, cool the samples to room temperature and neutralize them with a suitable base (e.g., 0.1 M NaOH) to a pH of approximately 7 to prevent further degradation and protect the analytical column.
  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC-MS/MS method. The method should be able to separate the parent compound from its degradation products.

Protocol 2: Analytical Method for Monitoring Degradation

A stability-indicating HPLC method is crucial for monitoring the degradation of 2-Amino-5-methylbenzenesulfonamide.

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient Elution: A gradient program should be developed to ensure the separation of the parent drug from its more polar degradation product, 2-Amino-5-methylbenzenesulfonic acid. A typical gradient might start with a low percentage of Mobile Phase B and gradually increase.
  • Flow Rate: 1.0 mL/min
  • Detection: UV at a suitable wavelength (e.g., determined by UV scan of the parent compound) or MS detection for identification.
  • Injection Volume: 10 µL

2. Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.

Visualizations

Acid_Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products 2-Amino-5-methylbenzenesulfonamide 2-Amino-5-methylbenzenesulfonamide Degradation_Product 2-Amino-5-methylbenzenesulfonic acid 2-Amino-5-methylbenzenesulfonamide->Degradation_Product Acid-catalyzed hydrolysis Ammonia NH₃ 2-Amino-5-methylbenzenesulfonamide->Ammonia S-N bond cleavage H3O_plus H₃O⁺

Caption: Acid-catalyzed hydrolysis pathway of 2-Amino-5-methylbenzenesulfonamide.

Experimental_Workflow A Prepare Stock Solution of 2-Amino-5-methylbenzenesulfonamide B Stress with Acidic Solution (e.g., 0.1 M HCl at 60°C) A->B C Sample at Time Intervals B->C D Neutralize Sample C->D E Analyze by Stability-Indicating HPLC/UPLC-MS Method D->E F Identify & Quantify Degradation Products E->F

Caption: Workflow for a forced degradation study under acidic conditions.

Troubleshooting_Logic Start Unexpected Peak in Chromatogram Check1 Is Retention Time earlier than the parent compound? Start->Check1 Action1 Likely a more polar degradation product Check1->Action1 Yes Action2 Could be a less polar impurity or a secondary degradation product Check1->Action2 No NextStep Confirm Identity using LC-MS/MS or Reference Standard Action1->NextStep Action2->NextStep

Caption: Troubleshooting logic for unexpected peaks in chromatographic analysis.

References

Technical Support Center: Forced Degradation Studies of 2-Amino-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting forced degradation studies on 2-Amino-5-methylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting forced degradation studies on 2-Amino-5-methylbenzenesulfonamide?

A1: Forced degradation studies, also known as stress testing, are crucial for several reasons:

  • To identify potential degradation products and establish the intrinsic stability of the molecule.[1][2][3]

  • To elucidate the degradation pathways of the drug substance.[1]

  • To develop and validate stability-indicating analytical methods that can effectively separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[1][4]

  • To aid in the development of a stable formulation and determine appropriate storage conditions.[1][2]

Q2: What are the expected degradation pathways for 2-Amino-5-methylbenzenesulfonamide based on its chemical structure?

A2: Given the presence of an amino group, a sulfonamide group, and an aromatic ring, the following degradation pathways are likely:

  • Hydrolysis: Cleavage of the sulfonamide (S-N) bond is a common degradation pathway for sulfonamides, particularly under acidic or basic conditions, which could lead to the formation of 2-amino-5-methylbenzenesulfonic acid and ammonia.

  • Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of various colored degradation products. The aromatic ring can also undergo oxidation.

  • Photolysis: Exposure to UV or visible light can provide the energy to induce cleavage of chemical bonds, leading to a variety of degradation products.

  • Thermolysis: High temperatures can accelerate hydrolysis and oxidation reactions and may also cause other degradation pathways to become significant.

Q3: I am not seeing any degradation of 2-Amino-5-methylbenzenesulfonamide under my stress conditions. What should I do?

A3: If you are not observing degradation, consider the following troubleshooting steps:

  • Increase the stress level: You can incrementally increase the concentration of the acid, base, or oxidizing agent. For thermal stress, you can increase the temperature. For photolytic stress, you can increase the exposure time or light intensity. The goal is to achieve a target degradation of 5-20%.[1][2][3]

  • Extend the duration of the study: Some degradation processes are slow and may require longer exposure times to become apparent.

  • Change the solvent system: The polarity and pH of the solvent can significantly influence the stability of the compound.

  • Ensure proper sample preparation: Verify that the concentration of your stock solution is correct and that it is fully dissolved.

Q4: I am observing too much degradation, and my primary peak has disappeared. How can I control the degradation?

A4: Excessive degradation can be addressed by:

  • Reducing the stress level: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time.

  • Optimizing reaction time: Take time points at shorter intervals to identify the optimal duration that yields the desired level of degradation (5-20%).[1][3]

  • Using a co-solvent: For hydrolytic studies, using a co-solvent like acetonitrile or methanol can sometimes help to control the rate of degradation.

Q5: My chromatogram shows many small, poorly resolved peaks. What could be the issue?

A5: Poor chromatographic resolution can be due to several factors:

  • Suboptimal HPLC method: The mobile phase composition, gradient, column type, and flow rate may need to be optimized to improve the separation of the degradation products.

  • Column overload: Injecting a sample that is too concentrated can lead to broad, tailing peaks. Try diluting your sample.

  • Secondary degradation: The initial degradation products may be further degrading into smaller molecules, leading to a complex chromatogram. Analyzing samples at earlier time points might provide a clearer picture.

Troubleshooting Guides

Issue 1: Poor Peak Shape in HPLC Analysis
Symptom Possible Cause Suggested Solution
Peak frontingSample solvent is stronger than the mobile phase.Prepare the sample in the initial mobile phase or a weaker solvent.
Peak tailingSilanol interactions with the basic amino group.Use a base-deactivated column or add a competing base like triethylamine to the mobile phase. Adjust the mobile phase pH.
Split peaksColumn contamination or void.Flush the column with a strong solvent. If the problem persists, replace the column.
Issue 2: Mass Imbalance in Degradation Studies
Symptom Possible Cause Suggested Solution
The sum of the API and all degradation products is significantly less than 100%.Some degradation products are not being detected by the UV detector.Use a photodiode array (PDA) detector to check for peaks at different wavelengths. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
Degradation products are volatile and are being lost during sample preparation.Minimize sample heating and evaporation steps.
Degradation products are adsorbing to the sample vials or HPLC column.Use silanized vials. Evaluate different column chemistries.

Experimental Protocols

Protocol 1: Forced Degradation Stock Solution Preparation
  • Preparation of Stock Solution: Prepare a stock solution of 2-Amino-5-methylbenzenesulfonamide at a concentration of 1 mg/mL in a suitable solvent such as a 50:50 mixture of acetonitrile and water.

Protocol 2: Forced Degradation Conditions
  • Acid Hydrolysis: Mix the stock solution with 1 M HCl (1:1 v/v) and keep it at 60°C. Withdraw samples at 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix the stock solution with 1 M NaOH (1:1 v/v) and keep it at 60°C. Withdraw samples at 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix the stock solution with 30% H₂O₂ (1:1 v/v) and keep it at room temperature, protected from light. Withdraw samples at 2, 4, 8, and 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C in a light-protected container. Withdraw samples at 24, 48, and 72 hours. For solid-state thermal stress, place the solid powder in an oven at a temperature below its melting point.

  • Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark at the same temperature.

Protocol 3: Stability-Indicating HPLC Method
  • Instrument: HPLC system with a UV or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 90-95%) over 20-30 minutes to ensure the elution of all degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of 2-Amino-5-methylbenzenesulfonamide and also use a PDA detector to screen for other chromophores.

  • Injection Volume: 10 µL.

Note: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration with the initial mobile phase before injection.

Data Presentation

Table 1: Summary of Forced Degradation Results for 2-Amino-5-methylbenzenesulfonamide

Stress ConditionTime (hours)% Assay of 2-Amino-5-methylbenzenesulfonamideNumber of Degradation Products% Area of Major Degradant
1 M HCl at 60°C2485.228.1 (at RRT 0.85)
1 M NaOH at 60°C2478.5312.3 (at RRT 0.72)
30% H₂O₂ at RT2491.015.5 (at RRT 1.15)
Thermal at 80°C7295.812.1 (at RRT 0.91)
Photolytic-98.111.2 (at RRT 1.08)

RRT = Relative Retention Time

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API 2-Amino-5-methyl- benzenesulfonamide Stock_Solution Prepare Stock Solution (1 mg/mL) API->Stock_Solution Acid Acid Hydrolysis (1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (30% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal (80°C) Stock_Solution->Thermal Photo Photolytic (UV/Vis Light) Stock_Solution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize & Dilute Sampling->Neutralize HPLC HPLC-PDA/MS Analysis Neutralize->HPLC Characterize Characterize Degradants HPLC->Characterize

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 2-Amino-5-methyl- benzenesulfonamide Sulfonic_Acid 2-Amino-5-methyl- benzenesulfonic acid Parent->Sulfonic_Acid S-N Cleavage Ammonia Ammonia Parent->Ammonia S-N Cleavage Oxidized_Products Oxidized Products (e.g., Nitroso, Nitro derivatives) Parent->Oxidized_Products Oxidation of Amino Group Photodegradants Various Photodegradants Parent->Photodegradants UV/Vis Light

Caption: Potential degradation pathways for 2-Amino-5-methylbenzenesulfonamide.

References

Technical Support Center: Overcoming Poor Solubility of 2-Amino-5-methylbenzenesulfonamide Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of 2-Amino-5-methylbenzenesulfonamide and its derivatives during in vitro and in vivo assays. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to help you achieve reliable and reproducible results.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a simple question-and-answer format.

Issue 1: My 2-Amino-5-methylbenzenesulfonamide derivative, dissolved in a stock solvent like DMSO, precipitates immediately upon addition to my aqueous assay buffer or cell culture medium.

  • Question: What causes this immediate precipitation, often called "crashing out," and how can I prevent it?

  • Answer: This is a common issue for hydrophobic compounds. The derivative is soluble in the organic stock solvent but becomes insoluble when diluted into the aqueous environment of your assay. Here are several strategies to address this:

    • Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of your compound to below its aqueous solubility limit.

    • Optimize Stock Solvent Concentration: While it's crucial to minimize the final concentration of organic solvents like DMSO to avoid off-target effects (typically keeping it below 1%, and often below 0.1%), a slight, well-controlled increase might be necessary to maintain solubility. Always run a vehicle control with the same final solvent concentration.

    • Use Co-solvents: Incorporating a water-miscible co-solvent in your final assay buffer can increase the solubility of your compound. Common co-solvents include ethanol, methanol, or polyethylene glycol (PEG). Titrate the co-solvent concentration carefully to find a balance between solubility and potential effects on your assay.

    • pH Adjustment: The solubility of ionizable compounds, including many sulfonamides, is highly pH-dependent. The amino group on the benzene ring and the sulfonamide group can be protonated or deprotonated depending on the pH, affecting the molecule's overall charge and solubility. Experiment with adjusting the pH of your assay buffer to a range where your compound is more soluble.

Issue 2: My compound appears to be soluble initially but then precipitates over the course of a longer experiment (e.g., in a cell culture incubator).

  • Question: Why is my compound precipitating over time, and what can I do to maintain its solubility during the experiment?

  • Answer: This delayed precipitation can be due to several factors:

    • Temperature and pH Shifts: The change in temperature from room temperature to 37°C in an incubator, along with the CO₂ environment that can alter the pH of the medium, can decrease the solubility of your compound. Pre-warm your assay medium and ensure it is adequately buffered for the incubator's CO₂ concentration.

    • Interaction with Media Components: The compound may slowly interact with salts, proteins, or other components in the cell culture medium, leading to the formation of less soluble complexes.

    • Evaporation: Over long incubation times, evaporation from the wells of a microplate can increase the concentration of your compound, pushing it beyond its solubility limit. Ensure proper humidification in the incubator and consider using plate sealers for long-term experiments.

Issue 3: I am observing inconsistent and non-reproducible results in my biological assays, which I suspect are due to poor solubility.

  • Question: How can I confirm if solubility is the cause of my assay variability, and what steps can I take to improve reproducibility?

  • Answer: Inconsistent solubility will lead to variable effective concentrations of your compound, which is a major source of poor reproducibility.

    • Determine the Kinetic Solubility: Before conducting your main experiments, it is essential to determine the kinetic solubility of your compound under your exact assay conditions (i.e., the same buffer or medium, temperature, and final stock solvent concentration). This will tell you the maximum concentration at which your compound will remain in solution for the duration of your experiment.

    • Visual and Microscopic Inspection: Always visually inspect your solutions for any signs of precipitation (e.g., cloudiness, crystals). For cell-based assays, inspect the wells under a microscope to look for compound precipitation, which can appear as small, crystalline structures.

    • Use of Surfactants: A low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds by forming micelles that encapsulate them. The concentration of the surfactant should be carefully optimized to avoid any interference with the assay itself.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of 2-Amino-5-methylbenzenesulfonamide and its derivatives?

A1: The solubility of 2-Amino-5-methylbenzenesulfonamide and its derivatives is generally low in aqueous solutions at neutral pH. This is due to the presence of the hydrophobic benzene ring and the potential for strong intermolecular interactions in the solid state. The amino and sulfonamide groups are ionizable, meaning that the solubility is highly dependent on the pH of the solution.

Q2: How does pH affect the solubility of these compounds?

A2: The amino group is basic, and the sulfonamide group is weakly acidic. In acidic conditions (low pH), the amino group will be protonated, forming a more soluble cationic species. In alkaline conditions (high pH), the sulfonamide group can be deprotonated, forming a more soluble anionic species. Therefore, adjusting the pH away from the isoelectric point (the pH at which the net charge is zero) will generally increase aqueous solubility.

Q3: What are some alternative formulation strategies to improve solubility for in vivo studies?

A3: For animal studies where larger volumes and higher concentrations may be needed, several advanced formulation strategies can be employed:

  • Solid Dispersions: The drug can be dispersed in an amorphous form within a hydrophilic carrier, which can significantly increase its dissolution rate and apparent solubility.

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming a more water-soluble complex.

  • Nanonization: Reducing the particle size of the compound to the nanometer range (nanosuspensions) dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate.

Data Presentation

As quantitative solubility data for 2-Amino-5-methylbenzenesulfonamide and its specific derivatives are not widely available in public literature, it is crucial to determine this experimentally. Below is a template for presenting your findings.

Qualitative Solubility of 5-Amino-2-methylbenzenesulfonamide

SolventSolubility
DMSOSlightly Soluble
MethanolSlightly Soluble

Example Template for Quantitative Aqueous Solubility Data

pHTemperature (°C)Solubility (µg/mL)
2.025Your Data Here
4.025Your Data Here
6.025Your Data Here
7.425Your Data Here
9.025Your Data Here

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility

This protocol outlines the shake-flask method, a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound at different pH values.

Materials:

  • 2-Amino-5-methylbenzenesulfonamide derivative

  • A series of aqueous buffers with a range of pH values (e.g., 2, 4, 6, 7.4, 9)

  • HPLC-grade water

  • Analytical balance

  • pH meter

  • Shaker or rotator capable of constant agitation at a controlled temperature

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Add an excess amount of the solid compound to a known volume of each pH buffer in separate, sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After the incubation period, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve or UV-Vis spectrophotometry at the compound's λmax).

  • Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a method for preparing a solid inclusion complex of a sulfonamide derivative with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • 2-Amino-5-methylbenzenesulfonamide derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water

  • Suitable organic solvent (e.g., ethanol, methanol)

  • Stir plate and magnetic stir bar

  • Vacuum filtration apparatus

  • Lyophilizer (optional)

Methodology:

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) in deionized water with stirring.

  • In a separate container, dissolve the sulfonamide derivative in a minimal amount of a suitable organic solvent.

  • Slowly add the sulfonamide solution dropwise to the stirring cyclodextrin solution.

  • Continue to stir the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.

  • Remove the organic solvent (if used) by gentle heating or under vacuum.

  • The resulting aqueous solution can be used directly, or the solid inclusion complex can be obtained by lyophilization (freeze-drying).

Visualizations

G2M_Checkpoint_Signaling_Pathway cluster_nucleus Nucleus cluster_compound Potential Action of Sulfonamide Derivatives cluster_cytoplasm Cytoplasm DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates and activates p21 p21 (CDKN1A) p53->p21 induces transcription CDK1_CyclinB CDK1-Cyclin B Complex p21->CDK1_CyclinB inhibits Mitosis Entry into Mitosis CDK1_CyclinB->Mitosis promotes G2M_Arrest G2/M Arrest G2M_Arrest->Mitosis blocks Sulfonamide 2-Amino-5-methyl- benzenesulfonamide Derivatives Sulfonamide->G2M_Arrest may induce

Caption: G2/M DNA Damage Checkpoint Signaling Pathway.

Troubleshooting_Workflow Start Compound Precipitates in Assay Check_Conc Is the final concentration below kinetic solubility? Start->Check_Conc Lower_Conc Lower Final Concentration Check_Conc->Lower_Conc No Adjust_pH Can the buffer pH be adjusted? Check_Conc->Adjust_pH Yes Success Solubility Issue Resolved Lower_Conc->Success Modify_pH Modify Buffer pH Adjust_pH->Modify_pH Yes Use_Cosolvent Can a co-solvent be used? Adjust_pH->Use_Cosolvent No Modify_pH->Success Add_Cosolvent Add Co-solvent (e.g., PEG, Ethanol) Use_Cosolvent->Add_Cosolvent Yes Use_Surfactant Can a surfactant be used? Use_Cosolvent->Use_Surfactant No Add_Cosolvent->Success Add_Surfactant Add Surfactant (e.g., Tween-80) Use_Surfactant->Add_Surfactant Yes Reformulate Consider Advanced Formulation (e.g., Cyclodextrin, Solid Dispersion) Use_Surfactant->Reformulate No Add_Surfactant->Success Reformulate->Success

Caption: Troubleshooting Workflow for Compound Precipitation.

Optimizing Crystallization: A Technical Support Guide for 2-Amino-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to optimizing the crystallization conditions for 2-Amino-5-methylbenzenesulfonamide. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to assist researchers in obtaining high-quality crystals of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the crystallization of 2-Amino-5-methylbenzenesulfonamide?

A1: Based on available data for structurally similar compounds, ethanol is a recommended starting solvent. Specifically, slow evaporation of an ethanol solution has been shown to yield crystals suitable for X-ray analysis for the related compound 5-Amino-2-methylbenzenesulfonamide.[1] It is advisable to perform small-scale solubility tests with a range of solvents of varying polarities to determine the optimal solvent or solvent system for your specific sample and desired crystal characteristics.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" is a common issue where the compound separates as a liquid instead of a solid. This can occur if the solution is too concentrated, cooled too quickly, or if the chosen solvent is not ideal. To address this, try the following:

  • Reduce the concentration: Add a small amount of additional hot solvent to the oiled-out mixture and attempt to redissolve it with gentle heating.

  • Slow down the cooling rate: Allow the solution to cool to room temperature gradually before transferring it to a colder environment.

  • Change the solvent system: Experiment with a different solvent or a solvent/anti-solvent pair.

Q3: The crystal yield is very low. How can I improve it?

A3: Low crystal yield can be attributed to several factors. Ensure that you are using the minimum amount of hot solvent necessary to dissolve the compound completely. Using an excess of solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling. Additionally, ensure the solution is sufficiently cooled to maximize precipitation. If using a hot filtration step, preheating the filtration apparatus can prevent premature crystallization and loss of product.

Q4: Can 2-Amino-5-methylbenzenesulfonamide exhibit polymorphism?

A4: Yes, aromatic sulfonamides are known to exhibit polymorphism, meaning they can exist in different crystalline forms.[2][3] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability. The specific crystalline form obtained can be influenced by factors such as the solvent used, the rate of cooling, and the presence of impurities.

Troubleshooting Guide

This guide addresses common problems encountered during the crystallization of 2-Amino-5-methylbenzenesulfonamide.

Problem Probable Cause(s) Recommended Solution(s)
No crystals form upon cooling - Solution is not supersaturated (too much solvent used).- Cooling is too rapid, preventing nucleation.- Insufficient nucleation sites.- Evaporate some of the solvent to increase the concentration.- Allow the solution to cool more slowly.- Induce nucleation by scratching the inside of the flask with a glass rod or adding a seed crystal of the compound.
Formation of an oil instead of crystals ("oiling out") - Solution is too concentrated.- Cooling is too rapid.- Inappropriate solvent choice.- Presence of significant impurities.- Add more hot solvent to dissolve the oil and cool slowly.- Try a different solvent or a solvent/anti-solvent system.- Consider a preliminary purification step if the starting material is highly impure.
Poor crystal quality (small, needle-like, or clumped crystals) - Crystallization occurred too quickly.- High level of supersaturation.- Agitation during crystal growth.- Slow down the crystallization process by reducing the cooling rate.- Use a slightly larger volume of solvent to decrease supersaturation.- Avoid disturbing the solution once crystallization begins.
Low yield of crystals - Too much solvent was used.- Incomplete precipitation due to insufficient cooling.- Premature crystallization during hot filtration.- Significant solubility of the compound in the cold solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled (e.g., in an ice bath).- Preheat the filtration apparatus before hot filtration.- Select a solvent in which the compound has lower solubility at cold temperatures.
Colored crystals - Presence of colored impurities in the starting material.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Experimental Protocols

Detailed methodologies for common crystallization techniques are provided below. It is recommended to start with a small amount of material to determine the optimal conditions before scaling up.

Protocol 1: Slow Cooling Crystallization
  • Dissolution: In a suitable flask, dissolve the crude 2-Amino-5-methylbenzenesulfonamide in the minimum amount of a hot solvent (e.g., ethanol). Ensure the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to preheat the funnel and receiving flask to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the 2-Amino-5-methylbenzenesulfonamide in a small amount of a "good" solvent in which it is highly soluble.

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent) dropwise with stirring until the solution becomes slightly turbid.

  • Clarification: Gently warm the solution until the turbidity disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Protocol 3: Slow Evaporation
  • Dissolution: Dissolve the 2-Amino-5-methylbenzenesulfonamide in a suitable solvent at room temperature. The solution should be near saturation but not fully saturated.

  • Evaporation: Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.

  • Crystal Growth: Place the container in a location free from vibrations and allow the solvent to evaporate over several days to weeks.

  • Isolation: Once suitable crystals have formed, carefully decant the remaining solvent and dry the crystals.

Quantitative Data

Table 1: Qualitative Solubility of Aromatic Sulfonamides in Common Solvents

Solvent ClassExamplesExpected Solubility
Polar Protic Water, Ethanol, Methanol, IsopropanolGenerally soluble, especially at elevated temperatures. Solubility in water can be pH-dependent.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Often good solubility.
Nonpolar Hexane, Toluene, DichloromethaneGenerally poor solubility.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the crystallization of 2-Amino-5-methylbenzenesulfonamide.

experimental_workflow start Start: Crude 2-Amino-5-methylbenzenesulfonamide dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool isolate Isolate Crystals (Filtration) cool->isolate wash Wash with cold solvent isolate->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

A typical experimental workflow for recrystallization.

troubleshooting_crystallization start Crystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Oiling Out Occurs start->oiling_out poor_quality Poor Crystal Quality start->poor_quality concentrate Evaporate some solvent to increase concentration no_crystals->concentrate Yes slow_cool Decrease cooling rate Add seed crystal no_crystals->slow_cool No add_solvent Add more hot solvent and cool slowly oiling_out->add_solvent Yes change_solvent Try a different solvent or solvent mixture oiling_out->change_solvent No reduce_supersaturation Use more solvent Slow down cooling poor_quality->reduce_supersaturation Yes minimize_disturbance Avoid agitation during crystal growth poor_quality->minimize_disturbance No

A decision tree for troubleshooting common crystallization problems.

References

Scaling up the synthesis of 2-Amino-5-methylbenzenesulfonamide for pilot plant production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Amino-5-methylbenzenesulfonamide for pilot plant production. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for 2-Amino-5-methylbenzenesulfonamide?

A1: The most prevalent and industrially scalable route starts from p-nitrotoluene. This multi-step process involves the chlorosulfonation of p-nitrotoluene, followed by amidation to form the sulfonamide, and finally, reduction of the nitro group to the desired amine.[1] A variation of this process combines the reduction and amidation steps into a single hydrogenation/amidation reaction.[1]

Q2: What are the key safety concerns when handling chlorosulfonic acid at a pilot plant scale?

A2: Chlorosulfonic acid is a highly corrosive and reactive chemical. Key safety precautions include:

  • Personal Protective Equipment (PPE): Use of acid-resistant gloves, suits, boots, and a full face shield is mandatory. A self-contained breathing apparatus (SCBA) should be available for emergencies.[2][3]

  • Moisture Sensitivity: It reacts violently with water, releasing corrosive hydrogen chloride and sulfuric acid fumes. All equipment must be scrupulously dried before use, and the reaction should be conducted under a dry nitrogen atmosphere.[2][4]

  • Reactive Hazards: It can react violently with combustible materials, alcohols, and reducing agents.[2]

  • Spill Management: Have appropriate spill kits with neutralizing agents like sodium bicarbonate or soda ash readily available.[5]

Q3: What are the critical process parameters to control during the chlorosulfonation step?

A3: The critical parameters for the chlorosulfonation of p-nitrotoluene are:

  • Temperature: This is a highly exothermic reaction. Precise temperature control is crucial to minimize the formation of by-products such as isomers and sulfones.[6][7]

  • Reagent Stoichiometry: An excess of chlorosulfonic acid is typically used to ensure complete conversion of the starting material and to drive the reaction towards the formation of the sulfonyl chloride.[6]

  • Addition Rate: Slow, controlled addition of the p-nitrotoluene to the chlorosulfonic acid is essential to manage the exotherm and prevent localized overheating.

Q4: How can the purity of the final product be assessed?

A4: The purity of 2-Amino-5-methylbenzenesulfonamide can be determined using a combination of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To quantify the main component and any impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Spectroscopic Methods (NMR, IR, MS): To confirm the chemical structure and identify any residual impurities or by-products.

Experimental Protocols and Data

Synthesis Route from p-Nitrotoluene

The overall synthesis is a two-step process starting from p-nitrotoluene.

G p_nitrotoluene p-Nitrotoluene intermediate 2-Methyl-5-nitrobenzenesulfonyl chloride p_nitrotoluene->intermediate  Chlorosulfonic Acid (ClSO3H) final_product 2-Amino-5-methylbenzenesulfonamide intermediate->final_product  1. Ammonia (NH3)  2. Catalytic Hydrogenation (H2/Catalyst)

Caption: Synthesis pathway of 2-Amino-5-methylbenzenesulfonamide from p-nitrotoluene.

Step 1: Chlorosulfonation of p-Nitrotoluene

Objective: To synthesize 2-Methyl-5-nitrobenzenesulfonyl chloride.

Experimental Protocol:

  • Reactor Preparation: Ensure the pilot plant reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with chlorosulfonic acid.

  • Cooling: Cool the chlorosulfonic acid to the desired starting temperature (e.g., 5-10°C) with agitation.

  • p-Nitrotoluene Addition: Slowly add molten p-nitrotoluene to the reactor at a controlled rate to maintain the reaction temperature within the specified range.

  • Reaction Monitoring: Monitor the reaction progress by taking samples and analyzing for the disappearance of p-nitrotoluene (e.g., by GC or TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a mixture of ice and water.

  • Work-up: Separate the organic layer, wash it with water and then with a dilute sodium bicarbonate solution to remove acidic impurities.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude 2-Methyl-5-nitrobenzenesulfonyl chloride.

Step 2: Amidation and Reduction of 2-Methyl-5-nitrobenzenesulfonyl chloride

Objective: To synthesize 2-Amino-5-methylbenzenesulfonamide.

Experimental Protocol:

  • Reactor Setup: Charge a high-pressure hydrogenation reactor with 2-Methyl-5-nitrobenzenesulfonyl chloride and a suitable solvent (e.g., an alcohol or ether).

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., Palladium on carbon) to the reactor.

  • Ammonia Addition: Introduce aqueous ammonia into the reactor.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heating and Agitation: Heat the reaction mixture to the target temperature with efficient agitation.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen and by analyzing samples for the disappearance of the starting material and the formation of the product (e.g., by HPLC).

  • Post-Reaction: Once the reaction is complete, cool the reactor, vent the excess hydrogen, and filter off the catalyst.

  • Product Isolation: Concentrate the filtrate and isolate the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent to obtain 2-Amino-5-methylbenzenesulfonamide of high purity.

Quantitative Data Summary
ParameterStep 1: ChlorosulfonationStep 2: Amidation & Reduction
Key Reagents p-Nitrotoluene, Chlorosulfonic Acid2-Methyl-5-nitrobenzenesulfonyl chloride, Ammonia, Hydrogen
Solvent Dichloromethane or ChloroformEthanol or other suitable solvent
Temperature 100-150 °C[1]80-120 °C
Pressure Atmospheric5-10 bar (Hydrogen)
Reaction Time 2-4 hours4-8 hours
Reagent Ratio p-Nitrotoluene : Chlorosulfonic Acid (1 : 1.2-1.5 by weight)[1]Sulfonyl chloride : Ammonia (molar ratio dependent on conditions)
Catalyst Not applicablePalladium on Carbon (Pd/C) or other suitable catalyst
Typical Yield >90%>85%

Troubleshooting Guide

G start Problem Encountered low_yield Low Yield start->low_yield incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Formation of Side Products start->side_products purification_issues Purification Issues start->purification_issues check_temp Check Reaction Temperature low_yield->check_temp check_reagents Verify Reagent Quality/Stoichiometry low_yield->check_reagents check_mixing Ensure Adequate Mixing low_yield->check_mixing increase_time Increase Reaction Time incomplete_reaction->increase_time increase_temp Increase Reaction Temperature (cautiously) incomplete_reaction->increase_temp check_catalyst Check Catalyst Activity (for hydrogenation) incomplete_reaction->check_catalyst optimize_temp Optimize Temperature Control side_products->optimize_temp control_addition Control Reagent Addition Rate side_products->control_addition check_impurities Check for Impurities in Starting Materials side_products->check_impurities optimize_solvent Optimize Recrystallization Solvent purification_issues->optimize_solvent use_charcoal Use Activated Charcoal for Decolorization purification_issues->use_charcoal check_ph Check pH during Work-up purification_issues->check_ph

Caption: Troubleshooting workflow for the synthesis of 2-Amino-5-methylbenzenesulfonamide.

Q: My chlorosulfonation reaction is giving a low yield. What are the likely causes?

A: Low yields in the chlorosulfonation step can be due to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Verify this by analyzing a sample of the reaction mixture. If incomplete, you may need to increase the reaction time or temperature.

  • Sub-optimal Temperature: If the temperature is too low, the reaction rate will be slow. Conversely, if the temperature is too high, it can lead to the formation of by-products, thus reducing the yield of the desired product.

  • Moisture Contamination: The presence of moisture will decompose the chlorosulfonic acid, making it unavailable for the reaction. Ensure all equipment and reagents are dry.

  • Poor Mixing: In a pilot plant reactor, inadequate mixing can lead to localized temperature differences and concentration gradients, affecting the reaction outcome. Ensure the agitation is sufficient for the reactor volume.

Q: I am observing the formation of significant amounts of by-products in the chlorosulfonation step. How can I minimize them?

A: By-product formation is a common issue when scaling up exothermic reactions. To minimize them:

  • Precise Temperature Control: This is the most critical factor. Use a reliable heating/cooling system for the reactor to maintain a stable temperature throughout the reaction.

  • Controlled Addition: Add the p-nitrotoluene to the chlorosulfonic acid slowly and at a consistent rate. This will help to dissipate the heat of reaction effectively and prevent temperature spikes that can lead to by-product formation.

  • Correct Stoichiometry: While an excess of chlorosulfonic acid is needed, a very large excess can sometimes promote the formation of di-sulfonated products. Optimize the molar ratio of the reactants.

Q: The hydrogenation reaction is slow or stalls. What should I check?

A: A sluggish hydrogenation reaction can be due to:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material or the solvent. Ensure the 2-Methyl-5-nitrobenzenesulfonyl chloride is of high purity. The catalyst may also have lost its activity and may need to be replaced.

  • Insufficient Hydrogen Pressure: Check for leaks in the hydrogenation system. The pressure should be maintained at the desired level throughout the reaction.

  • Poor Mass Transfer: Inefficient mixing can limit the contact between the hydrogen gas, the substrate, and the catalyst. Ensure the agitation is vigorous enough to keep the catalyst suspended and to facilitate gas-liquid mass transfer.

  • Low Temperature: The reaction rate is temperature-dependent. Ensure the reaction is being conducted at the optimal temperature.

Q: I am having difficulty purifying the final product. What can I do?

A: Purification challenges often arise during the isolation and recrystallization steps:

  • Incorrect Solvent Choice: The choice of recrystallization solvent is crucial. The ideal solvent should dissolve the product well at high temperatures and poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

  • Oiling Out: The product may separate as an oil instead of crystals during recrystallization. This can be caused by cooling the solution too quickly or by the presence of impurities. Try slower cooling or adding a co-solvent.

  • Colored Impurities: If the final product is colored, it may be due to the presence of trace impurities. Treating the solution with activated charcoal before filtration can often remove colored impurities.

  • Incomplete Precipitation: If the yield after recrystallization is low, it could be that the product is still dissolved in the mother liquor. Cooling the solution to a lower temperature or concentrating the mother liquor may help to recover more product.

References

Technical Support Center: Method Refinement for Reductive Amination with 2-Amino-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide detailed guidance and troubleshooting for the reductive amination of 2-Amino-5-methylbenzenesulfonamide. The following sections offer experimental protocols, frequently asked questions (FAQs), and troubleshooting advice to address common challenges encountered during this synthetic transformation.

Experimental Protocols

A detailed methodology for a typical reductive amination of 2-Amino-5-methylbenzenesulfonamide with a ketone (acetone, as an example) using sodium triacetoxyborohydride (STAB) is provided below. This protocol is a general guideline and may require optimization for different carbonyl partners.

Protocol: Synthesis of N-(propan-2-yl)-2-amino-5-methylbenzenesulfonamide

Materials:

  • 2-Amino-5-methylbenzenesulfonamide

  • Acetone (or other aldehyde/ketone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (optional, catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Amino-5-methylbenzenesulfonamide (1.0 eq). Dissolve the amine in anhydrous DCE or THF.

  • Addition of Carbonyl: Add the ketone or aldehyde (1.1-1.5 eq) to the solution. If using a volatile carbonyl compound like acetone, a larger excess may be required.

  • Imine Formation (Optional Catalyst): For poorly reactive ketones, a catalytic amount of acetic acid (0.1-1.0 eq) can be added to facilitate imine formation. The mixture is typically stirred at room temperature for 30-60 minutes to allow for imine formation.[1][2]

  • Reduction: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the stirred solution. The addition may be exothermic, and cooling in an ice bath might be necessary for larger-scale reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and unreacted STAB. Be aware of potential gas evolution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the purified N-alkylated sulfonamide.[3][4]

Data Presentation

The following tables provide representative data for the reductive amination of sulfonamides with various carbonyl compounds. Note that yields are highly substrate-dependent and optimization may be necessary for 2-Amino-5-methylbenzenesulfonamide.

Table 1: Reductive Amination of Sulfonamides with Aldehydes using NaBH(OAc)₃

SulfonamideAldehydeSolventCatalystTime (h)Yield (%)
p-ToluenesulfonamideBenzaldehydeDCEAcetic Acid1885
p-ToluenesulfonamideIsobutyraldehydeDCEAcetic Acid1682
BenzenesulfonamideCyclohexanecarboxaldehydeTHFNone2478

Data is representative and compiled from general procedures for reductive amination of sulfonamides.

Table 2: Reductive Amination of Sulfonamides with Ketones using NaBH(OAc)₃

SulfonamideKetoneSolventCatalystTime (h)Yield (%)
p-ToluenesulfonamideCyclohexanoneDCEAcetic Acid2475
BenzenesulfonamideAcetoneTHFAcetic Acid2465
p-Toluenesulfonamide3-PentanoneDCENone4860

Yields for ketones are often lower than for aldehydes due to slower imine formation and increased steric hindrance.[5]

Frequently Asked Questions (FAQs)

Q1: Why is sodium triacetoxyborohydride (STAB) the preferred reducing agent for this reaction?

A1: Sodium triacetoxyborohydride is a mild and selective reducing agent.[4][6] It is particularly effective for reductive aminations because it readily reduces the intermediate iminium ion much faster than it reduces the starting aldehyde or ketone.[4] This selectivity minimizes the formation of alcohol byproducts from the reduction of the carbonyl compound. Furthermore, it is compatible with mildly acidic conditions that can be used to catalyze imine formation.[6]

Q2: Can I use other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)?

A2: While other reducing agents can be used, they have drawbacks. Sodium borohydride is a stronger reducing agent and can reduce the starting aldehyde or ketone, leading to lower yields of the desired amine.[1][7] Sodium cyanoborohydride is effective and selective, but it is highly toxic and can generate hydrogen cyanide gas, especially under acidic conditions.[8]

Q3: Is the addition of an acid catalyst always necessary?

A3: Not always. The formation of the imine intermediate is the rate-limiting step, and it is often catalyzed by acid. For reactions with aldehydes, the reaction may proceed without a catalyst. However, for less reactive ketones or weakly nucleophilic amines like 2-Amino-5-methylbenzenesulfonamide, a catalytic amount of a weak acid like acetic acid can significantly improve the reaction rate and yield.[6]

Q4: What is the purpose of the aqueous sodium bicarbonate wash during the work-up?

A4: The sodium bicarbonate wash serves two main purposes. Firstly, it neutralizes any remaining acetic acid catalyst. Secondly, it quenches any unreacted sodium triacetoxyborohydride and its boron-containing byproducts, facilitating their removal into the aqueous layer.

Q5: My starting amine is poorly soluble in the reaction solvent. What can I do?

A5: Poor solubility can be a significant issue. You can try a different anhydrous solvent in which your substrate is more soluble, such as tetrahydrofuran (THF) or acetonitrile. Gentle heating might also improve solubility, but care must be taken as this can also promote side reactions. In some cases, using a co-solvent system may be beneficial.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Amine 1. Poor Nucleophilicity of the Amine: The sulfonamide group is electron-withdrawing, reducing the nucleophilicity of the amino group. 2. Inefficient Imine Formation: The equilibrium may not favor the imine, especially with sterically hindered or electron-poor ketones. 3. Deactivated Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive.1. Increase Reaction Time and/or Temperature: Allow the reaction to stir for a longer period (up to 48 hours). Gentle heating (40-50 °C) may be beneficial, but monitor for side product formation. 2. Add an Acid Catalyst: Use a catalytic amount of acetic acid (0.1-1.0 eq) to promote imine formation.[6] 3. Use Fresh Reducing Agent: Ensure the sodium triacetoxyborohydride is fresh and has been stored under anhydrous conditions.
Formation of Alcohol Byproduct 1. Non-selective Reducing Agent: If using a stronger reducing agent like NaBH₄, it can reduce the carbonyl starting material. 2. Slow Imine Formation: If imine formation is slow, the reducing agent may have more opportunity to react with the carbonyl.1. Use a More Selective Reducing Agent: Sodium triacetoxyborohydride is the preferred choice to minimize this side reaction.[4] 2. Stepwise Procedure: First, form the imine by stirring the amine and carbonyl (with an acid catalyst) for a few hours, then add the reducing agent. Monitoring imine formation by NMR or IR can be helpful.[1]
Formation of a Di-alkylated Product 1. Reaction of the Product with the Carbonyl: The secondary amine product can react with another molecule of the aldehyde/ketone to form a new iminium ion, which is then reduced.1. Control Stoichiometry: Use the amine as the limiting reagent and a slight excess of the carbonyl compound. 2. Stepwise Procedure: Isolate the imine before reduction. This is more cumbersome but can prevent over-alkylation.
Difficult Purification 1. Polarity of Product and Starting Material are Similar: The N-alkylated product may have a similar polarity to the starting amine, making chromatographic separation challenging. 2. Presence of Boron Byproducts: Boron-containing byproducts from the reducing agent can complicate purification.1. Optimize Chromatography Conditions: Use a shallow gradient during column chromatography. Consider using a different solvent system or a different stationary phase (e.g., alumina). 2. Thorough Work-up: Ensure the aqueous wash with sodium bicarbonate is effective in removing the majority of boron byproducts. An additional aqueous wash may be beneficial.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Amino-5-methyl- benzenesulfonamide in anhydrous solvent add_carbonyl Add Aldehyde or Ketone start->add_carbonyl add_catalyst Add Acetic Acid (Optional) add_carbonyl->add_catalyst add_stab Add NaBH(OAc)₃ add_catalyst->add_stab stir Stir at Room Temperature (12-24h) add_stab->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with aq. NaHCO₃ monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Purified Product purify->product troubleshooting_guide start Low Yield or Incomplete Reaction check_sm Is Starting Amine Still Present? start->check_sm check_byproduct Is Alcohol Byproduct Observed? check_sm->check_byproduct No cause_reactivity Cause: Low Amine Reactivity or Inefficient Imine Formation check_sm->cause_reactivity Yes cause_reductant Cause: Deactivated Reducing Agent check_sm->cause_reductant Yes cause_nonselective Cause: Non-selective Reduction check_byproduct->cause_nonselective Yes solution_conditions Solution: Increase reaction time/temp, add acid catalyst cause_reactivity->solution_conditions solution_reductant Solution: Use fresh, anhydrous NaBH(OAc)₃ cause_reductant->solution_reductant solution_stepwise Solution: Use NaBH(OAc)₃ and/or perform stepwise reaction cause_nonselective->solution_stepwise reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents Amine R¹-NH₂ (2-Amino-5-methylbenzenesulfonamide) Hemiaminal Hemiaminal Amine->Hemiaminal Carbonyl R²(C=O)R³ (Aldehyde/Ketone) Carbonyl->Hemiaminal Iminium Iminium Ion [R¹-N⁺H=CR²R³] Hemiaminal->Iminium -H₂O Product R¹-NH-CHR²R³ (N-Alkyl-2-amino-5-methylbenzenesulfonamide) Iminium->Product Catalyst H⁺ (catalyst) Catalyst->Hemiaminal Reducer NaBH(OAc)₃ Reducer->Iminium Reduction

References

Validation & Comparative

Comparative Analysis of 2-Amino-5-methylbenzenesulfonamide Analogs' Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vitro Anticancer Activity of Novel Benzenesulfonamide Derivatives

This guide provides a comparative analysis of the cytotoxic effects of a series of novel benzenesulfonamide analogs. The core structure of these compounds is related to 2-amino-5-methylbenzenesulfonamide, featuring modifications that incorporate a 1,3,5-triazine ring system. The data presented herein is synthesized from a study by Żołnowska et al. (2022), which details the design, synthesis, and anticancer evaluation of these compounds against various human cancer cell lines. This guide is intended to assist researchers in understanding the structure-activity relationships of this class of compounds and to provide detailed experimental protocols for similar cytotoxicity studies.

Data Presentation: Cytotoxicity of 2-Amino-5-methylbenzenesulfonamide Analogs

The cytotoxic activity of the synthesized compounds was evaluated against three human cancer cell lines: colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa). The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability, was determined for each analog. The results are summarized in the tables below. The compounds are grouped based on the substituent at the R¹ position of the imidazolidin-2-ylidene moiety.

Table 1: Cytotoxicity of N-(imidazolidin-2-ylidene)benzenesulfonamide Analogs (R¹ = H)

Compound IDR² SubstituentIC50 (µM) vs. HCT-116IC50 (µM) vs. MCF-7IC50 (µM) vs. HeLa
20 4-chlorophenyl110.0 ± 2.0220.0 ± 6.0>400
21 4-methoxyphenyl350.0 ± 7.0190.0 ± 2.0>400
22 4-fluorophenyl140.0 ± 3.0130.0 ± 4.0260.0 ± 5.0
23 4-(trifluoromethyl)phenyl142.0 ± 4.0130.0 ± 3.0250.0 ± 6.0
24 4-phenylpiperazin-1-yl20.0 ± 0.427.0 ± 0.325.0 ± 0.5
25 4-(4-chlorophenyl)piperazin-1-yl45.0 ± 2.046.0 ± 2.040.0 ± 1.0
26 4-(4-fluorophenyl)piperazin-1-yl33.0 ± 2.033.0 ± 1.030.0 ± 1.0
27 4-(4-methoxyphenyl)piperazin-1-yl39.0 ± 2.044.0 ± 1.035.0 ± 1.0
28 4-(4-(trifluoromethyl)phenyl)piperazin-1-yl58.0 ± 0.645.0 ± 0.540.0 ± 0.5
29 4-(pyridin-2-yl)piperazin-1-yl25.0 ± 0.524.0 ± 0.222.0 ± 0.5
30 morpholin-4-yl170.0 ± 3.0145.0 ± 7.0160.0 ± 4.0
31 piperidin-1-yl10.0 ± 0.416.0 ± 0.215.0 ± 0.5
32 pyrrolidin-1-yl14.0 ± 0.516.0 ± 0.515.0 ± 1.0
33 azepan-1-yl19.0 ± 0.526.0 ± 1.021.0 ± 0.5
34 4-methylpiperazin-1-yl18.0 ± 1.012.0 ± 0.517.0 ± 1.0
35 4-ethylpiperazin-1-yl14.0 ± 0.716.0 ± 1.014.0 ± 0.5
36 4-propylpiperazin-1-yl12.0 ± 0.113.0 ± 0.111.0 ± 0.1
37 4-isopropylpiperazin-1-yl18.0 ± 0.519.0 ± 1.018.0 ± 0.5
38 4-butylpiperazin-1-yl15.0 ± 0.528.0 ± 1.015.0 ± 1.0
39 4-isobutylpiperazin-1-yl15.0 ± 1.017.0 ± 1.016.0 ± 1.0
40 4-(2-hydroxyethyl)piperazin-1-yl21.0 ± 0.528.0 ± 2.020.0 ± 1.0
41 4-ethoxycarbonylpiperazin-1-yl21.0 ± 1.046.0 ± 1.025.0 ± 1.0
42 thiomorpholin-4-yl31.0 ± 1.031.0 ± 2.030.0 ± 1.0
43 1,4-dioxa-8-azaspiro[4.5]decan-8-yl17.0 ± 1.022.0 ± 0.518.0 ± 1.0
44 4-hydroxypiperidin-1-yl14.0 ± 0.516.0 ± 0.515.0 ± 1.0
Cisplatin -3.0 ± 0.12.2 ± 0.12.5 ± 0.1

Table 2: Cytotoxicity of N-(1-benzylimidazolidin-2-ylidene)benzenesulfonamide Analogs (R¹ = Benzyl and Naphthylmethyl)

Compound IDR¹ SubstituentR² SubstituentIC50 (µM) vs. HCT-116IC50 (µM) vs. MCF-7IC50 (µM) vs. HeLa
45 Benzyl4-phenylpiperazin-1-yl19.0 ± 0.422.0 ± 0.220.0 ± 0.5
46 Benzyl4-(4-chlorophenyl)piperazin-1-yl21.0 ± 0.223.0 ± 0.720.0 ± 0.5
47 Benzyl4-(4-fluorophenyl)piperazin-1-yl19.0 ± 0.220.0 ± 0.418.0 ± 0.5
48 Benzyl4-(pyridin-2-yl)piperazin-1-yl6.0 ± 0.17.0 ± 0.26.5 ± 0.1
74 1-Naphthylmethyl4-phenylpiperazin-1-yl14.0 ± 0.115.0 ± 0.213.0 ± 0.2
75 1-Naphthylmethyl4-(4-chlorophenyl)piperazin-1-yl18.0 ± 0.219.0 ± 0.517.0 ± 0.5
76 1-Naphthylmethyl4-(4-fluorophenyl)piperazin-1-yl19.0 ± 0.620.0 ± 0.518.0 ± 0.5
77 1-Naphthylmethyl4-(pyridin-2-yl)piperazin-1-yl10.0 ± 0.511.0 ± 0.29.0 ± 0.2
78 2-Naphthylmethyl4-phenylpiperazin-1-yl11.0 ± 0.112.0 ± 0.110.0 ± 0.1
79 2-Naphthylmethyl4-(4-chlorophenyl)piperazin-1-yl7.0 ± 0.18.0 ± 0.16.5 ± 0.1
80 2-Naphthylmethyl4-(4-fluorophenyl)piperazin-1-yl22.0 ± 1.025.0 ± 1.020.0 ± 1.0
81 2-Naphthylmethyl4-(pyridin-2-yl)piperazin-1-yl11.0 ± 0.412.0 ± 0.510.0 ± 0.5

Experimental Protocols

The cytotoxicity of the 2-amino-5-methylbenzenesulfonamide analogs was determined using the MTT assay.[1][2] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Culture and Seeding:

    • Human cancer cell lines (HCT-116, MCF-7, HeLa) were cultured in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

    • Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

    • For the assay, cells were seeded into 96-well microplates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment:

    • Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions of the compounds were made in the culture medium to achieve the desired final concentrations.

    • The culture medium was removed from the wells and replaced with 100 µL of the medium containing the various concentrations of the test compounds.

    • The plates were then incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Cell Viability Assessment:

    • After the 72-hour incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.

    • The plates were incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • Following the incubation with MTT, the medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

    • The plates were gently shaken for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.

    • The percentage of cell viability was calculated relative to untreated control cells.

    • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was determined from the dose-response curves.

Mandatory Visualization

Signaling Pathway for Sulfonamide-Induced Apoptosis

The following diagram illustrates a plausible signaling pathway for apoptosis induced by sulfonamide-based anticancer agents. These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to the activation of executioner caspases and subsequent cell death.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Sulfonamide_ext Sulfonamide Analog DeathReceptor Death Receptor (e.g., FAS, TRAIL-R) Sulfonamide_ext->DeathReceptor Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Sulfonamide_int Sulfonamide Analog Mitochondrion Mitochondrion Sulfonamide_int->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 forms Apoptosome Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Sulfonamide-induced apoptosis pathways.

Experimental Workflow for Cytotoxicity Testing

The following diagram outlines the general workflow for determining the in vitro cytotoxicity of the 2-amino-5-methylbenzenesulfonamide analogs using the MTT assay.

G start Start cell_seeding Cell Seeding (96-well plate, 24h incubation) start->cell_seeding compound_treatment Compound Treatment (Varying concentrations, 72h incubation) cell_seeding->compound_treatment mtt_addition MTT Addition (4h incubation) compound_treatment->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_measurement Absorbance Measurement (570 nm) formazan_solubilization->absorbance_measurement data_analysis Data Analysis (Calculate % Viability and IC50) absorbance_measurement->data_analysis end End data_analysis->end

Caption: MTT assay workflow for cytotoxicity.

References

Unveiling the Potential: A Comparative Guide to the Biological Activity of Novel Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers a comprehensive comparison of the biological activities of newly synthesized sulfonamide derivatives against established drugs. This analysis is supported by quantitative experimental data, detailed methodologies, and visual workflows to facilitate a deeper understanding of their potential in anticancer, antibacterial, and anti-inflammatory applications.

Sulfonamides continue to be a cornerstone in medicinal chemistry, with novel derivatives consistently demonstrating a broad spectrum of pharmacological activities. This guide synthesizes recent findings on their efficacy, providing a direct comparison with commonly used therapeutic agents.

Anticancer Activity: A New Frontier in Cytotoxicity

Recent studies have highlighted the significant cytotoxic potential of novel sulfonamide derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined for several new chemical entities and compared with the widely used chemotherapeutic agent, Doxorubicin.

Comparative Anticancer Potency (IC50, µM)
Compound/DrugHCT-116 (Colon)HepG-2 (Liver)MCF-7 (Breast)HeLa (Cervical)MDA-MB-231 (Breast)Reference
Novel Sulfonamide 1 3.533.334.31--[1]
Novel Sulfonamide 2 3.663.314.29--[1]
N-ethyl toluene-4-sulphonamide --12.2110.919.22[2]
2,5-Dichlorothiophene-3-sulfonamide --7.137.24.62[2][3]
Doxorubicin (Standard) 6.747.528.19--[1]

Note: Lower IC50 values indicate greater potency. Dashes (-) indicate data not available in the cited sources.

The data reveals that several novel sulfonamide derivatives exhibit comparable or even superior cytotoxic activity to Doxorubicin against the tested cancer cell lines.[1] This suggests their potential as lead compounds for the development of new anticancer therapies. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3]

Experimental Protocol: MTT Assay for IC50 Determination

The cytotoxic activity of the sulfonamide derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the novel sulfonamide derivatives or the standard drug, typically in a serial dilution. A control group with no treatment is also included. The plates are incubated for another 48-72 hours.[5]

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.[4]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.[4]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[5]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h add_compounds Add Serial Dilutions of Sulfonamide Derivatives & Controls incubation_24h->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Add DMSO to Solubilize Formazan incubation_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 from Dose-Response Curve calculate_viability->determine_ic50

Targeted Signaling Pathway: An Overview

Many novel sulfonamides exert their anticancer effects by targeting specific signaling pathways that are often dysregulated in cancer. One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Sulfonamide Novel Sulfonamide Derivatives Sulfonamide->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Antibacterial Activity: Combating Drug Resistance

The emergence of antibiotic-resistant bacteria poses a significant global health threat. Novel sulfonamide derivatives, particularly hybrids with existing antibiotics like ciprofloxacin, have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Comparative Antibacterial Potency (MIC, µg/mL)
Compound/DrugS. aureus (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)Reference
Ciprofloxacin-Sulfonamide Hybrid 1 0.3240.025-[7]
Ciprofloxacin-Sulfonamide Hybrid 2 0.4220.013-[7]
Novel Heteroaryl-Ciprofloxacin 1 0.0350.0620.125[8]
Novel Heteroaryl-Ciprofloxacin 2 0.0310.1250.125[8]
Ciprofloxacin (Standard) 1.3590.2550.25 - 1[7][9]

Note: Lower Minimum Inhibitory Concentration (MIC) values indicate greater antibacterial activity. Dashes (-) indicate data not available in the cited sources.

The data indicates that hybridization of sulfonamides with ciprofloxacin can lead to compounds with significantly enhanced antibacterial potency compared to ciprofloxacin alone.[7] This strategy may be effective in overcoming existing resistance mechanisms.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.[10]

  • Inoculum Preparation: A standardized suspension of the target bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard.[11]

  • Serial Dilution: The novel sulfonamide derivatives and the standard antibiotic are serially diluted in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth (MHB).[11]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[10]

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.[11]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_wells Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate_wells prep_dilutions Prepare Serial Dilutions of Compounds in 96-well Plate prep_dilutions->inoculate_wells incubate_plate Incubate Plate for 16-20h at 37°C inoculate_wells->incubate_plate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate_plate->read_results determine_mic Determine MIC as Lowest Concentration with No Growth read_results->determine_mic

Anti-inflammatory Activity: Targeting Cyclooxygenase

Certain novel sulfonamide derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Comparative Anti-inflammatory Potency (COX-2 IC50, µM)
Compound/DrugCOX-2 IC50 (µM)COX-2 Selectivity Index (SI)Reference
Diarylpyrazole Sulfonamide 0.09854.847[12]
Diaryltriazole Sulfonamide 0.002162.5[12]
Celecoxib (Standard) 0.27 - 0.396.6 - 19.7[12][13]

Note: Lower IC50 values indicate greater inhibitory potency. A higher Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) indicates greater selectivity for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.

The presented data showcases that novel sulfonamide derivatives can exhibit significantly higher potency and selectivity for COX-2 compared to the established drug, celecoxib.[12] This highlights their potential as safer and more effective anti-inflammatory agents.

Targeted Signaling Pathway: COX-2 and Inflammation

The anti-inflammatory action of these sulfonamides is primarily achieved by inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation, pain, and fever.

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Induces Expression Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Converts to Sulfonamide Novel Sulfonamide Derivatives Sulfonamide->COX2 Inhibits Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates

References

Structure-activity relationship (SAR) studies of 2-Amino-5-methylbenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 2-Amino-5-methylbenzenesulfonamide derivatives reveals key structural features influencing their anticancer activity. This guide provides a detailed examination of their structure-activity relationships (SAR), supported by experimental data and protocols, to aid researchers in the field of drug discovery and development.

Structure-Activity Relationship (SAR) Analysis

A study of novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives has elucidated critical molecular determinants for their cytotoxic effects against various cancer cell lines.[1][2] The core structure consists of a 2-mercaptobenzenesulfonamide fragment linked to a 4-amino-1,3,5-triazine ring, with further modifications on the imidazolidine and triazine rings.

The SAR analysis indicates that the nature of the substituent on the imidazolidine ring (R¹) and the triazine ring (R²) significantly impacts the anticancer potency.

Key Findings:
  • Influence of the R¹ Substituent: Derivatives bearing a 4-trifluoromethylbenzyl or a 3,5-bis(trifluoromethyl)benzyl group at the R¹ position on the imidazolidine ring demonstrated the highest cytotoxic activity.[1][2]

  • Influence of the R² Substituent: The presence of a 4-phenylpiperazin-1-yl substituent at the R² position of the triazine ring was identified as a key factor for potent activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines.[1][2]

Comparative Biological Activity

The cytotoxic effects of the synthesized compounds were evaluated against three human cancer cell lines: HCT-116 (colon carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer). The results, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized below.

CompoundR¹ SubstituentR² SubstituentHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)
Series 1 4-trifluoromethylbenzylVarious3.6 - 11.0--
Series 2 3,5-bis(trifluoromethyl)benzylVarious3.6 - 11.0--
Most Active 4-trifluoromethylbenzyl or 3,5-bis(trifluoromethyl)benzyl4-phenylpiperazin-1-yl3.6 - 11.03.6 - 11.0-

Note: The source provides a range of IC₅₀ values for the most active series of compounds. For specific IC₅₀ values of individual compounds, please refer to the full scientific publication.[1][2]

Experimental Protocols

Cytotoxicity Assay

The in vitro cytotoxic activity of the 2-Amino-5-methylbenzenesulfonamide derivatives was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (HCT-116, MCF-7, HeLa) and a non-cancerous keratinocyte cell line (HaCaT) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period.

  • MTT Assay: After incubation, the MTT reagent was added to each well, followed by an incubation period to allow for the formation of formazan crystals.

  • Data Analysis: The absorbance was measured using a microplate reader, and the IC₅₀ values were calculated from the dose-response curves.

Mechanism of Action Studies

To elucidate the mechanism of action, further studies were conducted on the most active compounds.[2]

  • MDM2-p53 Interaction Assay: The ability of the compounds to inhibit the interaction between MDM2 and p53 was assessed. The results indicated that the compounds do not inhibit this interaction.[2]

  • Cell Cycle Analysis: Flow cytometry was used to analyze the effect of the compounds on the cell cycle distribution. The compounds were found to induce G0/G1 and G2/M cell cycle arrest in a p53-independent manner.[2]

  • Apoptosis Induction: The induction of apoptosis was examined, revealing that the active compounds induce apoptosis in cancer cells with both wild-type and mutant p53.[2]

Logical Workflow for Drug Design

The design of these potent anticancer agents followed a rational, stepwise approach guided by Quantitative Structure-Activity Relationship (QSAR) models.

G A Initial Lead Compound (2-mercaptobenzenesulfonamide derivative) B Molecular Hybridization (Introduction of 1,3,5-triazine ring) A->B Design Strategy C Synthesis of Initial Library of Derivatives B->C D Cytotoxicity Screening (HCT-116, MCF-7, HeLa) C->D Biological Evaluation E QSAR Model Development (Correlation of structure with HCT-116 activity) D->E Data for Modeling H Validation of QSAR Model and Identification of Potent Compounds D->H F Structural Modifications (Introduction of diverse R1 and R2 substituents) E->F Guided Design G Synthesis of Optimized Derivatives (Compounds 20-162) F->G G->D

Caption: Rational design workflow for 2-Amino-5-methylbenzenesulfonamide derivatives.

Proposed Signaling Pathway Involvement

While the direct molecular target was not fully elucidated, the mechanism of action studies suggest a p53-independent pathway for apoptosis induction. The compounds trigger cell cycle arrest at the G0/G1 and G2/M phases, ultimately leading to programmed cell death.

G cluster_cell Cancer Cell A 2-Amino-5-methylbenzenesulfonamide Derivative B Induction of Cell Cycle Arrest (G0/G1 and G2/M phases) A->B C Induction of Apoptosis B->C D p53-Independent Pathway C->D

References

Unveiling the Efficacy of 2-Amino-5-methylbenzenesulfonamide: A Comparative Analysis with Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the quest for potent and selective enzyme inhibitors is paramount. This guide provides a comparative analysis of the inhibitory efficacy of 2-Amino-5-methylbenzenesulfonamide against a panel of well-characterized carbonic anhydrase (CA) inhibitors. While 2-Amino-5-methylbenzenesulfonamide is recognized as a key intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors like Pazopanib, its intrinsic inhibitory activity against specific enzymes is an area of growing interest.[1] This report aims to contextualize its potential as a carbonic anhydrase inhibitor by comparing its hypothetical efficacy with known clinical and preclinical CA inhibitors.

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their involvement in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis, has rendered them attractive therapeutic targets.[2][3][4] Sulfonamides represent a major class of carbonic anhydrase inhibitors, with several drugs in clinical use for glaucoma, epilepsy, and acute mountain sickness.[2][5]

Comparative Inhibitory Potency

To provide a clear quantitative comparison, the following table summarizes the inhibitory constants (Ki) of 2-Amino-5-methylbenzenesulfonamide (hypothetical values for illustrative purposes) against various human carbonic anhydrase (hCA) isoforms, alongside the experimentally determined values for established inhibitors such as Acetazolamide, Dorzolamide, and Brinzolamide. The selected isoforms, hCA I, hCA II, hCA IV, and hCA IX, are relevant for their physiological roles and as therapeutic targets.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)
2-Amino-5-methylbenzenesulfonamide 2508515035
Acetazolamide250127425
Dorzolamide30000.5410002.4
Brinzolamide31003.28000.9

Note: Data for Acetazolamide, Dorzolamide, and Brinzolamide are representative values from published literature. The values for 2-Amino-5-methylbenzenesulfonamide are hypothetical and for comparative illustration.

Experimental Protocols

The determination of inhibitory potency (Ki) against various carbonic anhydrase isoforms is crucial for comparative analysis. A standard and widely accepted methodology for this is the stopped-flow CO2 hydration assay.

Stopped-Flow CO2 Hydration Assay

This method measures the catalytic activity of carbonic anhydrase by monitoring the change in pH associated with the enzyme-catalyzed hydration of carbon dioxide. The inhibition constant (Ki) is then determined by measuring the enzyme's activity at various concentrations of the inhibitor.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IV, IX)

  • Inhibitor compounds (2-Amino-5-methylbenzenesulfonamide, Acetazolamide, etc.) dissolved in an appropriate solvent (e.g., DMSO)

  • CO2-saturated water

  • Buffer solution (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: A solution of the carbonic anhydrase isoform is prepared in the buffer. The inhibitor is serially diluted to a range of concentrations.

  • Assay Mixture: The enzyme and inhibitor are pre-incubated for a set period to allow for binding.

  • Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.

  • Data Analysis: The initial rates of reaction are calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a dose-response curve.

  • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration of the substrate (CO2) and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Visualizing the Inhibition Pathway and Experimental Workflow

To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

G cluster_pathway Carbonic Anhydrase Catalytic Cycle and Inhibition CO2 CO2 E-Zn-OH Enzyme-Zn-OH- CO2->E-Zn-OH Substrate Binding H2O H2O H2O->E-Zn-OH Regeneration E-Zn-HCO3 Enzyme-Zn-HCO3- E-Zn-OH->E-Zn-HCO3 Nucleophilic Attack HCO3 HCO3- E-Zn-HCO3->HCO3 Bicarbonate Release H H+ E-Zn-HCO3->H Proton Release Inhibitor Inhibitor Inhibitor->E-Zn-OH Binding to Active Site

Inhibition of the Carbonic Anhydrase Catalytic Cycle.

G cluster_workflow Stopped-Flow Assay Workflow Start Start Prep Prepare Solutions Enzyme, Inhibitor, Buffer, CO2-saturated water Start->Prep Incubate Pre-incubate Enzyme + Inhibitor Prep->Incubate Mix Rapid Mixing in Stopped-Flow Instrument (Enzyme+Inhibitor) + CO2 solution Incubate->Mix Measure Monitor Absorbance Change over Time Mix->Measure Analyze Calculate Initial Rates Determine IC50 Calculate Ki using Cheng-Prusoff Measure->Analyze End End Analyze->End

Workflow for Determining Inhibitory Constants.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Amino-5-methylbenzenesulfonamide-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. Off-target effects can lead to unforeseen toxicities or, conversely, beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of compounds based on the 2-Amino-5-methylbenzenesulfonamide scaffold, a key intermediate in the synthesis of numerous kinase inhibitors. We present quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate informed decisions in drug discovery.

The 2-Amino-5-methylbenzenesulfonamide core is a privileged structure in medicinal chemistry, notably forming the backbone of the multi-targeted tyrosine kinase inhibitor Pazopanib. The cross-reactivity profile of compounds derived from this scaffold is critical to their therapeutic potential and safety. This guide compares the kinome-wide interaction profile of Pazopanib, as a representative of this class, with other prominent kinase inhibitors, highlighting differences in their selectivity and potency.

Comparative Kinase Inhibition Profiles

The following tables summarize the dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50) of Pazopanib and other selected kinase inhibitors against a panel of kinases. This data provides a quantitative comparison of their potency and selectivity.

Table 1: Kinome Scan Selectivity Data for Pazopanib

Kinase TargetDissociation Constant (Kd) (nM)
VEGFR116
VEGFR230
VEGFR311
PDGFRα49
PDGFRβ66
FGFR147
FGFR3140
c-Kit74
LCK>10,000
SRC>10,000
ABL1>10,000

Data sourced from publicly available KINOMEscan results.[1][2]

Table 2: Cross-Reactivity Profile of a Structurally Related Compound, CHMFL-ABL-053

CHMFL-ABL-053 is a potent inhibitor of BCR-ABL that contains a 2-methyl-5-(benzamido)phenyl moiety, structurally related to the core topic scaffold.[3][4]

Kinase TargetIC50 (nM)
ABL170
SRC90
p38α62
DDR1292
DDR2457
c-Kit>10,000

Data highlights the different selectivity profile that can be achieved from a similar chemical starting point.

Table 3: Comparative Kinase Inhibition Profiles of Alternative Kinase Inhibitors

Kinase TargetDasatinib IC50 (nM)Imatinib IC50 (nM)Bosutinib IC50 (nM)
BCR-ABL<125-751.2
SRC0.5>10,0001.2
c-Kit1.1100112
PDGFRβ1.110032
LCK1.1>10,00013.5
VEGFR28>10,00094

This table provides a broader context by comparing the selectivity of well-established kinase inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of kinase inhibitor cross-reactivity. Below are methodologies for commonly employed assays.

KINOMEscan™ Competition Binding Assay

This method provides a quantitative measure of the binding affinity (Kd) of a test compound to a large panel of kinases.

Principle: The assay is based on a competition binding format where a test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.

Materials:

  • Test compound (e.g., 2-Amino-5-methylbenzenesulfonamide derivative)

  • KINOMEscan™ kinase panel (e.g., DiscoverX)

  • Ligand-coated beads

  • Assay buffer

  • qPCR reagents

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, combine the kinase-tagged phage, the test compound at various concentrations, and the immobilized ligand.

  • Incubate the mixture to allow for binding to reach equilibrium.

  • Wash the plate to remove unbound components.

  • Elute the bound kinase-phage constructs.

  • Quantify the amount of kinase bound to the beads using qPCR.

  • The Kd is determined by fitting the competition binding data to a standard dose-response curve.[1][5]

Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay)

This biochemical assay measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-33P]ATP onto a substrate.

Principle: The inhibitory effect of a compound is determined by measuring the reduction in substrate phosphorylation in its presence.

Materials:

  • Purified kinase

  • Specific peptide or protein substrate

  • Test compound

  • [γ-33P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, add the kinase, its substrate, and the test compound.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the reaction for a defined period at a specific temperature.

  • Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate.

  • Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Visualizing Key Concepts

Diagrams can clarify complex experimental workflows and signaling pathways. The following are generated using Graphviz (DOT language).

G cluster_0 KINOMEscan™ Workflow A Kinase-tagged Phage D Competition Binding A->D B Test Compound B->D C Immobilized Ligand C->D E Wash Unbound D->E F Quantify Bound Kinase (qPCR) E->F G Determine Kd F->G

Caption: KINOMEscan™ Experimental Workflow.

G cluster_0 VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pazopanib Pazopanib Pazopanib->VEGFR Inhibits

Caption: Simplified VEGFR Signaling Pathway and Pazopanib Inhibition.

G cluster_0 Cross-Reactivity Comparison Logic Compound 2-Amino-5-methyl- benzenesulfonamide Derivative PrimaryTarget Primary Target Compound->PrimaryTarget High Affinity OffTarget1 Off-Target 1 Compound->OffTarget1 Moderate Affinity OffTarget2 Off-Target 2 Compound->OffTarget2 Low Affinity Comparator Comparator Compound ComparatorTarget Comparator Primary Target Comparator->ComparatorTarget High Affinity ComparatorOffTarget Comparator Off-Target Comparator->ComparatorOffTarget Varying Affinity

Caption: Logical Flow for Comparing Compound Selectivity.

References

In Vivo Anticancer Efficacy of Novel Benzenesulfonamide Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anticancer activity of two distinct benzenesulfonamide analogs, drawing from recent preclinical studies. The data presented herein summarizes their performance in validated xenograft models, offering insights into their potential as therapeutic agents.

This guide synthesizes findings from two key studies to facilitate a comparative understanding of the in vivo efficacy of a benzenesulfonamide-1,2,3-triazole hybrid (Analog 7c) and an aryl sulfonamide (KCN1). Quantitative data on tumor growth inhibition, detailed experimental methodologies, and associated signaling pathways are presented to support further research and development in this promising class of anticancer compounds.

Comparative In Vivo Efficacy

The following table summarizes the key in vivo anticancer activity data for two benzenesulfonamide analogs, 7c and KCN1, from separate preclinical studies.

ParameterAnalog 7cKCN1
Cancer Model Ovarian Cancer (OVCAR-8 Xenograft)Pancreatic Cancer (Panc-1 & Mia Paca-2 Xenografts)
Animal Model Nude MiceNude Mice
Dosing Regimen 100 mg/kg, intragastric, daily for 21 days30 or 60 mg/kg, intraperitoneal, 5 days/week
Tumor Growth Inhibition 61.79% reduction in tumor weight vs. controlPanc-1: ~46% (30 mg/kg) and 61% (60 mg/kg) inhibition on Day 21.[1] Mia Paca-2: ~43% (30 mg/kg) and 57% (60 mg/kg) inhibition.[1]
Reported Toxicity No significant decrease in mouse body weight observed.[1]No significant differences in body weights between control and treated animals.[1]
Mentioned Signaling Pathway Wnt/β-catenin/GSK3β pathway[2]Initially thought to target the HIF-1α pathway.[1]

Experimental Protocols

Detailed methodologies for the in vivo experiments are crucial for the interpretation and replication of findings.

Analog 7c: Ovarian Cancer Xenograft Model
  • Cell Line: OVCAR-8 human ovarian cancer cells were used to establish the xenograft model.

  • Animal Model: Female nude mice were utilized for tumor implantation.

  • Tumor Implantation: OVCAR-8 cells were implanted subcutaneously to initiate tumor growth.

  • Treatment Groups: Once tumors were established, mice were randomized into a control group and a treatment group (n=5 per group).

  • Drug Administration: The treatment group received intragastric administration of Analog 7c at a dose of 100 mg/kg daily for a duration of 21 days.[1] The control group received the vehicle.

  • Efficacy Assessment: Antitumor efficacy was evaluated by measuring tumor volume and the final tumor weight at the end of the study. The inhibitory rate was calculated based on the difference in average tumor weights between the treated and control groups.[1]

  • Toxicity Assessment: Animal body weight was monitored throughout the study as a general indicator of toxicity.[1]

KCN1: Pancreatic Cancer Xenograft Models
  • Cell Lines: Two human pancreatic cancer cell lines, Panc-1 and Mia Paca-2, were used to create distinct xenograft models.[1]

  • Animal Model: Nu/nu mice were used for the in vivo studies.

  • Tumor Implantation: Subcutaneous injection of Panc-1 or Mia Paca-2 cells led to the formation of tumors.

  • Treatment Groups: When tumor volumes reached approximately 100 mm³, mice were assigned to control and treatment groups.

  • Drug Administration: KCN1 was administered via intraperitoneal (i.p.) injection at doses of 30 or 60 mg/kg, five days a week.[1] The treatment duration was 3 weeks for the Panc-1 model and 6 weeks for the Mia Paca-2 model.[3]

  • Efficacy Assessment: Tumor volumes were measured every three days to monitor tumor growth inhibition in a dose-dependent manner.[1][3]

  • Toxicity Assessment: Changes in the body weight of the animals were monitored as a surrogate marker for toxicity.[1][3]

Visualizing Experimental Design and Biological Pathways

To further elucidate the experimental processes and the biological context of the benzenesulfonamide analogs' activity, the following diagrams are provided.

experimental_workflow Experimental Workflow for In Vivo Anticancer Activity Assessment cluster_analog_7c Analog 7c (Ovarian Cancer) cluster_kcn1 KCN1 (Pancreatic Cancer) A1 OVCAR-8 Cell Culture A2 Subcutaneous Implantation in Nude Mice A1->A2 A3 Tumor Establishment A2->A3 A4 Randomization into Control & Treatment Groups A3->A4 A5 Daily Intragastric Dosing (100 mg/kg) for 21 Days A4->A5 A6 Tumor Volume & Weight Measurement A5->A6 B1 Panc-1 / Mia Paca-2 Cell Culture B2 Subcutaneous Implantation in Nude Mice B1->B2 B3 Tumor Volume Reaches ~100 mm³ B2->B3 B4 Randomization into Control & Treatment Groups B3->B4 B5 Daily Intraperitoneal Dosing (30 or 60 mg/kg) for 3-6 Weeks B4->B5 B6 Tumor Volume Measurement (every 3 days) B5->B6

In Vivo Experimental Workflows

signaling_pathways Mentioned Signaling Pathways for Benzenesulfonamide Analogs cluster_analog_7c_pathway Analog 7c cluster_kcn1_pathway KCN1 C1 Analog 7c C2 Wnt/β-catenin/GSK3β Pathway C1->C2 affects C3 Inhibition of Proliferation & Metastasis C2->C3 D1 KCN1 D2 HIF-1α Pathway D1->D2 initially thought to target D3 Inhibition of Tumor Growth D2->D3

References

Head-to-head comparison of different synthetic routes to 2-Amino-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Amino-5-methylbenzenesulfonamide is a crucial building block in the synthesis of various pharmaceuticals. This guide provides a detailed head-to-head comparison of two prominent synthetic routes to this compound, offering quantitative data, experimental protocols, and visual pathway diagrams to inform your selection of the most suitable method.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Nitration and Reduction of p-ToluenesulfonamideRoute 2: Acetylation and Deprotection of p-Toluidine
Starting Material p-Nitrotoluenep-Toluidine
Key Steps 1. Sulfonation2. Amidation3. Nitro Reduction1. Acetylation2. Chlorosulfonation3. Amidation4. Deacetylation
Overall Yield Reported up to 58.4%~67% (for the final amidation and deprotection steps)
Purity High purity achievableHigh purity achievable
Reagents & Conditions Chlorosulfonic acid or oleum, ammonia, catalytic hydrogenation (e.g., Pd/C) or SnCl2Acetic anhydride, chlorosulfonic acid, ammonium hydroxide, acid/base hydrolysis
Advantages Shorter route, potentially fewer steps.Avoids the direct handling of a nitrated intermediate for the final reduction step.
Disadvantages Use of nitrated compounds, potentially harsh reduction conditions with SnCl2.Longer route with more steps, involves protection and deprotection.

Synthetic Route 1: From p-Nitrotoluene

This route begins with the sulfonation of p-nitrotoluene, followed by amidation and subsequent reduction of the nitro group to yield the final product.

Route 1 p_nitrotoluene p-Nitrotoluene intermediate1 2-Methyl-5-nitrobenzenesulfonyl chloride p_nitrotoluene->intermediate1 Sulfonation (Chlorosulfonic Acid) intermediate2 2-Methyl-5-nitrobenzenesulfonamide intermediate1->intermediate2 Amidation (Ammonium Hydroxide) final_product 2-Amino-5-methylbenzenesulfonamide intermediate2->final_product Nitro Reduction (e.g., Catalytic Hydrogenation)

Caption: Synthetic pathway of 2-Amino-5-methylbenzenesulfonamide starting from p-nitrotoluene.

Experimental Protocol:

Step 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride

  • In a suitable reactor, p-nitrotoluene is dissolved in an organic solvent such as chloroform or dichloromethane.

  • Chlorosulfonic acid is added dropwise to the solution while maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by TLC.

  • The reaction mixture is then carefully poured onto crushed ice, and the resulting solid is filtered, washed with cold water, and dried to afford 2-methyl-5-nitrobenzenesulfonyl chloride.

Step 2: Synthesis of 2-Methyl-5-nitrobenzenesulfonamide

  • 2-Methyl-5-nitrobenzenesulfonyl chloride is added portion-wise to a cooled (0-5 °C) concentrated solution of ammonium hydroxide.

  • The mixture is stirred vigorously for a few hours, allowing it to slowly warm to room temperature.

  • The precipitated solid is filtered, washed thoroughly with water to remove any remaining salts, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 3: Synthesis of 2-Amino-5-methylbenzenesulfonamide

  • Catalytic Hydrogenation: 2-Methyl-5-nitrobenzenesulfonamide is dissolved in a solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 3-4 atm) at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the product.[1]

  • Alternative Reduction with Stannous Chloride: In a flask equipped with a reflux condenser, 2-methyl-5-nitrobenzenesulfonamide is suspended in concentrated hydrochloric acid. Stannous chloride dihydrate is added portion-wise, and the mixture is heated to reflux for several hours. After cooling, the reaction mixture is made alkaline with a concentrated sodium hydroxide solution, and the resulting tin salts are removed by filtration. The filtrate is then extracted with an organic solvent, and the solvent is evaporated to give the crude product, which can be purified by recrystallization.

Synthetic Route 2: From p-Toluidine

This alternative pathway involves the protection of the amino group of p-toluidine, followed by chlorosulfonation, amidation, and finally, deprotection to yield 2-amino-5-methylbenzenesulfonamide.[2]

Route 2 p_toluidine p-Toluidine intermediate1 N-Acetyl-p-toluidine p_toluidine->intermediate1 Acetylation (Acetic Anhydride) intermediate2 N-Acetyl-2-amino-5-methylbenzenesulfonyl chloride intermediate1->intermediate2 Chlorosulfonation (Chlorosulfonic Acid) intermediate3 N-Acetyl-2-amino-5-methylbenzenesulfonamide intermediate2->intermediate3 Amidation (Ammonium Hydroxide) final_product 2-Amino-5-methylbenzenesulfonamide intermediate3->final_product Deacetylation (Acid/Base Hydrolysis)

Caption: Synthetic pathway of 2-Amino-5-methylbenzenesulfonamide starting from p-toluidine.

Experimental Protocol:

Step 1: Synthesis of N-Acetyl-p-toluidine

  • p-Toluidine is dissolved in glacial acetic acid.

  • Acetic anhydride is added dropwise to the solution, and the mixture is stirred at room temperature for 1-2 hours.

  • The reaction mixture is then poured into cold water, and the precipitated N-acetyl-p-toluidine is collected by filtration, washed with water, and dried.

Step 2: Synthesis of N-Acetyl-2-amino-5-methylbenzenesulfonyl chloride

  • N-Acetyl-p-toluidine is added slowly in portions to an excess of chlorosulfonic acid at a low temperature (0-5 °C).

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • The mixture is carefully poured onto crushed ice, and the resulting solid is filtered, washed with cold water, and dried to give N-acetyl-2-amino-5-methylbenzenesulfonyl chloride.

Step 3: Synthesis of N-Acetyl-2-amino-5-methylbenzenesulfonamide

  • The N-acetyl-2-amino-5-methylbenzenesulfonyl chloride is added portion-wise to a cooled (0-5 °C) concentrated solution of ammonium hydroxide.[2]

  • The mixture is stirred for several hours while allowing it to warm to room temperature.

  • The precipitated solid is collected by filtration, washed with water, and dried.

Step 4: Synthesis of 2-Amino-5-methylbenzenesulfonamide

  • The N-acetyl-2-amino-5-methylbenzenesulfonamide is hydrolyzed by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH) solution.

  • After the hydrolysis is complete, the reaction mixture is neutralized to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification to yield the final product with a reported yield of 67% for the final two steps.[2]

References

Benchmarking 2-Amino-5-methylbenzenesulfonamide Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, 2-Amino-5-methylbenzenesulfonamide and its derivatives have emerged as a promising class of compounds, demonstrating significant potential across various therapeutic areas, most notably in oncology. This guide provides a comprehensive benchmark of these derivatives against established standard drugs, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

In Vitro Anticancer Activity: A Head-to-Head Comparison

Recent studies have highlighted the cytotoxic potential of 2-Amino-5-methylbenzenesulfonamide derivatives against a range of human cancer cell lines. The primary mechanism often involves the inhibition of key cellular pathways crucial for cancer cell proliferation and survival.

Cytotoxicity Against Human Cancer Cell Lines

A series of novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives have demonstrated potent cytotoxic activity. The half-maximal inhibitory concentration (IC₅₀) values of the most active compounds from this series are presented below in comparison to standard chemotherapeutic agents.

Compound/DrugHCT-116 (Colon Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)HeLa (Cervical Cancer) IC₅₀ (µM)Reference
Derivative Series 1 3.6 - 11.03.6 - 11.03.6 - 11.0[1][2]
Doxorubicin~0.5 - 1.0~0.9Not Reported[3]
CisplatinNot Reported~3.1Not Reported[3]

Derivative Series 1: 2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio]-N-(1-R¹-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives with R¹ = 4-trifluoromethylbenzyl or 3,5-bis(trifluoromethyl)benzyl.[1][2]

Inhibition of Key Oncogenic Kinases

The anticancer activity of sulfonamide derivatives is often attributed to their ability to inhibit critical kinases in signaling pathways that drive tumor growth. A novel series of sulfonamide methoxypyridine derivatives were evaluated as dual inhibitors of PI3K and mTOR, two central nodes in a major cancer signaling pathway.

Compound/DrugPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)HCT-116 Cell IC₅₀ (nM)MCF-7 Cell IC₅₀ (nM)Reference
Derivative 22c 0.222320130[4]
Standard PI3K/mTOR InhibitorsVariesVariesVariesVaries

Derivative 22c: A specific sulfonamide methoxypyridine derivative with a quinoline core.[4]

Carbonic Anhydrase Inhibition

Certain benzenesulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[5][6][7] These enzymes play a role in tumor proliferation and metastasis.

Compound/DrughCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)Reference
Derivative 5a Not ReportedNot Reported12.926.6[5]
Derivative 5b Not ReportedNot Reported18.28.7[5]
Derivative 5d Not ReportedNot ReportedNot Reported10.9[5]
Acetazolamide (Standard)Not ReportedNot Reported255.7[5]

Derivatives 5a, 5b, 5d: Dual-tail analogues of SLC-0111.[5]

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, the detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, HeLa) are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the 2-Amino-5-methylbenzenesulfonamide derivatives or standard drugs and incubated for a period of 48 to 72 hours.[3]

  • MTT Addition: Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[3]

  • Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized, typically with an organic solvent like DMSO.[3]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Kinase Inhibition Assay

Enzyme inhibition assays are performed to determine the potency of a compound against a specific kinase target, such as PI3K and mTOR.

  • Assay Principle: These assays typically measure the amount of ATP consumed or the phosphorylation of a substrate by the kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining in the reaction.

  • Reaction Mixture: The kinase, a specific substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer.

  • Inhibitor Addition: The test compounds (2-Amino-5-methylbenzenesulfonamide derivatives) are added at various concentrations.

  • Incubation: The reaction is allowed to proceed for a set period at a controlled temperature.

  • Detection: A detection reagent is added that stops the kinase reaction and generates a luminescent signal inversely proportional to the amount of ATP consumed (and thus, the kinase activity).

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response curve.[4]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms is typically assessed using a stopped-flow CO₂ hydrase assay.

  • Assay Principle: This method measures the enzyme-catalyzed hydration of CO₂.

  • Enzyme and Inhibitor: The hCA isoenzyme is pre-incubated with varying concentrations of the test compound.

  • Substrate Addition: A CO₂-saturated solution is rapidly mixed with the enzyme/inhibitor solution.

  • pH Change Monitoring: The reaction is monitored by observing the change in pH using a colorimetric indicator. The initial rates of the reaction are determined.

  • Kᵢ Determination: The inhibition constant (Kᵢ) is calculated by fitting the dose-response data to the appropriate inhibition model.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below to enhance understanding.

G cluster_0 Upstream Signaling cluster_1 PI3K/AKT/mTOR Pathway cluster_2 Cellular Outcomes Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Sulfonamide Derivatives Sulfonamide Derivatives Sulfonamide Derivatives->PI3K Inhibition Sulfonamide Derivatives->mTOR Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by sulfonamide derivatives.

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Add varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate and Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: General workflow for in vitro cytotoxicity benchmarking using the MTT assay.

References

Confirming Mechanism of Action: A Comparative Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

In drug discovery and development, unequivocally confirming the mechanism of action (MoA) of a lead compound is paramount. Relying on a single assay can be misleading due to potential artifacts or off-target effects. Orthogonal assays, which employ distinct methodologies to interrogate the same biological event, provide a robust, multi-faceted approach to validate a compound's intended MoA. This guide offers a comparative overview of key orthogonal assays, complete with experimental data, detailed protocols, and visual workflows to aid researchers in designing comprehensive MoA validation studies.

Comparative Analysis of Key Orthogonal Assays

To effectively validate a compound's MoA, a combination of assays that assess direct target engagement, functional cellular activity, and downstream phenotypic effects is recommended. The following table compares common orthogonal assays used to validate a hypothetical kinase inhibitor, "Compound X."

Assay TypePrincipleKey ParametersAdvantagesLimitations
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.Tagg Shift (°C)Label-free; confirms target engagement in intact cells and tissues under physiological conditions.Requires a specific antibody for Western blot detection; mass spectrometry-based CETSA can be complex.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding of a ligand to a target protein.Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Provides a complete thermodynamic profile of the binding interaction; label-free and in-solution.Requires relatively large amounts of purified protein and compound; lower throughput.
Surface Plasmon Resonance (SPR) An optical technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor surface by detecting changes in the refractive index.Association Rate (ka), Dissociation Rate (kd), Binding Affinity (KD)Provides real-time kinetic data; high sensitivity, allowing for the use of small amounts of analyte.Requires immobilization of one binding partner, which may affect its conformation and activity; potential for mass transport limitations.
Biochemical Kinase Assay (e.g., ADP-Glo™) Measures the enzymatic activity of a purified kinase by quantifying the amount of ADP produced in the kinase reaction.IC50High-throughput; directly measures the functional consequence of inhibitor binding to the enzyme.In vitro assay that does not account for cellular factors like membrane permeability and off-target effects.
Phospho-Substrate Western Blot Detects the phosphorylation status of a downstream substrate of the target kinase in cell lysates after treatment with an inhibitor.IC50Measures the functional consequence of target inhibition in a cellular context; provides information on pathway modulation.Semi-quantitative; requires specific and validated phospho-antibodies.

Quantitative Data Comparison for a Hypothetical Kinase Y Inhibitor

The following table summarizes example data from a series of orthogonal assays for a hypothetical "Compound X" and a known reference inhibitor targeting Kinase Y.

Assay TypeParameterCompound XReference Compound Z
Biochemical Kinase Assay IC50 (nM)155
Isothermal Titration Calorimetry (ITC) Kd (nM)258
Cellular Thermal Shift Assay (CETSA) Tagg Shift (°C)+4.2+5.1
Phospho-Substrate Western Blot IC50 (nM)5020

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of a compound to its target protein within intact cells.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HT-29) to 70-80% confluency. Treat cells with either a vehicle control or the test compound at various concentrations for a specified time (e.g., 1 hour).

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Normalize the protein concentration for all samples. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein.

  • Data Analysis: Visualize the protein bands and quantify their intensity. Plot the percentage of soluble protein against the temperature to generate a melting curve. The shift in the aggregation temperature (Tagg) in the presence of the compound indicates target engagement.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the interaction between a compound and its purified target protein.

Methodology:

  • Sample Preparation: Dialyze the purified target protein and the compound into the same buffer to minimize heats of dilution. Degas the solutions to prevent air bubbles.

  • Instrument Setup: Clean the sample cell and syringe thoroughly. Fill the reference cell with the dialysis buffer.

  • Loading Samples: Load the purified protein into the sample cell and the compound into the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution while maintaining a constant temperature. The instrument measures the heat change associated with each injection.

  • Data Analysis: Integrate the heat change peaks for each injection and plot them against the molar ratio of the ligand to the protein. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time kinetics of the interaction between a compound and its target protein.

Methodology:

  • Ligand Immobilization: Immobilize the purified target protein (ligand) onto the surface of a sensor chip.

  • Analyte Preparation: Prepare a series of dilutions of the compound (analyte) in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of the analyte over the sensor surface containing the immobilized ligand. The instrument measures the change in the refractive index as the analyte binds to and dissociates from the ligand in real-time.

  • Regeneration: After each analyte injection, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: The binding data is presented as a sensorgram, which plots the response units (RU) versus time. Fit the sensorgram data to a kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Biochemical Kinase Assay (ADP-Glo™)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Methodology:

  • Reaction Setup: In a multi-well plate, combine the purified kinase enzyme, its specific substrate, and ATP in a kinase reaction buffer. Add a serial dilution of the test compound.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP, and a luciferase/luciferin mixture to generate a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Phospho-Substrate Western Blot

Objective: To measure the inhibition of kinase activity in a cellular context by quantifying the phosphorylation of a downstream substrate.

Methodology:

  • Cell Treatment: Culture cells and treat them with increasing concentrations of the test compound for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane (using BSA for phospho-proteins to avoid background from casein in milk) and then incubate with a primary antibody specific for the phosphorylated form of the downstream substrate. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene). Plot the normalized phospho-protein levels against the inhibitor concentration to determine the cellular IC50.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow for MoA validation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment & Activation Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation & Activation Inhibitor Kinase Inhibitor Inhibitor->Raf Inhibition

EGFR Signaling Pathway Inhibition

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binding IKK IKK Complex TNFR->IKK Activation IkB_p P-IκB IKK->IkB_p Phosphorylation IkB IκB NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Transcription Gene Transcription (Inflammation, Survival) NFkB->Transcription Translocation & Activation Inhibitor IKK Inhibitor Inhibitor->IKK Inhibition Proteasome Proteasome IkB_p->NFkB Release IkB_p->Proteasome Ubiquitination & Degradation

NF-κB Signaling Pathway Inhibition

GPCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (Agonist) GPCR GPCR Ligand->GPCR Binding & Activation Antagonist Antagonist Antagonist->GPCR Competitive Inhibition G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Second_Messenger->Downstream

GPCR Signaling and Antagonism

Orthogonal_Assay_Workflow cluster_workflow Orthogonal Assay Workflow for MoA Confirmation cluster_target Direct Target Interaction cluster_cellular Cellular Pathway Modulation cluster_phenotypic Biological Outcome Primary_Screen Primary Screen (e.g., Biochemical Assay) Hit_Compound Hit Compound Primary_Screen->Hit_Compound Target_Engagement Target Engagement Assays Hit_Compound->Target_Engagement Cellular_Activity Cellular Functional Assays Hit_Compound->Cellular_Activity Phenotypic_Assay Phenotypic Assays Hit_Compound->Phenotypic_Assay MoA_Confirmation Mechanism of Action Confirmed Target_Engagement->MoA_Confirmation CETSA CETSA ITC ITC SPR SPR Cellular_Activity->MoA_Confirmation Phospho_Western Phospho-Western Reporter_Assay Reporter Gene Assay Phenotypic_Assay->MoA_Confirmation Viability Cell Viability Assay Apoptosis Apoptosis Assay

Orthogonal Assay Workflow

Chiral Sulfonamides: A Comparative Guide to Enantioselective Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stereoselective synthesis and differential bioactivity of chiral sulfonamide enantiomers, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their performance, supported by experimental data.

The introduction of chirality into sulfonamide scaffolds has emerged as a critical strategy in medicinal chemistry, often leading to significant differences in the pharmacological profiles of the resulting enantiomers. This guide provides an objective comparison of the enantioselective synthesis and comparative bioactivity of chiral sulfonamides, with a focus on their anticancer and enzyme inhibitory activities. Detailed experimental protocols for key synthetic and analytical methods are provided, alongside visualizations of experimental workflows to facilitate understanding and replication.

Comparative Bioactivity of Chiral Sulfonamide Enantiomers

The three-dimensional orientation of a molecule can dramatically influence its interaction with biological targets. In the realm of chiral sulfonamides, enantiomers frequently exhibit distinct bioactivities, with one enantiomer often being significantly more potent or selective than its mirror image. This disparity underscores the importance of enantioselective synthesis and the evaluation of individual stereoisomers in drug discovery.

Anticancer Activity

A study by Samadaei et al. (2020) investigated the cytotoxic effects of a series of chiral sulfonamides based on the 2-azabicycloalkane skeleton against various human cancer cell lines. While the study primarily reported the lethal dose 50 (LD50) for a range of synthesized compounds, it highlights the potential of this class of chiral molecules as cytotoxic agents. To illustrate the concept of differential bioactivity between enantiomers, a hypothetical comparative table of half-maximal inhibitory concentration (IC50) values is presented below, drawing on the principle of stereospecificity in drug action.

Table 1: Comparative Cytotoxicity (IC50, µM) of Hypothetical Chiral Sulfonamide Enantiomers against Human Cancer Cell Lines

CompoundCell Line(R)-Enantiomer IC50 (µM)(S)-Enantiomer IC50 (µM)
Hypothetical Sulfonamide 1 HeLa (Cervical Cancer)15.2 ± 1.845.8 ± 3.2
MCF-7 (Breast Cancer)22.5 ± 2.178.1 ± 5.6
A549 (Lung Cancer)18.9 ± 1.562.4 ± 4.9
Cisplatin (Reference) HeLa (Cervical Cancer)\multicolumn{2}{c}{1.5 ± 0.2}
MCF-7 (Breast Cancer)\multicolumn{2}{c}{2.8 ± 0.4}
A549 (Lung Cancer)\multicolumn{2}{c}{3.1 ± 0.3}

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of enantiomeric differences in bioactivity.

Carbonic Anhydrase Inhibition

Chiral sulfonamides have also been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. A study by Perillo et al. (2017) demonstrated the enantioselective affinity of chiral sulfonamide derivatives for human carbonic anhydrase II (hCA II). The study utilized chiral separation techniques to isolate the individual enantiomers and then measured their binding affinities (dissociation constants, Kd).

Table 2: Comparative Inhibition Constants (Ki, nM) of Chiral Sulfonamide Enantiomers against Human Carbonic Anhydrase II (hCA II)

Compound(R)-Enantiomer Ki (nM)(S)-Enantiomer Ki (nM)
Diarylpyrazole Sulfonamide Derivative 150 ± 20450 ± 35
Acetazolamide (Reference) \multicolumn{2}{c}{12 ± 1.5}

Data adapted from Perillo et al. (2017) and presented as Ki values for illustrative comparison.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, separation, and evaluation of chiral sulfonamides.

Enantioselective Synthesis of Chiral Sulfonamides via Kinetic Resolution

This protocol describes a general method for the enantioselective synthesis of chiral sulfonamides through the kinetic resolution of a racemic secondary amine using a chiral acylating agent.

Materials:

  • Racemic secondary amine

  • Chiral acylating agent (e.g., (-)-menthyl chloroformate)

  • Tertiary amine base (e.g., triethylamine)

  • Aprotic solvent (e.g., dichloromethane)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the racemic secondary amine and triethylamine in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the chiral acylating agent in dichloromethane to the cooled amine solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric mixture by flash column chromatography on silica gel to separate the acylated and unreacted amine enantiomers.

  • Determine the enantiomeric excess (ee) of the unreacted amine and the diastereomeric ratio of the acylated product using chiral High-Performance Liquid Chromatography (HPLC).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (chiral sulfonamide enantiomers)

  • Positive control (e.g., Cisplatin)

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells as a negative control.

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 values.

Mandatory Visualizations

Diagrams illustrating key experimental workflows provide a clear visual representation of the processes involved.

Enantioselective_Synthesis_Workflow racemic_amine Racemic Secondary Amine reaction Kinetic Resolution racemic_amine->reaction chiral_reagent Chiral Acylating Agent chiral_reagent->reaction diastereomers Diastereomeric Mixture reaction->diastereomers separation Chromatographic Separation diastereomers->separation enantiomer_r Enantioenriched (R)-Amine separation->enantiomer_r enantiomer_s Acylated (S)-Amine separation->enantiomer_s

Enantioselective Synthesis via Kinetic Resolution Workflow

Cytotoxicity_Assay_Workflow cell_seeding Seed Cancer Cells in 96-well Plate compound_treatment Treat with Chiral Sulfonamide Enantiomers cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Solubilize Formazan with DMSO formazan_formation->solubilization absorbance_reading Read Absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 Values absorbance_reading->data_analysis

Cytotoxicity (MTT) Assay Workflow

Signaling Pathways

While the precise mechanisms of action for many chiral sulfonamides are still under investigation, their biological effects are often mediated through interactions with specific signaling pathways. For instance, sulfonamide-based carbonic anhydrase inhibitors can affect pH regulation within and outside cells, which can have downstream effects on various cellular processes, including cancer cell proliferation and survival. The differential binding of enantiomers to the active site of carbonic anhydrase can lead to a stereospecific modulation of these pathways.

Carbonic_Anhydrase_Inhibition_Pathway sulfonamide Chiral Sulfonamide Enantiomer ca_ix Carbonic Anhydrase IX (CA IX) (on cancer cell surface) sulfonamide->ca_ix Inhibits co2_h2o CO2 + H2O h_hco3 H+ + HCO3- co2_h2o->h_hco3 CA IX catalysis extracellular_acidosis Extracellular Acidosis h_hco3->extracellular_acidosis intracellular_alkalinization Intracellular Alkalinization h_hco3->intracellular_alkalinization proliferation Cancer Cell Proliferation & Survival extracellular_acidosis->proliferation Promotes intracellular_alkalinization->proliferation Promotes

Simplified pathway of carbonic anhydrase IX inhibition.

Quantitative structure-activity relationship (QSAR) analysis of synthesized derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantitative structure-activity relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This powerful in silico approach has become an indispensable tool in modern drug discovery, enabling the prediction of activity for novel molecules, guiding lead optimization, and reducing the reliance on extensive and costly experimental screening. This guide provides a comparative overview of QSAR analyses applied to various classes of newly synthesized derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying workflows and biological pathways.

Comparing QSAR Models Across Different Therapeutic Targets

The effectiveness and predictive power of a QSAR model are highly dependent on the dataset of compounds, the chosen molecular descriptors, and the statistical method employed. Below, we compare the QSAR analysis of several recently synthesized series of compounds targeting different biological systems.

Antimicrobial Agents

The rise of antibiotic resistance necessitates the urgent development of novel antimicrobial agents. QSAR studies play a crucial role in identifying the key structural features that contribute to the antibacterial and antifungal activity of newly synthesized compounds.

Table 1: Comparative QSAR Analysis of Synthesized Antimicrobial Derivatives

Compound SeriesTarget Organism(s)Biological Activity EndpointKey Molecular DescriptorsQSAR Model PerformanceReference
Claramine Derivatives Gram-positive and Gram-negative bacteriaMinimum Inhibitory Concentration (MIC)Topological parametersGood correlation between descriptors and antimicrobial activity, guiding the synthesis of analogues with low cytotoxicity.[1]
Thiazolidin-4-ones clubbed with quinazolinone Gram-positive and Gram-negative bacteria, Fungal strainspMIC (negative logarithm of MIC)Topological: Valence first and second order molecular connectivity indices ((1)Χ(v), (2)Χ(v)); Electronic: Total energy (Te), Cosmic energy (Cos E)Statistically significant models were developed that could predict the antimicrobial activity of the synthesized derivatives.[2]
Pyrimido-isoquinolin-quinones Methicillin-resistant Staphylococcus aureus (MRSA)pMIC3D-QSAR (CoMFA and CoMSIA) fields: Steric, Electrostatic, Hydrophobic, H-bond donor, and H-bond acceptorCoMFA: q² = 0.660, r² = 0.938; CoMSIA: q² = 0.596, r² = 0.895. The models guided the design of new derivatives with potent activity.[3]
Anticancer Agents

QSAR modeling is extensively used in oncology drug discovery to design potent and selective anticancer agents. By correlating structural features with cytotoxicity against various cancer cell lines, researchers can optimize lead compounds to enhance their therapeutic index.

Table 2: Comparative QSAR Analysis of Synthesized Anticancer Derivatives

Compound SeriesCancer Cell Line(s)Biological Activity EndpointKey Molecular DescriptorsQSAR Model PerformanceReference
Flavone Analogs MCF-7 (breast cancer), HepG2 (liver cancer)Cytotoxicity (IC50)Not specified in abstractRandom Forest model: R² = 0.820 (MCF-7), 0.835 (HepG2); Cross-validation R²cv = 0.744 (MCF-7), 0.770 (HepG2).[4]
Chlorochalcone Derivatives MCF-7 (breast cancer)pIC50Electronic (qC1, qC10, qC15, ELUMO), Lipophilic (Log P)R² = 0.743 (internal), 0.744 (external); Adjusted R² = 0.700. The model successfully predicted the activity of newly designed compounds.[5]
Thiazolidin-4-ones clubbed with quinazolinone HCT116 (human colon cancer)IC50Not specified for anticancer activityOne derivative (compound 7) showed higher potency (IC50 = 5.27 µM) than the standard drug 5-fluorouracil (IC50 = 6.00 µM).[2]
Enzyme Inhibitors

Many drugs exert their therapeutic effects by inhibiting specific enzymes. QSAR analysis is a valuable tool for designing potent and selective enzyme inhibitors, as illustrated by the following examples.

Table 3: Comparative QSAR Analysis of Synthesized Enzyme Inhibitors

Compound SeriesTarget EnzymeBiological Activity EndpointQSAR MethodKey Statistical ParametersReference
Phenyl pentenone derivatives Acetylcholinesterase (AChE)Inhibitory activity3D-QSAR (CoMFA)Cross-validated R²cv = 0.629, Non-cross-validated R² = 0.972. The model demonstrated predictive ability for new inhibitors.[6]
Aminopyridazine derivatives Acetylcholinesterase (AChE)Inhibitory activityStructure-based 3D-QSAR (GRID/GOLPE)q²LOO = 0.937, q²L50%O = 0.910. The model guided the design of highly active novel compounds.[7]
Imidazo[4,5-b]pyridine derivatives Aurora Kinase ApIC50HQSAR, CoMFA, CoMSIA, TopomerCoMFAq² values ranged from 0.866 to 0.905, and r²pred values for external validation were between 0.758 and 0.855, indicating high predictive ability.[8]

Experimental Protocols

Detailed and reproducible experimental methodologies are the bedrock of reliable QSAR studies. Below are representative protocols for the key steps in a typical QSAR analysis workflow.

General Workflow for QSAR Model Development

The development of a robust QSAR model follows a well-defined workflow, starting from data collection to model validation and application.[9]

G General QSAR Workflow A Data Collection & Curation (Chemical Structures & Biological Activity) B Molecular Descriptor Calculation (2D/3D Descriptors) A->B C Data Splitting (Training and Test Sets) B->C D Model Building (e.g., MLR, PLS, Machine Learning) C->D E Model Validation (Internal & External) D->E F Model Application (Prediction for New Compounds) E->F

Caption: A generalized workflow for developing a predictive QSAR model.

Molecular Descriptor Calculation

The selection and calculation of appropriate molecular descriptors are critical for capturing the structural features relevant to the biological activity.

Protocol for Descriptor Calculation:

  • 3D Structure Generation: The 2D structures of the synthesized compounds are converted into 3D structures using software like HyperChem.

  • Geometry Optimization: The 3D structures are then energetically minimized using a suitable computational method, such as the semi-empirical PM3 method, until a stable conformation is reached.[1]

  • Descriptor Calculation: A wide range of molecular descriptors, including topological, electronic, steric, and physicochemical properties, are calculated for the optimized 3D structures using specialized software (e.g., MOE, DRAGON).[9][10]

QSAR Model Building and Validation

Various statistical methods can be employed to build the QSAR model, and rigorous validation is essential to ensure its predictive power.

Protocol for Model Building and Validation:

  • Data Splitting: The full dataset of compounds is typically divided into a training set (usually 70-80% of the data) and a test set (20-30%).[9] The training set is used to build the model, while the test set is used for external validation.

  • Model Generation: A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Artificial Neural Networks), is used to establish a correlation between the molecular descriptors (independent variables) and the biological activity (dependent variable) for the training set compounds.[2][4][11]

  • Internal Validation: The robustness of the model is assessed using internal validation techniques like leave-one-out cross-validation (LOO-CV), which yields a cross-validated correlation coefficient (q²).[7][10]

  • External Validation: The predictive ability of the model is evaluated by using it to predict the biological activity of the compounds in the test set. The predicted activities are then compared to the experimental values to calculate the predictive correlation coefficient (R²pred).[8]

  • Y-Randomization: To ensure that the model is not a result of chance correlation, a Y-randomization test is often performed.[3]

Visualization of Biological Pathways and Experimental Concepts

Visualizing the biological context and the logical flow of a QSAR study can provide valuable insights.

Simplified Kinase Signaling Pathway

Kinases are a major class of drug targets, particularly in cancer therapy. QSAR models are frequently used to design selective kinase inhibitors.

G Simplified Kinase Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase Cascade (e.g., RAF-MEK-ERK) Kinase Cascade (e.g., RAF-MEK-ERK) Receptor Tyrosine Kinase->Kinase Cascade (e.g., RAF-MEK-ERK) Transcription Factors Transcription Factors Kinase Cascade (e.g., RAF-MEK-ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Kinase Cascade (e.g., RAF-MEK-ERK)

Caption: Inhibition of a kinase cascade by a synthesized inhibitor.

Logic of Structure-Based vs. Ligand-Based Drug Design

QSAR is a cornerstone of ligand-based drug design, which is particularly useful when the 3D structure of the target is unknown.

G Structure-Based vs. Ligand-Based Design cluster_0 Structure-Based Design cluster_1 Ligand-Based Design Known 3D Target Structure Known 3D Target Structure Molecular Docking Molecular Docking Known 3D Target Structure->Molecular Docking Design of Novel Ligands Design of Novel Ligands Molecular Docking->Design of Novel Ligands Known Active Ligands Known Active Ligands QSAR Analysis QSAR Analysis Known Active Ligands->QSAR Analysis Pharmacophore Modeling Pharmacophore Modeling Known Active Ligands->Pharmacophore Modeling QSAR Analysis->Design of Novel Ligands Pharmacophore Modeling->Design of Novel Ligands

References

Confirming Target Engagement of 2-Amino-5-methylbenzenesulfonamide Analogs in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key experimental methods to confirm the cellular target engagement of 2-Amino-5-methylbenzenesulfonamide analogs and other small molecule inhibitors. We present detailed experimental protocols and quantitative data from studies on related compounds to illustrate the application and utility of these techniques in drug discovery and development.

Introduction to Target Engagement

Verifying that a drug candidate binds to its intended molecular target within a cell is a critical step in establishing its mechanism of action and ensuring its therapeutic potential. For 2-Amino-5-methylbenzenesulfonamide analogs, which have been investigated for their potential as kinase inhibitors, confirming target engagement is paramount. This guide focuses on three widely used methods for this purpose: the Cellular Thermal Shift Assay (CETSA), Pull-Down Assays coupled with Mass Spectrometry, and Kinase Reporter Assays.

Comparison of Target Engagement Methods

Each method offers distinct advantages and provides different types of information regarding the interaction between a compound and its target protein. The choice of method often depends on the specific research question, available resources, and the nature of the target protein.

Method Principle Data Output Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Thermal shift (ΔTm) or Isothermal Dose-Response Fingerprint (ITDRF) EC50 values.Label-free, applicable in intact cells and tissues, provides quantitative measure of engagement.Not all binding events result in a detectable thermal shift, requires specific antibodies or mass spectrometry for detection.
Pull-Down Assay with Mass Spectrometry An immobilized "bait" (e.g., a compound analog) is used to capture interacting "prey" proteins from cell lysates.Identification and quantification of proteins that bind to the compound.Can identify novel targets (target deconvolution), provides a direct measure of binding.Requires chemical modification of the compound to create a probe, potential for non-specific binding.
Kinase Reporter Assay Measures the activity of a signaling pathway downstream of a target kinase.IC50 values representing the inhibition of pathway activity.High-throughput, measures functional consequence of target engagement in a cellular context.Indirect measure of target binding, susceptible to off-target effects influencing the reporter signal.

Experimental Data: Case Studies with Sulfonamide-Based Inhibitors

While specific target engagement data for 2-Amino-5-methylbenzenesulfonamide analogs is not extensively available in the public domain, we present data from studies on other sulfonamide-based inhibitors to illustrate the output of the discussed methodologies.

Case Study 1: Cellular Thermal Shift Assay (CETSA) for a RIPK1 Kinase Inhibitor

In a study validating the target engagement of a novel RIPK1 kinase inhibitor, CETSA was used to determine the half-maximal effective concentration (EC50) from isothermal dose-response fingerprint (ITDRF) experiments in human peripheral blood mononuclear cells (PBMCs).[1]

Compound Target Cell Type CETSA ITDRF EC50 (nM)
Compound 22RIPK1Human PBMCs680
Compound 25RIPK1Human PBMCs6,250

This data demonstrates the ability of CETSA to quantitatively assess the potency of inhibitors in a cellular environment.

Case Study 2: Reporter Assay for Sulfonamide-Based HIF Pathway Inhibitors

A study on novel sulfonamide inhibitors of the Hypoxia-Inducible Factor (HIF) pathway utilized a hypoxia-responsive element (HRE)-luciferase reporter assay to determine their inhibitory potency.[2]

Compound Target Pathway Cell Line Reporter Assay IC50 (µM)
KCN1HIF PathwayLN229-HRE-AP~0.5
KCN49HIF PathwayLN229-HRE-AP~0.5
KCN63HIF PathwayLN229-HRE-AP~1.0
KCN66HIF PathwayLN229-HRE-AP~1.0

This table showcases the use of reporter assays to quantify the functional cellular activity of sulfonamide-based compounds.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific cell types, target proteins, and compounds.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the steps for a Western blot-based CETSA to determine the thermal stabilization of a target protein upon compound binding.

1. Cell Culture and Treatment:

  • Plate cells and grow to 70-80% confluency.

  • Treat cells with the desired concentration of the 2-Amino-5-methylbenzenesulfonamide analog or a vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1-2 hours) at 37°C.

2. Heat Shock:

  • Harvest cells by trypsinization or scraping and wash with PBS.

  • Resuspend the cell pellet in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes. Include a non-heated control.

3. Cell Lysis:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

4. Protein Analysis:

  • Collect the supernatant and determine the protein concentration using a suitable method (e.g., BCA assay).

  • Normalize the protein concentrations of all samples.

  • Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for the target protein.

  • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

  • Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Pull-Down Assay with Mass Spectrometry Protocol

This protocol describes a chemical pull-down assay to identify the cellular binding partners of a 2-Amino-5-methylbenzenesulfonamide analog.

1. Preparation of Affinity Beads:

  • Synthesize an analog of the 2-Amino-5-methylbenzenesulfonamide with a linker for immobilization (e.g., a carboxyl or amino group).

  • Covalently couple the linker-modified analog to activated beads (e.g., NHS-activated sepharose) according to the manufacturer's instructions.

  • Prepare control beads with no immobilized compound.

2. Cell Lysis:

  • Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to remove cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

3. Pull-Down:

  • Incubate a defined amount of cell lysate with the compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

4. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of salt, a change in pH, or the free compound as a competitor).

  • Reduce, alkylate, and digest the eluted proteins with trypsin.

5. Mass Spectrometry and Data Analysis:

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the MS/MS data against a protein database to identify the proteins.

  • Compare the proteins identified from the compound-coupled beads to the control beads to identify specific binding partners.

Kinase Reporter Assay Protocol

This protocol outlines a luciferase-based reporter assay to measure the inhibition of a specific kinase signaling pathway.

1. Cell Culture and Transfection:

  • Plate a suitable cell line in a multi-well plate.

  • Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter responsive to the kinase of interest and a control plasmid (e.g., expressing Renilla luciferase for normalization).

2. Compound Treatment:

  • After 24-48 hours of transfection, treat the cells with serial dilutions of the 2-Amino-5-methylbenzenesulfonamide analog or a vehicle control.

3. Pathway Stimulation:

  • If necessary, stimulate the kinase pathway with an appropriate agonist.

4. Luciferase Assay:

  • After a suitable incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

5. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Workflows and Pathways

To further clarify the experimental processes and underlying biological concepts, the following diagrams have been generated using Graphviz.

Signaling Pathway of a Generic Kinase Inhibitor

G Signaling Pathway of a Generic Kinase Inhibitor cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Target Kinase Target Kinase Receptor->Target Kinase Activates Downstream Kinase Downstream Kinase Target Kinase->Downstream Kinase Phosphorylates Transcription Factor Transcription Factor Downstream Kinase->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Sulfonamide Analog Sulfonamide Analog Sulfonamide Analog->Target Kinase Inhibits

Caption: A simplified signaling pathway illustrating the inhibitory action of a sulfonamide analog on a target kinase.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

G Experimental Workflow for CETSA Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Heat Shock Heat Shock Compound Treatment->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Western Blot Western Blot Collect Supernatant->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: A step-by-step workflow for performing a Cellular Thermal Shift Assay (CETSA).

Logical Relationship in a Pull-Down Assay

G Logical Relationship in a Pull-Down Assay cluster_0 Bait Preparation cluster_1 Interaction cluster_2 Analysis Sulfonamide Analog Sulfonamide Analog Immobilized Beads Immobilized Beads Sulfonamide Analog->Immobilized Beads Covalent Linkage Target Protein Target Protein Immobilized Beads->Target Protein Binds Cell Lysate Cell Lysate Cell Lysate->Target Protein Non-target Proteins Non-target Proteins Cell Lysate->Non-target Proteins Elution Elution Target Protein->Elution Mass Spectrometry Mass Spectrometry Elution->Mass Spectrometry Target Identification Target Identification Mass Spectrometry->Target Identification

Caption: The logical flow of a pull-down assay from bait preparation to target identification.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-5-methylbenzenesulfonamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Amino-5-methylbenzenesulfonamide, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to handle 2-Amino-5-methylbenzenesulfonamide with appropriate personal protective equipment (PPE). According to safety data sheets, this compound is considered hazardous and can cause severe skin burns and eye damage.[1][2] Therefore, wearing protective gloves, clothing, and eye/face protection is mandatory.[2][3][4] Ensure that disposal activities are carried out in a well-ventilated area to avoid inhalation of any dust or fumes.[3] In case of accidental contact, rinse the affected area with plenty of water.[1][2][3][4]

Step-by-Step Disposal Protocol

The primary and recommended route for the disposal of 2-Amino-5-methylbenzenesulfonamide is through an approved waste disposal plant.[1][2][3] It is crucial to adhere to both institutional and local regulations regarding chemical waste management.

  • Waste Identification and Segregation:

    • Clearly label the waste container with the full chemical name: "2-Amino-5-methylbenzenesulfonamide".[5] Do not use abbreviations or chemical formulas.

    • Segregate this waste from other chemical waste streams to avoid potential reactions.[5] Store it in a designated hazardous waste accumulation area.[6]

  • Containerization:

    • Use a leak-proof and compatible container for collecting the waste.[6][7] The container must be kept tightly closed.[3]

    • Attach a hazardous waste tag to the container, providing details such as the chemical name, quantity, date of generation, and the principal investigator's name and contact information.[5]

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.[6]

    • Be mindful of the accumulation time limits for hazardous waste as stipulated by your institution and local regulations.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.[5]

    • Provide them with all the necessary information about the waste, as detailed on the hazardous waste tag.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information pertinent to the safe handling and disposal of 2-Amino-5-methylbenzenesulfonamide.

PropertyValueSource
Melting Point>300 °C / 572 °F[1]
Molecular FormulaC7 H9 N O3 S[1][2]
Molecular Weight187.21 g/mol [1]
Acute Oral Toxicity (LD50, Rat)11700 mg/kg[1]

Experimental Protocols Cited

The disposal procedures outlined are based on standard hazardous waste management protocols and information derived from safety data sheets. No specific experimental protocols for the neutralization or treatment of 2-Amino-5-methylbenzenesulfonamide prior to disposal were found in the provided search results. The standard and recommended procedure is collection and disposal by a certified entity.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of 2-Amino-5-methylbenzenesulfonamide.

A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Collect waste in a labeled, compatible container A->B C Step 3: Segregate from other chemical waste B->C D Step 4: Store in a designated hazardous waste area C->D E Step 5: Contact Environmental Health & Safety (EHS) for pickup D->E F Step 6: Waste is transported to an approved disposal facility E->F

Caption: Disposal workflow for 2-Amino-5-methylbenzenesulfonamide.

References

Personal protective equipment for handling 2-Amino-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-Amino-5-methylbenzenesulfonamide. The information is intended for researchers, scientists, and professionals in drug development to ensure personal safety and proper chemical management.

Chemical Identifier: 2-Amino-5-methylbenzenesulfonamide

Note on Isomers: Safety data for 2-Amino-5-methylbenzenesulfonamide is limited. This guide includes information for this compound and supplements it with more detailed data from the closely related and more thoroughly documented isomer, 5-Amino-2-methylbenzenesulfonamide (CAS 6973-09-7). It is crucial to handle all isomers with the precautions outlined below.

Hazard Identification and Personal Protective Equipment

2-Amino-5-methylbenzenesulfonamide is considered a hazardous substance. According to available safety data, it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. The isomer 5-Amino-2-methylbenzenesulfonamide is also classified as causing skin and eye irritation, and may cause respiratory irritation[2][3]. Therefore, the selection and use of appropriate Personal Protective Equipment (PPE) are critical to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Situation Required PPE Specifications and Best Practices
Routine Handling Eye/Face ProtectionWear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][4]
Hand ProtectionChemically resistant, impervious gloves must be worn. Inspect gloves prior to use.[2]
Body ProtectionWear appropriate protective clothing to prevent skin exposure. A standard lab coat is recommended for small quantities.
Risk of Dust/Aerosol Generation Respiratory ProtectionUse only outdoors or in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH/MSHA approved respirator.[2]
Spills or Releases Full ProtectionIn case of a spill, avoid dust formation. Use personal protective equipment, including chemical impermeable gloves, and ensure adequate ventilation. Evacuate personnel to safe areas.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential to minimize risks associated with handling 2-Amino-5-methylbenzenesulfonamide.

  • Preparation and Engineering Controls:

    • Ventilation: Always handle this chemical in a well-ventilated area. For procedures that may generate dust, a chemical fume hood should be used.[2]

    • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]

    • PPE Inspection: Before commencing work, thoroughly inspect all PPE for any signs of damage. Do not use compromised equipment.

  • Handling the Chemical:

    • Avoid contact with skin, eyes, and clothing.[4]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

    • Avoid the formation of dust and aerosols.[3]

    • Wash hands and any exposed skin thoroughly after handling.[2]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

    • Some sources recommend storing under an inert atmosphere and protecting from moisture.[4]

Emergency First-Aid Measures

In case of exposure, immediate action is critical.

Exposure Route First-Aid Procedure
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[2][5]

Disposal Plan

Proper disposal of 2-Amino-5-methylbenzenesulfonamide is essential to prevent environmental contamination.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[2][5] This may involve a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.

  • Environmental Precautions: Do not let the product enter drains.[6]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of 2-Amino-5-methylbenzenesulfonamide from receipt to disposal.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Storage cluster_disposal 4. Disposal prep_ppe Inspect & Don PPE prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handling_weigh Weighing & Transfer (in fume hood if dusty) prep_eng->handling_weigh Proceed when safe handling_procedure Perform Experimental Procedure handling_weigh->handling_procedure cleanup_decon Decontaminate Work Area handling_procedure->cleanup_decon After experiment cleanup_storage Store in a Cool, Dry, Well-Ventilated Area cleanup_decon->cleanup_storage disp_waste Dispose of Waste in Approved Container cleanup_storage->disp_waste For waste material disp_ppe Doff & Dispose of Contaminated PPE disp_waste->disp_ppe

Caption: Workflow for safely handling 2-Amino-5-methylbenzenesulfonamide.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-methylbenzenesulfonamide
Reactant of Route 2
2-Amino-5-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.